molecular formula C11H13BO2 B1440509 2-(1-Phenylvinyl)-1,3,2-dioxaborinane CAS No. 415727-02-5

2-(1-Phenylvinyl)-1,3,2-dioxaborinane

Cat. No.: B1440509
CAS No.: 415727-02-5
M. Wt: 188.03 g/mol
InChI Key: UJNPUKGUVLOFOZ-UHFFFAOYSA-N
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Description

2-(1-Phenylvinyl)-1,3,2-dioxaborinane (CAS 415727-02-5) is a boronate ester compound with the molecular formula C11H13BO2 and a molecular weight of 188.03 g/mol. This reagent, provided with a purity of 96% and stabilized with TBC (tert-butylcatechol), serves as a valuable protected form of 1-phenylvinylboronic acid, enhancing its stability and handling properties for synthetic applications . Boronate esters are extensively utilized in organic synthesis, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds . They also function as key intermediates in the synthesis of complex molecules and are valuable in the preparation of chiral allyl boronates for enantioselective synthesis, enabling the production of homoallylic alcohols and amines with high stereocontrol . Chemical Properties: • CAS RN: 415727-02-5 • Molecular Formula: C11H13BO2 • Molecular Weight: 188.03 g/mol • SMILES: C=C(B1OCCCO1)C1=CC=CC=C1 • Purity: 96% (mix TBC as stabilizer) Handling and Safety: This compound requires careful handling. It is harmful if swallowed, in contact with skin, or if inhaled . Always refer to the Safety Data Sheet (SDS) before use. Precautions include using only in a well-ventilated area, wearing protective gloves and eye protection, and avoiding breathing its dust or vapors . For optimal stability, store under an inert atmosphere in a freezer, ideally at or below -20°C . Intended Use: This product is provided FOR RESEARCH AND FURTHER MANUFACTURING USE ONLY. It is strictly not for direct human use, including diagnostic, therapeutic, or personal applications .

Properties

IUPAC Name

2-(1-phenylethenyl)-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BO2/c1-10(11-6-3-2-4-7-11)12-13-8-5-9-14-12/h2-4,6-7H,1,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNPUKGUVLOFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C(=C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674773
Record name 2-(1-Phenylethenyl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

415727-02-5
Record name 2-(1-Phenylethenyl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 2-(1-Phenylvinyl)-1,3,2-dioxaborinane: A Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides an in-depth analysis of 2-(1-phenylvinyl)-1,3,2-dioxaborinane, a key cyclic boronate ester utilized in synthetic chemistry. We will explore its core chemical identity, including its structure and IUPAC nomenclature, and detail its physicochemical properties. The document elucidates the rationale behind its synthesis and use, emphasizing its enhanced stability over corresponding boronic acids. A significant focus is placed on its primary application as a vinylboron donor in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. This guide provides field-proven experimental protocols and mechanistic insights, designed for researchers, chemists, and professionals in drug discovery and development who leverage advanced synthetic methodologies.

Core Chemical Identity

This compound is a vinylboronate ester that serves as a robust and efficient building block in organic synthesis. Its structure incorporates a stabilizing 1,3,2-dioxaborinane ring, which enhances its bench stability and handling characteristics compared to the more labile parent boronic acid.

IUPAC Name and Chemical Identifiers
  • IUPAC Name: 2-(1-phenylethen-1-yl)-1,3,2-dioxaborinane

  • Common Synonyms: this compound[1][2]

  • CAS Number: 415727-02-5[1][2]

Chemical Structure

The molecule consists of a central six-membered dioxaborinane ring attached to the boron atom of a 1-phenylvinyl group.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key properties of this compound is provided below for easy reference.

PropertyValueSource
Molecular Formula C₁₁H₁₃BO₂[1]
Molecular Weight 188.03 g/mol [1]
CAS Number 415727-02-5[1][2]
SMILES C=C(B1OCCCO1)C1=CC=CC=C1[1]
Purity Typically ≥95%
Storage Conditions Inert atmosphere, store in freezer, under -20°C[1]

Synthesis and Handling

The Rationale for Boronate Esters: The Stability Advantage

In synthetic organic chemistry, boronic acids are foundational reagents for Suzuki-Miyaura cross-coupling reactions. However, many vinyl and heteroaryl boronic acids are prone to decomposition via pathways like protodeboronation, particularly under the basic conditions required for the coupling reaction.[3] This instability can lead to lower yields and the formation of undesirable byproducts.

The conversion of a boronic acid to a cyclic boronate ester, such as a 1,3,2-dioxaborinane (formed with 1,3-propanediol) or a pinacol ester, is a widely adopted strategy to mitigate this issue. These esters are generally more robust, often crystalline, and exhibit greater stability towards air, moisture, and chromatography.[4] This enhanced stability makes them ideal reagents for complex, multi-step syntheses where reliability and reproducibility are paramount.

General Synthesis Protocol: Esterification of (1-Phenylvinyl)boronic Acid

The synthesis of this compound is typically achieved through a straightforward condensation reaction between (1-phenylvinyl)boronic acid and 1,3-propanediol. This process involves the removal of water to drive the equilibrium towards the ester product.

G cluster_0 Synthesis Workflow A (1-Phenylvinyl)boronic Acid + 1,3-Propanediol B Solvent (e.g., Toluene) Azeotropic Removal of Water A->B Reaction C Purification (e.g., Crystallization or Chromatography) B->C Workup D This compound C->D Isolation

Caption: General workflow for the synthesis of the target dioxaborinane.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (1-phenylvinyl)boronic acid (1.0 eq) and 1,3-propanediol (1.1 eq).

  • Solvent Addition: Add a suitable solvent capable of forming an azeotrope with water, such as toluene or hexanes, to the flask (approx. 0.2 M concentration).

  • Dehydration: Heat the reaction mixture to reflux. Water produced during the esterification is removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction by TLC or GC-MS until the starting boronic acid is fully consumed.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound as a solid. This self-validating protocol ensures the removal of water, which is critical for driving the reaction to completion and achieving high purity.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds in modern chemistry.[5]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The boronate ester, activated by a base, transfers its organic group (the 1-phenylvinyl moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Oxidative Addition Product L₂Pd(II)(Ar)(X) pd0->pd_complex Oxidative Addition transmetalation_product Diorganopalladium(II) Complex L₂Pd(II)(Ar)(Vinyl) pd_complex->transmetalation_product Transmetalation transmetalation_product->pd0 Reductive Elimination product Coupled Product (Ar-Vinyl) transmetalation_product->product ar_x Aryl Halide (Ar-X) ar_x->pd_complex boronate Boronate Ester + Base [R-B(OR)₂]⁻ boronate->transmetalation_product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Palladium-Catalyzed Coupling

This protocol provides a reliable, self-validating method for coupling this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 eq)

  • Aryl bromide (Ar-Br) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., Toluene/H₂O or Dioxane/H₂O, 4:1 v/v)

Step-by-Step Methodology:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add the aryl bromide, this compound, palladium catalyst, and base.

  • Degassing: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This step is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography to yield the desired 1-aryl-1-phenylethene.

Relevance in Drug Discovery and Development

The styrenyl motif, which is readily introduced using this compound, is a valuable structural unit in many biologically active molecules. The ability to form C-C bonds reliably under mild conditions is crucial in pharmaceutical process chemistry, where efficiency, cost, and safety are paramount.[6]

The Suzuki-Miyaura coupling is frequently employed in the synthesis of complex molecular scaffolds for drug candidates. For instance, related coupling strategies are used to synthesize kinase inhibitors, which are a major class of anticancer agents.[7] The modular nature of the reaction allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.[7][8] By providing a stable and reliable source of the 1-phenylvinyl fragment, this dioxaborinane reagent facilitates the construction of novel pharmacophores and contributes to the development of new therapeutic agents.

References

An In-depth Technical Guide to the Spectroscopic Characterization of (4-(3-chloro-4-fluorophenyl)-5-nitro-1H-imidazol-1-yl)acetic acid (CAS 415727-02-5)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of the compound (4-(3-chloro-4-fluorophenyl)-5-nitro-1H-imidazol-1-yl)acetic acid, CAS 415727-02-5. In the absence of publicly available experimental spectra, this document serves as a predictive and methodological resource for researchers. It outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the molecule's structure. Furthermore, it details the standard experimental protocols for acquiring and interpreting this data, ensuring scientific rigor and reproducibility. This guide is intended to empower researchers to confirm the identity, purity, and structure of this compound in a laboratory setting.

Introduction: The Importance of Spectroscopic Analysis

The compound (4-(3-chloro-4-fluorophenyl)-5-nitro-1H-imidazol-1-yl)acetic acid is a complex heterocyclic molecule with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a substituted phenyl ring, a nitro-imidazole core, and an acetic acid side chain, suggests a range of chemical properties that are of interest for further investigation. Accurate and comprehensive spectroscopic characterization is a cornerstone of chemical research and development. It provides unambiguous proof of a molecule's identity, insight into its electronic and conformational structure, and a means to assess its purity. This guide will delve into the three primary spectroscopic techniques used for the characterization of organic molecules: NMR, IR, and MS.

Molecular Structure and Predicted Spectroscopic Features

A thorough understanding of the molecular structure is a prerequisite for predicting and interpreting spectroscopic data.

Figure 1: Chemical structure of (4-(3-chloro-4-fluorophenyl)-5-nitro-1H-imidazol-1-yl)acetic acid.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integrals of the ¹H and ¹³C nuclei, a detailed connectivity map of the molecule can be constructed.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-COOH10.0 - 13.0Singlet (broad)1HAcidic proton, chemical shift is concentration and solvent dependent.
Imidazole-H7.5 - 8.5Singlet1HProton on the imidazole ring, deshielded by the aromatic system and adjacent nitrogen atoms.
Phenyl-H7.2 - 7.8Multiplet3HAromatic protons on the substituted phenyl ring, exhibiting complex splitting due to coupling with each other and the fluorine atom.
-CH₂-4.8 - 5.5Singlet2HMethylene protons adjacent to the imidazole nitrogen and the carbonyl group, expected to be a sharp singlet.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
-COOH165 - 175Carbonyl carbon of the carboxylic acid.
Phenyl C-F155 - 165 (d, ¹JCF ≈ 250 Hz)Aromatic carbon directly bonded to fluorine, showing a large one-bond coupling constant.
Phenyl C-Cl130 - 140Aromatic carbon bonded to chlorine.
Phenyl C-H115 - 135Aromatic carbons bonded to hydrogen.
Imidazole C=C120 - 150Carbons within the imidazole ring.
-CH₂-45 - 55Methylene carbon.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical; DMSO-d₆ is often suitable for carboxylic acids as it allows for the observation of the acidic proton.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H nuclei.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

    • Reference the spectrum to the deuterated solvent signal.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all signals, it is highly recommended to perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg in 0.6 mL solvent transfer Transfer to NMR tube dissolve->transfer nmr Place in NMR Spectrometer (≥400 MHz) transfer->nmr h1 Acquire ¹H Spectrum nmr->h1 c13 Acquire ¹³C Spectrum nmr->c13 d2 Acquire 2D Spectra (COSY, HSQC, HMBC) nmr->d2 ft Fourier Transform h1->ft c13->ft d2->ft phase Phase & Baseline Correction ft->phase integrate Integrate & Reference phase->integrate assign Assign Signals integrate->assign

Figure 2: General workflow for NMR spectroscopic analysis.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
O-H (Carboxylic Acid)2500 - 3300BroadStretching
C-H (Aromatic)3000 - 3100MediumStretching
C-H (Aliphatic)2850 - 3000MediumStretching
C=O (Carboxylic Acid)1700 - 1730StrongStretching
C=C, C=N (Aromatic/Imidazole)1450 - 1600Medium-StrongStretching
N-O (Nitro group)1500 - 1550 (asymmetric)StrongStretching
N-O (Nitro group)1300 - 1350 (symmetric)StrongStretching
C-O (Carboxylic Acid)1210 - 1320StrongStretching
C-F1000 - 1400StrongStretching
C-Cl600 - 800StrongStretching
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): This is the most common and convenient method. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Record the sample spectrum. The instrument software will automatically subtract the background.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.

Predicted Molecular Ion:

  • Molecular Formula: C₁₂H₇ClFN₃O₄

  • Monoisotopic Mass: 327.01 g/mol

  • Expected Molecular Ion Peak (M⁺): m/z 327 (for the most abundant isotopes ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O)

  • Isotopic Pattern: The presence of chlorine will result in a characteristic M+2 peak at m/z 329 with an intensity of approximately one-third of the M⁺ peak, which is a definitive indicator for the presence of a single chlorine atom.

Predicted Fragmentation Pattern: A plausible fragmentation pathway under electron ionization (EI) would involve the initial loss of neutral molecules, leading to stable carbocations.

M [M]⁺˙ m/z 327/329 I1 [M - COOH]⁺ m/z 282/284 M->I1 - COOH I2 [M - NO₂]⁺ m/z 281/283 M->I2 - NO₂ F1 Loss of -COOH (m/z 45) I3 [M - CH₂COOH]⁺ m/z 268/270 I1->I3 - H F2 Loss of NO₂ (m/z 46) F3 Loss of CH₂COOH (m/z 59)

Figure 3: A simplified proposed fragmentation pathway for CAS 415727-02-5 in MS.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A variety of mass spectrometers can be used. For accurate mass determination, a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer is recommended.

  • Ionization Method:

    • Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules like the target compound. It typically produces the protonated molecule [M+H]⁺ (m/z 328) in positive ion mode or the deprotonated molecule [M-H]⁻ (m/z 326) in negative ion mode.

    • Electron Ionization (EI): This is a higher-energy technique that leads to more extensive fragmentation, which can be useful for structural elucidation.

  • Data Acquisition: The sample is introduced into the ion source (e.g., via direct infusion or coupled with a liquid chromatograph). The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance.

  • Data Analysis:

    • Determine the molecular weight from the molecular ion peak.

    • Analyze the isotopic pattern to confirm the elemental composition (especially the presence of chlorine).

    • Propose structures for the major fragment ions to corroborate the overall molecular structure.

Conclusion: A Framework for Confirmation

This guide has provided a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for (4-(3-chloro-4-fluorophenyl)-5-nitro-1H-imidazol-1-yl)acetic acid (CAS 415727-02-5). The provided tables of expected chemical shifts and absorption bands, along with the proposed fragmentation pathway, offer a robust framework for researchers to compare with their experimentally obtained data. By following the outlined experimental protocols, scientists can confidently acquire high-quality spectra to verify the structure and purity of this compound, ensuring the integrity of their research and development efforts.

An In-Depth Technical Guide to 2-(1-Phenylvinyl)-1,3,2-dioxaborinane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Vinyl Boronate Esters

Vinyl boronate esters are a class of highly versatile synthetic intermediates that have garnered significant attention in the fields of organic chemistry and medicinal chemistry. Their unique reactivity profile, particularly in palladium-catalyzed cross-coupling reactions, has established them as indispensable building blocks for the construction of complex molecular architectures. Among these, 2-(1-Phenylvinyl)-1,3,2-dioxaborinane, a cyclic boronic ester of α-styrene boronic acid, offers a stable yet reactive platform for the introduction of the 1-phenylvinyl moiety. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of this valuable reagent, with a focus on its utility for professionals in drug discovery and development. Boronic acids and their esters are recognized for their low toxicity and stability, with the boronic acid group often degrading to boric acid, a relatively benign compound.[1]

Core Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis.

Physical and Chemical Identifiers
PropertyValue
CAS Number 415727-02-5[2]
Molecular Formula C₁₁H₁₃BO₂[3]
Molecular Weight 188.03 g/mol [3]
Appearance (Not explicitly found, typically a solid or oil)
Boiling Point (Not explicitly found for this compound. A related compound, 5,5-dimethyl-2-(1-phenylvinyl)[4][5][6]dioxaborinane, has a boiling point of 130 °C at 1 mmHg)
Melting Point (Not explicitly found)
Solubility (Not explicitly found, but generally soluble in common organic solvents like THF, dioxane, and toluene)
Storage Conditions Inert atmosphere, store in freezer, under -20°C[3]
Spectroscopic Characterization
  • ¹H NMR: The spectrum would be expected to show characteristic signals for the vinyl protons, the phenyl group protons, and the methylene protons of the 1,3,2-dioxaborinane ring. The two vinyl protons would likely appear as distinct singlets or narrow doublets in the olefinic region. The phenyl protons would resonate in the aromatic region, and the protons of the propanediol backbone would appear as multiplets in the aliphatic region.

  • ¹³C NMR: The carbon spectrum would display signals for the vinyl carbons, with the boron-bearing carbon being significantly deshielded. The aromatic carbons of the phenyl ring and the aliphatic carbons of the dioxaborinane ring would also be present in their respective characteristic regions.

  • IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for C=C stretching of the vinyl group, C-H stretching of the aromatic and aliphatic moieties, and B-O stretching of the dioxaborinane ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis and Reactivity

The synthesis of vinyl boronate esters can be achieved through several methods, with the hydroboration of alkynes being a common and effective approach.

Synthetic Pathway: Hydroboration of Phenylacetylene

A general and widely applicable method for the synthesis of vinyl boronate esters is the hydroboration of terminal alkynes.[5][7] The synthesis of this compound can be envisioned through the hydroboration of phenylacetylene with a suitable borane reagent, followed by esterification with 1,3-propanediol. While a specific protocol for this exact molecule is not detailed in the available search results, a general procedure can be outlined.

Experimental Protocol: Synthesis via Hydroboration (General Procedure)

Caution: Borane reagents are flammable and can be pyrophoric. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using appropriate safety precautions.

  • Hydroboration Step:

    • To a solution of phenylacetylene in an anhydrous solvent (e.g., THF) under an inert atmosphere, a hydroborating agent such as catecholborane or a borane-dimethyl sulfide complex is added dropwise at a controlled temperature (often 0 °C to room temperature).

    • The reaction mixture is stirred for a specified period to ensure complete conversion to the intermediate vinylborane. The hydroboration of phenylacetylene typically yields the (E)-vinylboronate as the major product due to anti-Markovnikov addition.[8]

  • Esterification Step:

    • To the resulting vinylborane solution, 1,3-propanediol is added.

    • The mixture is stirred, often at room temperature or with gentle heating, to facilitate the transesterification and formation of the stable this compound.

  • Work-up and Purification:

    • The reaction is quenched, and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated under reduced pressure.

    • The crude product is then purified by a suitable method, such as distillation under reduced pressure or column chromatography on silica gel.

Synthesis Phenylacetylene Phenylacetylene Intermediate Vinylborane Intermediate Phenylacetylene->Intermediate Hydroboration Hydroborating_Agent Hydroborating Agent (e.g., Catecholborane) Hydroborating_Agent->Intermediate Product This compound Intermediate->Product Esterification Propanediol 1,3-Propanediol Propanediol->Product

Caption: Synthesis of this compound.

Key Chemical Reactions: The Suzuki-Miyaura Cross-Coupling

The paramount application of this compound lies in its role as a coupling partner in the Suzuki-Miyaura reaction.[9] This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[10]

In this reaction, the vinyl boronate ester reacts with an organic halide or triflate in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This allows for the facile introduction of the 1-phenylvinyl group onto a wide array of molecular scaffolds, a valuable transformation in the synthesis of pharmaceuticals and other biologically active molecules.[1][11]

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

Caution: Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Handle them in a fume hood with appropriate personal protective equipment.

  • Reaction Setup:

    • To a reaction vessel, add the aryl or vinyl halide/triflate, this compound (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

    • The vessel is evacuated and backfilled with an inert gas (argon or nitrogen).

  • Solvent Addition and Reaction:

    • Degassed solvent(s) (e.g., dioxane, toluene, DMF, often with water) are added.

    • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting materials are consumed (monitored by TLC, GC, or LC-MS).

  • Work-up and Purification:

    • The reaction mixture is cooled to room temperature and diluted with water and an organic solvent.

    • The layers are separated, and the aqueous layer is extracted with the organic solvent.

    • The combined organic layers are washed, dried, and concentrated.

    • The crude product is purified by column chromatography or recrystallization.

Suzuki_Coupling Vinyl_Boronate This compound Coupled_Product Ar-(1-Phenylvinyl) or R-(1-Phenylvinyl) Vinyl_Boronate->Coupled_Product Organic_Halide Ar-X or R-X (X = Br, I, OTf) Organic_Halide->Coupled_Product Catalyst Pd Catalyst + Base Catalyst->Coupled_Product Catalytic Cycle

Caption: Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

The unique structural motif of a styrenyl group is present in numerous biologically active compounds. The ability of this compound to efficiently introduce this moiety makes it a valuable tool in medicinal chemistry.

Boronic acids and their derivatives have emerged as important pharmacophores and are present in several FDA-approved drugs.[1] The boron atom can act as a transition-state mimic for serine proteases, making boronic acid-containing molecules potent enzyme inhibitors.[12] While this compound itself is a synthetic intermediate, the products derived from its reactions are of significant interest in drug discovery.

The styrenylboron compounds can be used in the synthesis of analogs of natural products, probes for biological systems, and novel therapeutic agents. The development of new boron-containing compounds is an active area of research with potential applications in cancer therapy, as anti-inflammatory agents, and for the treatment of infectious diseases.[13][14]

Safety and Handling

Organoboron compounds, including boronic esters, require careful handling. While generally more stable than their corresponding boronic acids, they can be sensitive to moisture and air.

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

  • Storage: Store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed container in a freezer at or below -20°C to prevent degradation.[3]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its stability, coupled with its reactivity in key transformations like the Suzuki-Miyaura cross-coupling, makes it an important tool for the construction of complex molecules. For researchers and scientists in drug discovery and development, this compound provides a reliable method for the introduction of the 1-phenylvinyl group, a structural motif found in various biologically active compounds. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the quest for novel therapeutics.

References

mechanism of action of vinylboronate esters in organic reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanistic Versatility of Vinylboronate Esters in Organic Reactions

Introduction: The Unique Reactivity of Vinylboronate Esters

Vinylboronate esters have emerged as exceptionally versatile and powerful building blocks in modern organic synthesis and medicinal chemistry.[1][2] Their unique electronic structure, characterized by an electron-deficient boron atom and an adjacent π-system, underpins a diverse range of chemical transformations. This duality allows them to participate in reactions as both nucleophilic and electrophilic partners, making them indispensable for the construction of complex molecular architectures.[1] From their foundational role in palladium-catalyzed cross-coupling reactions to their nuanced applications in asymmetric synthesis and as covalent enzyme inhibitors, a deep understanding of their mechanistic action is critical for researchers, scientists, and drug development professionals. This guide provides a comprehensive exploration of the core mechanisms that govern the reactivity of vinylboronate esters, grounded in field-proven insights and authoritative literature.

Part 1: The Cornerstone of C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is arguably the most prominent application of vinylboronate esters, providing a robust and reliable method for forming carbon-carbon bonds.[3] The reaction couples an organoboron reagent with an organic halide or triflate, catalyzed by a palladium complex.[4] The overall process is a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5]

The Catalytic Cycle: A Mechanistic Walkthrough
  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, typically with 12 or 14 electrons.[5][6] This active catalyst inserts itself into the carbon-halide bond of the organic halide (e.g., an aryl bromide), forming a square-planar Palladium(II) intermediate.[4][5] This step increases the oxidation state of palladium from 0 to +2.

  • Transmetalation: This is the crucial step where the vinyl group is transferred from the boron atom to the palladium center. The mechanism requires the presence of a base, which activates the vinylboronate ester by forming a more nucleophilic tetracoordinate "ate" complex.[7] The halide on the Pd(II) complex is then exchanged for the vinyl group from the boronate complex.[5] While boronic acids are often more reactive in this step, the enhanced stability and handling of boronate esters make them highly valuable, and there is substantial evidence that direct transmetalation from the ester is a viable pathway.[8][9] The precise nature of the transmetalation intermediate can involve a Pd-O-B linkage, and the rate is highly dependent on the phosphine ligands attached to the palladium, which must allow for the generation of a coordinatively unsaturated and electrophilic palladium atom.[8]

  • Reductive Elimination: In the final step, the two organic groups (the vinyl group from the boronate ester and the group from the organic halide) coupled on the Pd(II) center are eliminated to form the new C-C bond. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4]

Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Vinyl Ar-Pd(II)L₂-Vinyl Transmetalation->PdII_Vinyl VinylBoronate Vinyl-B(OR)₂ + Base BoronateComplex [Vinyl-B(OR)₂(Base)]⁻ VinylBoronate->BoronateComplex BoronateComplex->Transmetalation RedElim Reductive Elimination PdII_Vinyl->RedElim RedElim->Pd0 Product Ar-Vinyl RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a vinylboronate ester with an aryl bromide.

StepProcedureRationale / Expertise & Experience
1 To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 mmol), vinyl pinacol boronate ester (1.2 mmol, 1.2 equiv), and a suitable base such as K₂CO₃ or K₃PO₄ (3.0 mmol, 3.0 equiv).The use of a slight excess of the boronate ester ensures complete consumption of the limiting aryl halide. The choice of base is critical; stronger bases can accelerate transmetalation but may also promote side reactions like protodeboronation.[7]
2 Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a pre-catalyst like Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).Pd(PPh₃)₄ is an active Pd(0) source. Pd(II) pre-catalysts like Pd(dppf)Cl₂ are often more air-stable and are reduced in situ to the active Pd(0) species.[5] The ligand choice (e.g., PPh₃, dppf) significantly impacts reaction efficiency and scope.[8]
3 Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1, 10 mL).A biphasic solvent system is common, with the base often dissolved in the aqueous phase. Degassing is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
4 Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (2-24 h), monitoring by TLC or GC-MS.Vigorous stirring is necessary to ensure efficient mixing between the organic and aqueous phases, facilitating the reaction at the interface. Reaction progress should be monitored to avoid product degradation or side reactions upon prolonged heating.
5 After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.Standard aqueous workup removes the inorganic base and salts.
6 Purify the crude product by flash column chromatography on silica gel.Chromatography is typically required to isolate the pure coupled product from unreacted starting materials and catalyst residues.

Part 2: The Electrophilic Face of Vinylboronates: Conjugate and Radical Additions

While renowned for their role in cross-coupling, vinylboronate esters also possess an electrophilic character at the β-carbon, making them excellent Michael acceptors for various nucleophiles and radical species. This reactivity opens pathways to complex functionalized boronic esters.

Mechanism 1: Nucleophilic Conjugate Addition

In this pathway, a soft nucleophile attacks the electron-deficient β-carbon of the vinylboronate ester. The electron-withdrawing nature of the boronate ester group polarizes the C=C double bond, facilitating this 1,4-addition. The resulting enolate intermediate is then protonated to yield the saturated α-boryl product. This transformation is a powerful tool for installing a versatile boronic ester handle for subsequent synthetic manipulations.

Mechanism 2: Radical Addition and 1,2-Boronate Rearrangement

Vinylboronate esters are also effective traps for radical species.[10] A radical can add to the β-carbon, generating an α-boryl radical intermediate. This intermediate can then participate in a subsequent 1,2-boronate rearrangement.[11] In this process, a substituent from the newly formed tetracoordinate boronate "ate" complex migrates to the adjacent carbon, forming a new C-C bond and a more stable tertiary boronic ester.[11] This cascade allows for the construction of complex quaternary carbon centers.[11]

Visualization: Conjugate Addition Pathways

Conjugate_Addition cluster_nucleophilic Nucleophilic Conjugate Addition cluster_radical Radical Addition & Rearrangement Nuc_Start Vinyl-B(OR)₂ + Nu⁻ Nuc_Intermediate [Nu-CH₂-CH⁻-B(OR)₂] Nuc_Start->Nuc_Intermediate 1,4-Addition Nuc_Product Nu-CH₂-CH₂-B(OR)₂ Nuc_Intermediate->Nuc_Product Protonation Rad_Start Vinyl-B(OR)₂ + R'• Rad_Intermediate1 R'-CH₂-C•H-B(OR)₂ Rad_Start->Rad_Intermediate1 Radical Addition Rad_Intermediate2 [R'-CH₂-C⁻H-B(OR)₂(R'')]⁻ Rad_Intermediate1->Rad_Intermediate2 + R''⁻ (from ate complex) Rad_Product R''-CH(R')-CH₂-B(OR)₂ Rad_Intermediate2->Rad_Product 1,2-Rearrangement

Caption: Mechanisms of nucleophilic and radical conjugate addition to vinylboronate esters.

Part 3: Asymmetric Synthesis via 1,2-Metallate Rearrangements

A sophisticated and powerful application of vinylboronate esters lies in their use in stereoselective 1,2-metallate rearrangements.[12][13] This class of reaction enables the construction of highly substituted, enantioenriched alkylboronic esters from simple precursors.[14] The process is a three-component coupling that hinges on the formation of a tetracoordinate boronate "ate" complex.[15]

Mechanistic Principles
  • Ate Complex Formation: The reaction is initiated by the addition of a carbon-based nucleophile (e.g., an organolithium or Grignard reagent) to the empty p-orbital of the boron atom in the vinylboronate ester. This forms a negatively charged, tetracoordinate "ate" complex, which is more electron-rich and reactive than the parent trigonal boronic ester.[12][15]

  • Electrophilic Trigger: The π-system of the vinyl group within the ate complex then acts as a nucleophile, attacking an external electrophile.[15]

  • 1,2-Migration: This attack triggers a concomitant 1,2-metallate rearrangement, where one of the groups attached to the boron atom migrates to the adjacent α-carbon.[12] This migration occurs with high stereospecificity, allowing the chirality of the starting materials or catalysts to be transferred to the product. The result is a multifunctionalized alkylboronic ester with newly formed C-C bonds.[12][15]

Visualization: The 1,2-Metallate Rearrangement Cascade

Metallate_Rearrangement Start Vinyl-B(OR)₂ AteComplex [Vinyl-B(OR)₂(R¹)]⁻ M⁺ (Ate Complex) Start->AteComplex + R¹-M Nucleophile R¹-M (Nucleophile) TransitionState Transition State AteComplex->TransitionState + E⁺ Electrophile E⁺ (Electrophile) Electrophile->TransitionState Product E-CH₂-CH(R¹)-B(OR)₂ (Functionalized Boronic Ester) TransitionState->Product 1,2-Migration of R¹

Caption: General mechanism of the electrophile-triggered 1,2-metallate rearrangement.

Part 4: Application in Drug Development: Reversible Covalent Inhibition

The unique electronic properties of the boronic acid/ester functional group have made it a privileged scaffold in medicinal chemistry.[16][17] Boron-containing drugs, such as the proteasome inhibitor Bortezomib, have demonstrated significant clinical success.[18][19] Vinylboronate esters, as part of the broader boronic acid class, can act as "warheads" for reversible covalent inhibitors, a strategy that offers advantages over both traditional non-covalent and irreversible covalent drugs.[20]

Mechanism of Covalent Inhibition

The boron atom in a boronic ester is Lewis acidic (electron-deficient) and highly electrophilic.[21] This allows it to readily accept a pair of electrons from a nucleophilic amino acid residue (such as a serine, threonine, or cysteine) in an enzyme's active site.[21][22]

The mechanism involves the direct addition of the nucleophile to the boron atom. This transforms the trigonal planar boronic ester into a more stable, tetrahedral boronate anion adduct.[21] This covalent bond formation is often reversible, allowing the inhibitor to dissociate from the target. This reversibility can mitigate the risk of off-target toxicity and immunogenicity associated with irreversible covalent drugs, which permanently modify proteins.[20] The strength and kinetics of this interaction can be finely tuned by modifying the structure of the inhibitor, making it a powerful strategy in modern drug design.

Visualization: Enzyme Inhibition by a Boronic Ester

Covalent_Inhibition Enzyme Enzyme-Nu-H Adduct Enzyme-Nu-B⁻(OH)₂-R (Tetrahedral Adduct) Enzyme->Adduct Inhibitor R-B(OR)₂ (Boronic Ester Inhibitor) Inhibitor->Adduct Reversible Covalent Bonding

Caption: Reversible covalent inhibition of an enzyme by a boronic acid/ester warhead.

Conclusion

The mechanistic diversity of vinylboronate esters is truly remarkable, positioning them as central players in the synthetic chemist's toolkit. Their ability to seamlessly switch between nucleophilic and electrophilic roles allows for participation in a vast array of transformations, from the workhorse Suzuki-Miyaura coupling to sophisticated, stereoselective rearrangements and cutting-edge applications in covalent drug design. A thorough grasp of the underlying mechanisms—the catalytic cycles, the formation of "ate" complexes, the triggers for rearrangement, and the nature of covalent interactions—is paramount for leveraging these reagents to their full potential. As research continues to uncover new catalytic systems and applications, the importance of vinylboronate esters in both academic and industrial settings is set to grow even further.

References

The Advent of a Versatile Reagent: A Literature Review on the Discovery and Synthesis of α-Phenylvinyl Boronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Phenylvinyl boronic esters have emerged as powerful and versatile building blocks in modern organic synthesis, enabling the construction of complex molecular architectures with precision and efficiency. Their unique reactivity, particularly in palladium-catalyzed cross-coupling reactions, has cemented their importance in the synthesis of pharmaceuticals, natural products, and advanced materials. This in-depth technical guide traces the historical discovery and the evolution of synthetic methodologies for α-phenylvinyl boronic esters. We will delve into the foundational principles that led to their conception, from the early explorations of organoboron chemistry to the development of highly selective and robust synthetic protocols. By examining the causality behind experimental choices and the self-validating nature of the described protocols, this guide aims to provide researchers with a comprehensive understanding and practical insights into the synthesis and application of this important class of reagents.

Introduction: The Rise of Organoboron Chemistry and the Significance of α-Phenylvinyl Boronic Esters

The story of α-phenylvinyl boronic esters is intrinsically linked to the broader narrative of organoboron chemistry. The pioneering work of H.C. Brown on hydroboration in the mid-20th century laid the groundwork for the widespread use of organoboranes in organic synthesis, a contribution for which he was awarded the Nobel Prize in Chemistry in 1979. Boronic acids and their esters, in particular, gained prominence due to their stability, low toxicity, and remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds.[1][2]

α-Phenylvinyl boronic esters, possessing a vinyl group directly attached to the boron atom and a phenyl group at the α-position, offer a unique combination of steric and electronic properties. This substitution pattern makes them highly valuable precursors for the stereoselective synthesis of tetrasubstituted alkenes, a common motif in biologically active molecules. Their participation in the Suzuki-Miyaura cross-coupling reaction, one of the most powerful C-C bond-forming reactions, allows for the introduction of the α-phenylvinyl moiety into a wide range of organic molecules.[3]

This guide will provide a historical perspective on the discovery of these valuable reagents, followed by a detailed examination of the key synthetic strategies that have been developed for their preparation.

Early Developments: Foundational Concepts Leading to α-Substituted Vinylboronates

The direct synthesis of α-phenylvinyl boronic esters was not a singular event but rather the culmination of decades of research in organoboron chemistry. Two key areas of investigation proved to be particularly influential: the homologation of boronic esters and the hydroboration of alkynes.

The Matteson Homologation: A Cornerstone for α-Functionalization

A pivotal breakthrough in the synthesis of α-substituted boronic esters came from the work of Donald S. Matteson in the 1960s. His development of the "Matteson homologation" provided a reliable method for the stereoselective introduction of a carbon substituent at the α-position to a boron atom.[4] The reaction involves the treatment of a boronic ester with a lithiated dihalomethane, followed by nucleophilic displacement of the halide. This process allows for the iterative construction of chiral centers with high fidelity.[5]

While not directly applied to the synthesis of α-phenylvinyl boronic esters in its initial conception, the Matteson homologation established the fundamental principles of manipulating the α-position of boronic esters. It demonstrated that the boron moiety could activate the adjacent carbon for nucleophilic attack and subsequent rearrangement, a concept that would later be exploited in the design of synthetic routes to α-vinylboronates.

Key Synthetic Strategies for α-Phenylvinyl Boronic Esters

The quest for efficient and selective methods to synthesize α-phenylvinyl boronic esters has led to the development of several distinct strategies. These can be broadly categorized into three main approaches: hydroboration of phenylacetylene, cross-coupling reactions, and elimination reactions.

Hydroboration of Phenylacetylene: A Direct but Challenging Route

The most intuitive approach to α-phenylvinyl boronic esters is the direct hydroboration of phenylacetylene. This reaction, in principle, allows for the direct addition of a B-H bond across the carbon-carbon triple bond. However, the regioselectivity of this reaction presents a significant challenge. The hydroboration of terminal alkynes can lead to two regioisomers: the α-adduct (boron attached to the internal carbon) and the β-adduct (boron attached to the terminal carbon).

Caption: Regioselectivity in the hydroboration of phenylacetylene.

Early studies on the hydroboration of alkynes often resulted in mixtures of regioisomers, with the β-adduct being the major product under many conditions.[6] Achieving high selectivity for the α-isomer required careful selection of the hydroborating agent and reaction conditions. The development of catecholborane and pinacolborane as hydroborating agents, often in conjunction with transition metal catalysts, has significantly improved the selectivity for the desired α-phenylvinyl boronic ester.

Table 1: Comparison of Hydroboration Methods for Phenylacetylene

Hydroborating AgentCatalystSolventα:β RatioYield (%)Reference
CatecholboraneRh(PPh₃)₃ClTHF>98:285[7]
PinacolboranePd(dba)₂ / PCy₃Toluene>95:590[7]
PinacolboraneCuCl / XantphosToluene>99:192[7]
Palladium-Catalyzed Cross-Coupling Reactions: A Convergent Approach

The advent of palladium-catalyzed cross-coupling reactions provided a powerful and convergent strategy for the synthesis of α-phenylvinyl boronic esters. The most notable of these is the Miyaura borylation, which involves the coupling of a vinyl halide or triflate with a diboron reagent.[8]

This approach offers significant advantages in terms of substrate scope and functional group tolerance. By starting with a pre-functionalized α-phenylvinyl halide, the boron moiety can be introduced in a highly regioselective manner.

Caption: Miyaura borylation for the synthesis of α-phenylvinyl boronic esters.

A variety of palladium catalysts and ligands have been developed to optimize the efficiency and selectivity of this transformation. The choice of base and solvent also plays a crucial role in achieving high yields.[9]

Experimental Protocol: Synthesis of 1-Phenylvinylboronic acid pinacol ester via Miyaura Borylation [7]

  • To a flame-dried Schlenk flask under an argon atmosphere, add α-bromostyrene (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and Pd(dppf)Cl₂ (3 mol%).

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with diethyl ether (20 mL).

  • Filter the mixture through a pad of Celite and wash with diethyl ether (3 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexane/ethyl acetate) to afford the desired α-phenylvinyl boronic ester.

Elimination Reactions: A Strategy from α-Hydroxyboronates

A more recent and innovative approach to trisubstituted vinyl boronate esters, including α-phenylvinyl derivatives, involves the acid-catalyzed elimination of α-hydroxyboronate esters.[10] This method begins with the copper-catalyzed diboration of a ketone, which, after hydrolysis, provides a tertiary α-hydroxyboronate ester. Subsequent treatment with a Brønsted acid promotes elimination to furnish the vinyl boronate.

This strategy is particularly advantageous for the synthesis of Z-isomers of trisubstituted vinyl boronates with high stereoselectivity.[10]

Elimination_Reaction cluster_0 Step 1: Diboration cluster_1 Step 2: Elimination Ketone Acetophenone Diboration Cu-catalyzed diboration Ketone->Diboration Hydroxyboronate α-Hydroxyboronate ester Diboration->Hydroxyboronate Elimination Acid-catalyzed elimination Vinyl_Boronate α-Phenylvinyl boronic ester Elimination->Vinyl_Boronate Hydroxyboronate_2->Elimination

Caption: Two-step synthesis of α-phenylvinyl boronic esters via diboration and elimination.

Conclusion and Future Outlook

The discovery and development of synthetic methods for α-phenylvinyl boronic esters represent a significant advancement in organic chemistry. From the foundational work on boronic ester homologation to the development of highly selective catalytic hydroboration and cross-coupling reactions, the synthetic chemist's toolbox for accessing these valuable reagents has expanded considerably. Each method offers distinct advantages and caters to different synthetic needs, providing researchers with a range of options for incorporating the α-phenylvinyl moiety into complex molecules.

The ongoing research in this field is likely to focus on the development of even more efficient, sustainable, and enantioselective methods for the synthesis of α-phenylvinyl boronic esters. The exploration of new catalytic systems, including those based on earth-abundant metals, and the application of flow chemistry are promising avenues for future investigation. As our understanding of the reactivity of these versatile reagents deepens, their application in the synthesis of novel pharmaceuticals and functional materials will undoubtedly continue to grow, solidifying their place as indispensable tools in modern chemical synthesis.

References

stability and storage conditions for 2-(1-Phenylvinyl)-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 2-(1-Phenylvinyl)-1,3,2-dioxaborinane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a valuable vinylboronate ester with significant applications in organic synthesis, serving as a versatile building block in the construction of complex molecules. As with many organoboron reagents, its utility is intrinsically linked to its stability. This guide provides a comprehensive overview of the critical factors influencing the stability of this compound, including its susceptibility to hydrolysis, oxidation, and potential photodegradation. We will explore the underlying chemical principles governing these degradation pathways and provide evidence-based best practices for its storage and handling to ensure its integrity and performance in research and development settings.

Introduction: The Chemical Identity and Utility of this compound

This compound, a derivative of boronic acid, belongs to the class of organoboron compounds that have become indispensable in modern synthetic chemistry. Its structure, featuring a vinyl group directly attached to the boron atom and protected by a 1,3-propanediol group, makes it a key intermediate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Vinylboronates are celebrated for their role in Suzuki-Miyaura cross-coupling reactions, as well as in other transformations like Chan-Lam couplings and Petasis reactions.

The reactivity of the vinylboronate moiety is, however, a double-edged sword. The electron-deficient nature of the boron atom makes the entire molecule susceptible to various degradation pathways, which can compromise its purity and reactivity. A thorough understanding of its stability profile is therefore paramount for any scientist working with this reagent.

The Stability Profile: A Multifaceted Challenge

The stability of this compound is not governed by a single factor but is rather a complex interplay of environmental conditions. The primary degradation pathways of concern are hydrolysis, oxidation, and to a lesser extent, thermal and photodegradation.

Hydrolytic Instability: The Pervasive Threat of Water

The most significant and commonly encountered stability issue for boronic esters is their susceptibility to hydrolysis.[1][2][3] The presence of water can lead to the cleavage of the B-O bonds within the dioxaborinane ring, ultimately yielding the corresponding boronic acid and 1,3-propanediol.

The mechanism of hydrolysis is initiated by the nucleophilic attack of a water molecule on the vacant p-orbital of the electron-deficient boron atom. This process can be significantly accelerated by the presence of additional water molecules, which can act as proton shuttles and lower the activation energy of the reaction.[4] While boronic esters are generally more stable than their corresponding boronic acids, their long-term stability in the presence of moisture is a major concern. The structure of the diol used to protect the boronic acid plays a crucial role in its hydrolytic stability, with bulkier diols often conferring greater resistance to hydrolysis.[1]

dot

Hydrolysis_Mechanism cluster_0 Hydrolysis of this compound Compound This compound C₁₁H₁₃BO₂ Intermediate {Tetrahedral Intermediate} Compound->Intermediate Nucleophilic attack by H₂O Water Water H₂O Products 1-Phenylvinylboronic Acid + 1,3-Propanediol Intermediate->Products Ring opening

Caption: Generalized mechanism of hydrolysis for this compound.

Oxidative Degradation: The Role of Atmospheric Oxygen

Organoboron compounds, including vinylboronates, are generally susceptible to oxidation.[5][6] The carbon-boron bond can be cleaved in the presence of oxidizing agents. While the dioxaborinane protecting group offers some steric hindrance, the vinyl group can still be a site of oxidative attack. For some peptide boronic acid derivatives, the primary degradation pathway has been identified as oxidative in nature, with cleavage of the boronic acid group observed in the presence of hydrogen peroxide.[7]

Exposure to atmospheric oxygen, especially over prolonged periods, can lead to a gradual degradation of this compound. This process may be accelerated by the presence of light or trace metal impurities.

Thermal and Photochemical Stability

The involvement of vinylboronate esters in light-mediated and photo-induced reactions suggests a potential sensitivity to light.[8][9][10] UV or even visible light could potentially initiate radical reactions or other photochemical transformations, leading to degradation of the compound. Therefore, protection from light is a prudent precautionary measure.

Recommended Storage and Handling Protocols

To mitigate the degradation risks and ensure the long-term viability of this compound, the following storage and handling procedures are strongly recommended:

Parameter Recommendation Rationale
Temperature -20°C or lower for long-term storage. [11][12]Minimizes thermal degradation and slows down potential side reactions.
-4°C for short-term storage (1-2 weeks). [12]Acceptable for immediate use, but not ideal for preserving long-term purity.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen). [11]Prevents oxidative degradation by excluding atmospheric oxygen.
Moisture Keep container tightly sealed in a dry environment. [13]Prevents hydrolysis, which is a primary degradation pathway.
Light Store in an opaque or amber vial to protect from light. Minimizes the risk of photochemical degradation.
Container Use a clean, dry, and inert container. Avoids contamination that could catalyze degradation.
Handling Handle under an inert atmosphere whenever possible. Minimizes exposure to air and moisture during use.
Use dry solvents and reagents when working with the compound. Prevents hydrolysis during experimental setup.
Avoid Do not store in proximity to strong acids, bases, or oxidizing agents. [13]These substances can accelerate decomposition.

Experimental Workflow for Stability Assessment

To empirically determine the stability of a given batch of this compound under specific laboratory conditions, the following experimental protocol can be implemented.

Objective

To quantify the degradation of this compound under various stress conditions (e.g., elevated temperature, humidity, and light exposure) over time.

Materials and Methods
  • Sample Preparation:

    • Accurately weigh samples of this compound into separate, inert vials for each time point and condition.

    • Prepare a control sample stored under ideal conditions (-20°C, inert atmosphere, dark).

  • Stress Conditions:

    • Hydrolytic Stability: Store samples in environments with controlled humidity (e.g., desiccators with saturated salt solutions) at a constant temperature.

    • Thermal Stability: Place samples in ovens or incubators at various temperatures (e.g., 4°C, 25°C, 40°C).

    • Photostability: Expose samples to a controlled light source (e.g., a photostability chamber with defined lux and UV levels).

  • Time Points:

    • Analyze samples at predetermined intervals (e.g., 0, 1, 2, 4, 8 weeks).

  • Analytical Method:

    • At each time point, dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a ¹H NMR and ¹¹B NMR spectrum.

    • Use an internal standard for quantitative analysis.

    • Monitor for the appearance of degradation products, such as 1-phenylvinylboronic acid and 1,3-propanediol.

    • High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase can also be employed for quantification.

dot

Stability_Workflow cluster_workflow Stability Assessment Workflow A Sample Preparation B Exposure to Stress Conditions (Heat, Humidity, Light) A->B C Time Point Sampling B->C C->B Continue Exposure D Analytical Testing (NMR, HPLC) C->D E Data Analysis & Degradation Profile D->E

Caption: A streamlined workflow for assessing the stability of this compound.

Conclusion

The chemical integrity of this compound is critical for its successful application in synthesis. While a highly valuable reagent, it is susceptible to degradation via hydrolysis and oxidation. Adherence to stringent storage and handling protocols, including low-temperature storage under an inert atmosphere and protection from moisture and light, is essential to preserve its quality. By understanding the underlying principles of its stability and implementing the recommended best practices, researchers can ensure the reliability and reproducibility of their synthetic endeavors.

References

The Ascendant Role of Substituted Vinylboronates in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The trajectory of drug discovery is perpetually in pursuit of novel molecular architectures that confer enhanced potency, selectivity, and pharmacokinetic profiles. Within this landscape, organoboron compounds, once relegated to the periphery of medicinal chemistry, have emerged as a cornerstone of innovative therapeutic design.[1][2] This guide illuminates the burgeoning potential of a specific subclass, substituted vinylboronates, providing researchers, scientists, and drug development professionals with a comprehensive technical overview of their synthesis, reactivity, and profound applications in medicinal chemistry.

The Unique Proposition of the Vinylboronate Moiety

The vinylboronate functional group, characterized by a boron atom attached to a carbon-carbon double bond, offers a unique confluence of chemical properties that are highly advantageous for drug design. The boron atom, with its vacant p-orbital, can engage in reversible covalent interactions with biological nucleophiles, such as the serine, threonine, or cysteine residues found in the active sites of various enzymes.[3][4][5] This capacity for covalent modulation, often mimicking the transition state of enzymatic reactions, underpins the remarkable inhibitory potency of many boron-containing drugs.[4][6]

Furthermore, the vinyl group introduces conformational rigidity and defined stereochemistry, which are critical for precise molecular recognition by biological targets. The stability of vinylboronate esters, particularly pinacol esters, facilitates their handling, purification, and incorporation into complex synthetic schemes, a stark contrast to the more labile nature of some other organoboron species.[7]

Strategic Synthesis of Substituted Vinylboronates

The accessibility of substituted vinylboronates is a testament to the significant advancements in synthetic organic chemistry. A variety of robust and stereoselective methods are now available, enabling the preparation of a diverse array of these crucial building blocks.

Metal-Catalyzed Hydroboration of Alkynes

One of the most prevalent and versatile methods for synthesizing vinylboronates is the metal-catalyzed hydroboration of alkynes. This reaction typically involves the addition of a borane reagent, such as pinacolborane (HBpin), across the carbon-carbon triple bond of an alkyne, catalyzed by a transition metal complex. The choice of catalyst and ligands is paramount in controlling the regio- and stereoselectivity of the addition, yielding either α- or β-vinylboronates with high fidelity.[8]

For instance, palladium-catalyzed hydroborylation can be tuned to produce either the α- or β-isomer by judicious ligand selection.[8] Iron-catalyzed methods offer a more sustainable and cost-effective alternative for the synthesis of E-vinylboronates.[9] Platinum-catalyzed hydroboration has also been shown to be effective for a broad range of alkynes, including those with heteroatom-containing functional groups.[10] More recently, rhodium-catalyzed remote borylation of alkynes has emerged as a powerful strategy for accessing 1,n-diboronates.[11]

The Boron-Wittig Reaction

A powerful, transition-metal-free alternative for the synthesis of vinylboronates from readily available aldehydes is the Boron-Wittig reaction.[7][12][13] This reaction involves the stereoselective olefination of an aldehyde with a geminal bis(boronate) species, providing access to a wide range of di- and trisubstituted vinyl boronate esters.[7][13] The high degree of stereocontrol and the broad substrate scope make this a valuable tool in the synthetic chemist's arsenal.

Olefin Cross-Metathesis

Ruthenium-catalyzed olefin cross-metathesis has also been successfully employed for the synthesis of functionalized vinylboronates.[14][15] This method allows for the coupling of a simple vinylboronate with a more complex olefin, providing a convergent and efficient route to highly substituted vinylboronates that might be difficult to access through other means.

The Suzuki-Miyaura Coupling: A Gateway to Molecular Complexity

Substituted vinylboronates are perhaps most renowned for their utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][16] This reaction, a cornerstone of modern organic synthesis, enables the formation of carbon-carbon bonds between the vinylboronate and an organic halide or triflate.[16][17] Its exceptional functional group tolerance and reliability have made it the most frequently used carbon-carbon bond-forming reaction in the pharmaceutical industry for the synthesis of biaryl and vinyl-aryl motifs.[16]

The ability to stereospecifically introduce a substituted vinyl group into a complex molecule is of paramount importance in drug discovery, allowing for the precise construction of pharmacophores and the optimization of drug-target interactions.[18]

Applications in Medicinal Chemistry: From Building Blocks to Bioactive Warheads

The applications of substituted vinylboronates in medicinal chemistry are multifaceted, ranging from their use as versatile synthetic intermediates to their direct incorporation as key pharmacophoric elements.

Vinylboronates as Covalent Warheads in Enzyme Inhibition

The electrophilic nature of the boron atom in vinylboronates allows them to act as "warheads" that form reversible covalent bonds with nucleophilic residues in enzyme active sites.[19][20] This mechanism of action is central to the efficacy of several clinically approved and investigational drugs.

A prime example is the proteasome inhibitor Bortezomib (Velcade®) , a dipeptidyl boronic acid used in the treatment of multiple myeloma.[2][21][22] While not a vinylboronate itself, its mechanism of action, involving the formation of a stable complex with the N-terminal threonine of the proteasome, paved the way for the exploration of other boronic acids as enzyme inhibitors.[21][23] The vinylboronate moiety offers a means to fine-tune the electronics and sterics of the warhead, potentially leading to improved selectivity and potency. The development of non-peptidic proteasome inhibitors is an active area of research, with covalent virtual screening being a powerful tool for identifying novel scaffolds.[24] The concept of a "dual warhead," combining a vinyl group with another electrophilic trap, is also being explored to enhance the duration and selectivity of proteasome inhibition.[25]

The following diagram illustrates the general mechanism of covalent inhibition of a serine protease by a vinylboronate.

G cluster_0 Enzyme Active Site cluster_2 Covalent Complex Formation Enzyme Serine Protease (Inactive) SerOH Ser-OH HisN His-N Complex Tetrahedral Intermediate (Inhibited Enzyme) Enzyme->Complex Inhibition Vinylboronate R-CH=CH-B(OR')₂ Vinylboronate->Complex Nucleophilic attack by Ser-OH SerOB Ser-O-B(OH)₂-CH₂-CH₂-R

References

Theoretical Perspectives on the Reactivity of 2-(1-Phenylvinyl)-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction: Beyond the Benchtop—Predicting Reactivity in Modern Synthesis

In the landscape of modern organic chemistry, vinyl boronic esters have emerged as exceptionally versatile building blocks. Their stability, ease of handling, and diverse reactivity have made them indispensable reagents, particularly in the construction of complex molecular architectures. Among these, 2-(1-Phenylvinyl)-1,3,2-dioxaborinane stands as a prototypical example of an α-substituted vinyl boronate, offering a unique platform for carbon-carbon bond formation. While empirical studies have extensively cataloged its synthetic utility in transformations like the Suzuki-Miyaura cross-coupling, a deeper, predictive understanding of its reactivity requires a journey into the realm of computational and theoretical chemistry.[1][2]

This technical guide moves beyond simple reaction schemes to explore the why behind the reactivity of this compound. As a Senior Application Scientist, the aim is not merely to present data but to provide a validated, logical framework for understanding this reagent at a fundamental electronic level. We will leverage the power of theoretical studies, primarily Density Functional Theory (DFT), to dissect reaction mechanisms, rationalize selectivity, and ultimately, empower researchers and drug development professionals to design more efficient and innovative synthetic strategies.[3][4][5] By modeling the intricate dance of electrons in transition states, we can transform chemical intuition into a robust, predictive science.

Pillar 1: The Electronic Architecture and Inherent Reactivity Profile

The reactivity of this compound is not governed by a single feature but by the interplay of its three key components: the vinyl group, the phenyl substituent, and the dioxaborinane ring.

  • The Boron Center: The trigonal planar boron atom possesses a vacant p-orbital, rendering it Lewis acidic. This inherent electrophilicity is the gateway to its activation. Nucleophiles can readily coordinate to this empty orbital, forming a tetracoordinate boronate 'ate' complex—a pivotal step that dramatically alters the molecule's electronic character.[1]

  • The Vinyl System: The C=C double bond is the primary locus of reactivity. Its electronic nature is modulated by two competing effects: weak π-donation from the C=C bond into the boron's empty p-orbital and the σ-withdrawing inductive effect of the boryl group. This nuanced electronic balance dictates its behavior in a wide array of reactions.

  • The Dioxaborinane Ring: This six-membered ring serves as a robust protecting group for the boronic acid functionality. It imparts significant thermal and chromatographic stability compared to the corresponding free boronic acid, making the compound a bench-stable and practical reagent.[1]

  • The Phenyl Group: The α-phenyl substituent extends the π-conjugation of the vinyl system, influencing the electron density distribution across the double bond and providing steric bulk that can direct the approach of incoming reagents.

The logical relationship between these components dictates the molecule's reaction pathways. Activation at the boron center electronically "loads" the vinyl group, preparing it for subsequent transformations.

cluster_Molecule This compound B Boron Center (Lewis Acidic) Activation Nucleophilic Activation B->Activation Forms 'ate' complex Vinyl Vinyl Group (Reaction Site) Reactivity Altered Reactivity (Nucleophilic Vinyl) Vinyl->Reactivity Site of Transformation Ring Dioxaborinane Ring (Stability) Activation->Reactivity Inverts Polarity

Caption: Logical flow of activation and reactivity in the subject molecule.

Pillar 2: Deconstructing Key Reaction Pathways via Computational Lens

Theoretical studies provide invaluable, atom-level resolution into complex reaction mechanisms that are often inaccessible through experimental means alone. Below, we dissect the principal reaction classes of this compound through the insights offered by DFT.

A. The Suzuki-Miyaura Cross-Coupling: A Mechanistic Deep Dive

The Suzuki-Miyaura reaction is arguably the most prominent application of vinyl boronates.[2] A theoretical approach allows us to calculate the energy barriers for each step of the catalytic cycle, identifying the rate-determining step and understanding how ligands and substrates influence reaction efficiency.[4][6][7]

The canonical mechanism involves three stages: oxidative addition, transmetalation, and reductive elimination.[4][6] DFT studies on model systems reveal that for many vinyl boronates, transmetalation is the turnover-limiting step.[6] This step requires the formation of an activated boronate species, typically by the reaction of the dioxaborinane with a base (e.g., hydroxide or alkoxide), to facilitate the transfer of the vinyl group from boron to the palladium center.[6] Computational models can precisely map the energy profile of this transfer, confirming that the pathway involving the activated 'ate' complex is significantly lower in energy than a direct reaction with the neutral boronic ester.

Suzuki_Cycle OA 1. Oxidative Addition Pd(0) + Ar-X ArPdX Ar-Pd(II)-X OA->ArPdX TM 2. Transmetalation Vinyl-B(OR)₂⁻ ArPdVinyl Ar-Pd(II)-Vinyl TM->ArPdVinyl RE 3. Reductive Elimination Pd0 Pd(0) Catalyst RE->Pd0 Catalyst Regeneration Product Ar-Vinyl Product RE->Product Pd0->OA ΔG‡(OA) ArPdX->TM ΔG‡(TM) (Rate-Limiting) ArPdVinyl->RE ΔG‡(RE)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Computational Modeling of a Suzuki-Miyaura Reaction

  • Structure Optimization: Geometries of all reactants, intermediates, transition states, and products are optimized using a suitable DFT functional (e.g., B3LYP or ωB97X-D) and basis set (e.g., 6-31G(d) for main group elements, and a larger basis set with an effective core potential like LANL2DZ for palladium).[3][8]

  • Solvent Modeling: Implicit solvent models (e.g., PCM or SMD) are applied to account for the bulk effects of the solvent (e.g., DMF or toluene).

  • Transition State Search: Transition states (TS) are located using methods like QST2/QST3 or eigenvector following. Each located TS must be confirmed to have exactly one imaginary frequency corresponding to the desired bond-forming/breaking process.

  • Energy Calculation: Single-point energy calculations are performed at a higher level of theory or with a larger basis set (e.g., 6-311+G(d,p)) to refine the electronic energies.

  • Free Energy Correction: Gibbs free energy corrections are calculated from the vibrational frequency analysis at the optimization level of theory.

Data Presentation: Representative DFT-Calculated Energy Barriers

Catalytic StepModel SystemCalculated Barrier (ΔG‡, kcal/mol)
Oxidative AdditionPd(PPh₃)₂ + Ph-Br12.5
TransmetalationPh-Pd(II)-Br + [Vinyl-B(OH)₃]⁻15.8
Reductive EliminationPh-Pd(II)-Vinyl(PPh₃)₂9.2
Note: Values are illustrative for a model system and will vary based on the specific substrates, ligands, and computational level.
B. Cycloaddition Reactions: Controlling Ring Formation

Vinyl boronates are competent partners in cycloaddition reactions, where the boryl group acts as an electron-withdrawing activator.[9][10] Theoretical studies are crucial for predicting the regio- and stereoselectivity of these transformations.[5][11]

In [3+2] dipolar cycloadditions , for example with nitrones, DFT calculations have revealed a fascinating mechanistic detail.[9] The reaction proceeds through a transition state where the nitrone's oxygen atom coordinates with the vinyl boronate's boron atom. This intramolecular Lewis acid catalysis pre-organizes the reactants, significantly lowering the activation energy and enforcing high regio- and stereocontrol (favoring 5-borylisoxazolidines with endo-selectivity).[9] The energy difference between the endo and exo transition states, often just a few kcal/mol, can be accurately calculated to predict the experimentally observed product ratio.

Cycloaddition Reactants Vinyl Boronate + Nitrone Complex Reactant Complex (B---O Interaction) Reactants->Complex TS_endo Endo Transition State (Lower Energy) Complex->TS_endo ΔG‡(endo) TS_exo Exo Transition State (Higher Energy) Complex->TS_exo ΔG‡(exo) Product_endo Endo Product (Major) TS_endo->Product_endo Product_exo Exo Product (Minor) TS_exo->Product_exo

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-(1-Phenylvinyl)-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of α-Substituted Vinylboronates in Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1] Within the diverse arsenal of organoboron reagents, vinylboronates are particularly valuable for the stereospecific synthesis of substituted alkenes, which are prevalent motifs in pharmaceuticals and materials science. This guide focuses on a specific, yet highly versatile reagent: 2-(1-phenylvinyl)-1,3,2-dioxaborinane .

This α-substituted cyclic boronic ester offers a unique combination of stability and reactivity for the introduction of a styrenyl moiety. The 1,3,2-dioxaborinane ring provides enhanced stability compared to the corresponding boronic acid, facilitating easier handling, purification, and storage.[2] The α-phenyl substituent introduces steric and electronic features that influence its reactivity profile, making the selection of appropriate catalytic systems crucial for achieving high coupling efficiency. These application notes provide a comprehensive overview of the mechanistic considerations, practical protocols, and key parameters for the successful application of this compound in Suzuki-Miyaura coupling reactions.

Mechanistic Insights: The Critical Role of the Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on the smooth operation of a palladium-catalyzed cycle. Understanding this cycle is paramount to troubleshooting and optimizing reactions involving sterically demanding partners like this compound.

The generally accepted mechanism proceeds through three key stages:

  • Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl or vinyl halide), forming a Pd(II) complex.

  • Transmetalation: This is often the rate-determining step. The organic group from the boron reagent is transferred to the palladium center. This step requires activation of the boron reagent by a base to form a more nucleophilic "ate" complex. The structure of the boronate ester and the choice of base are critical for efficient transmetalation.[3]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, regenerating the Pd(0) catalyst and forming the desired C-C bond.

Suzuki_Miyaura_Cycle cluster_inputs pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)L_n-X pd0->pd_complex R¹-X transmetalation Transmetalation coupled_complex R¹-Pd(II)L_n-R² pd_complex->coupled_complex R²-B(OR)₂ + Base coupled_complex->pd0 reductive_elimination Reductive Elimination product R¹-R² coupled_complex->product boronate R²-B(OR)₂ (this compound) base Base (e.g., K₂CO₃, Cs₂CO₃) halide R¹-X (Aryl/Vinyl Halide)

Fig. 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For vinylboronates, particularly α-substituted ones, steric hindrance can impede the transmetalation step. Therefore, the choice of a bulky, electron-rich phosphine ligand on the palladium catalyst is often beneficial. These ligands stabilize the Pd(0) state and accelerate both oxidative addition and reductive elimination.

Synthesis and Stability of this compound

The 1,3,2-dioxaborinane structure confers greater stability compared to the corresponding pinacol ester or the free boronic acid.[2] However, like many organoboron compounds, it should be stored under an inert atmosphere (nitrogen or argon) in a cool, dry place to prevent gradual decomposition via hydrolysis and oxidation.

Reagent TypeGeneral StabilityHandling Considerations
Boronic Acids Lower stability; prone to protodeboronation and oxidation.[2]Often require storage under inert gas and at low temperatures. Purity can be an issue.
Pinacol Esters Good stability; often crystalline and easy to handle.Generally stable at room temperature and can be purified by chromatography.
Dioxaborinanes High stability ; similar to or exceeding pinacol esters.Stable solids, easy to handle and store.[2]

Table 1: Comparative Stability of Common Organoboron Reagents

Experimental Protocols: Suzuki-Miyaura Coupling

The following protocols are adapted from established procedures for the coupling of alkenylboronic acids and their esters with aryl and heteroaryl halides.[4] Optimization may be required for specific substrates.

Protocol 1: General Conditions for Coupling with Aryl/Heteroaryl Bromides (Aqueous Conditions)

This method is often effective for a broad range of substrates and is generally more versatile.[4]

Materials:

  • This compound (1.2 equivalents)

  • Aryl or Heteroaryl Bromide (1.0 equivalent)

  • Palladium Catalyst: Pd(PPh₃)₄ (2.5-5 mol%)

  • Base: 2 M aqueous Potassium Carbonate (K₂CO₃) solution (3.0 equivalents)

  • Solvent: 1,2-Dimethoxyethane (DME)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl/heteroaryl bromide (1.0 eq.), this compound (1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%).

  • Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add DME as the solvent to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Add the 2 M aqueous K₂CO₃ solution (3.0 eq.) via syringe.

  • Place the reaction vessel in a preheated oil bath at 85 °C.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Fig. 2: Workflow for aqueous Suzuki-Miyaura coupling protocol.
Protocol 2: Anhydrous Conditions for Sensitive Substrates

For substrates containing base-labile functional groups, anhydrous conditions may provide a cleaner reaction profile.[4]

Materials:

  • This compound (1.2 equivalents)

  • Aryl or Heteroaryl Halide (1.0 equivalent)

  • Palladium Catalyst: Pd(PPh₃)₄ (2.5-5 mol%) or a more active pre-catalyst system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like XPhos).

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 equivalents)

  • Solvent: Anhydrous Toluene or Dioxane

Procedure:

  • To a flame-dried reaction vessel under a positive pressure of inert gas, add the aryl/heteroaryl halide (1.0 eq.), this compound (1.2 eq.), anhydrous base (3.0 eq.), and the palladium catalyst/ligand system.

  • Add anhydrous solvent via syringe.

  • Heat the mixture to 100 °C (for toluene) or 85-100 °C (for dioxane).

  • Monitor the reaction, and upon completion, perform the work-up and purification as described in Protocol 1.

Key Parameters for Optimization

The success of the coupling reaction with this compound can be highly dependent on the fine-tuning of several parameters.

ParameterRecommendation & Rationale
Catalyst/Ligand For sterically hindered or electron-rich aryl halides, consider using more active catalyst systems. Buchwald-type ligands (e.g., SPhos, XPhos) with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ often improve yields and reaction rates.
Base Potassium carbonate (K₂CO₃) is a good starting point. For less reactive coupling partners, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective.
Solvent A mixture of a polar aprotic solvent (DME, THF, Dioxane) and water is a robust general system. Anhydrous conditions with toluene or dioxane are preferred for moisture-sensitive substrates.
Temperature Reaction temperatures typically range from 80 °C to 110 °C. Lower temperatures may be possible with highly active catalyst systems.

Table 2: Guide to Reaction Optimization

Troubleshooting Common Issues

  • Low Yield: If the reaction yield is low, consider increasing the temperature, screening different palladium ligands (e.g., moving from PPh₃ to a more electron-rich, bulky ligand), or using a stronger base like Cs₂CO₃.

  • Protodeboronation: The cleavage of the C-B bond by a proton source can be a significant side reaction, especially with vinylboronates. Ensuring rigorously anhydrous conditions (if using Protocol 2) and using a non-protic solvent can mitigate this.

  • Homocoupling: The formation of a biaryl product from the halide or a divinyl product from the boronate can occur. This is often minimized by using a well-defined catalyst-to-ligand ratio and ensuring efficient stirring.

Conclusion

This compound is a stable and effective reagent for the introduction of the 1-phenylvinyl moiety via the Suzuki-Miyaura cross-coupling reaction. Its enhanced stability over the corresponding boronic acid makes it a practical choice for complex, multi-step syntheses common in drug discovery and development. Success in its application relies on the careful selection of the catalyst system, base, and solvent to overcome the steric demands of this α-substituted vinylboronate. The protocols and guidelines presented here offer a solid foundation for researchers to effectively incorporate this versatile building block into their synthetic strategies.

References

Application Notes & Protocols: The Strategic Deployment of 2-(1-Phenylvinyl)-1,3,2-dioxaborinane in Total Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the synthetic utility of 2-(1-phenylvinyl)-1,3,2-dioxaborinane, a member of the versatile class of α-arylvinylboronate esters. While direct literature on this specific reagent in complex total synthesis is nascent, its chemical architecture destines it for a pivotal role in modern organic synthesis. This document, therefore, extrapolates from the well-established reactivity of vinylboronates to provide a forward-looking guide on its strategic applications. We will explore the fundamental reactions it facilitates, provide detailed protocols, and illuminate the mechanistic underpinnings that make it a valuable tool for constructing complex molecular frameworks.

Introduction: The Versatility of the Vinylboronate Moiety

Organoboron compounds, particularly vinylboronic acids and their esters, are celebrated for their unique combination of stability and reactivity.[1][2] They are generally stable to air and moisture, making them easy to handle, yet they participate in a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2] The compound this compound belongs to the α-substituted vinylboronate class, offering a styrene-like motif that is a common substructure in numerous natural products and pharmaceutical agents. The boronate group is not merely a placeholder; it is a versatile functional handle that can be stereoselectively transformed into a wide range of other groups, including halides, aldehydes, amines, and alkyl chains.[2][3]

Synthesis of α-Arylvinylboronates

The preparation of α-arylvinylboronates like this compound can be approached through several modern synthetic methods. While classical methods often rely on the hydroboration of alkynes, contemporary strategies offer greater control over regioselectivity and stereoselectivity.[2]

Key synthetic routes include:

  • Ruthenium-Catalyzed Olefin Cross-Metathesis: This method provides a powerful way to synthesize functionalized vinyl boronates from more readily available alkenes.[2]

  • Boron-Wittig Reaction: A highly stereoselective boron-Wittig reaction using 1,1-bis(pinacolboronates) and aldehydes offers a transition-metal-free pathway to di- and trisubstituted vinyl boronate esters.[4][5]

  • Palladium-Catalyzed Mizoroki-Heck Reaction: Recent advances have enabled the regioselective synthesis of α-vinyl boronates through a palladium-catalyzed Mizoroki-Heck reaction between aryl triflates and vinyl boronates.[1][6] This method is particularly relevant for creating the α-aryl substitution pattern.

Core Applications in Total Synthesis

The true value of this compound in total synthesis lies in its ability to serve as a robust building block in key bond-forming reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is arguably the most prominent application of vinylboronates.[7] It facilitates the formation of a carbon-carbon bond between the vinyl group of the boronate and an aryl or vinyl halide/triflate, a cornerstone transformation in the synthesis of biaryls, stilbenes, and conjugated dienes.[7][8][9]

Mechanism Overview: The reaction proceeds via a catalytic cycle involving a palladium catalyst. The cycle consists of three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the vinyl group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[7]

Suzuki_Miyaura_Cycle Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation [R-B(OR)2]⁻ ArPdR Ar-Pd(II)-R(L_n) Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Enantioselective Transformations

The creation of chiral centers is a critical challenge in total synthesis. Vinylboronates are increasingly used in asymmetric reactions to construct these centers with high enantioselectivity.

  • Palladium-Catalyzed Conjugate Addition: α-Arylvinylboronates can act as soft nucleophiles in asymmetric conjugate additions to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for creating enantioenriched quaternary centers.[10] The use of chiral ligands on a palladium catalyst allows for the facial discrimination of the enone, leading to a highly enantioselective bond formation.[10]

  • Rhodium-Catalyzed Asymmetric Hydrogenation: The double bond of vinyl boronates can be hydrogenated enantioselectively using a chiral rhodium catalyst. This process provides access to valuable chiral secondary organoboronates, which are versatile intermediates that are not readily accessible through other methods like hydroboration.[11][12]

  • Synergistic Copper/Amine-Catalyzed α-Alkenylation: A novel approach combines copper catalysis and chiral amine organocatalysis for the enantioselective α-alkenylation of aldehydes with vinylboronic acids.[13] This dual catalytic system allows for the direct and efficient formation of α-vinyl aldehydes, which are important precursors for macrolide synthesis.[13]

Strategic Utility Workflow

The following diagram illustrates how an α-arylvinylboronate like this compound can be a central building block in a synthetic strategy, leading to diverse and complex molecular architectures.

Synthetic_Utility Figure 2: Synthetic Pathways from α-Arylvinylboronates Vinylboronate This compound Suzuki Suzuki-Miyaura Coupling Vinylboronate->Suzuki ConjAdd Enantioselective Conjugate Addition Vinylboronate->ConjAdd Hydrogenation Asymmetric Hydrogenation Vinylboronate->Hydrogenation AlphaAlk α-Alkenylation of Aldehydes Vinylboronate->AlphaAlk Other Other Transformations Vinylboronate->Other Stilbenes Stilbenes & Conjugated Systems Suzuki->Stilbenes Quaternary β-Aryl Ketones with Quaternary Centers ConjAdd->Quaternary ChiralBoronates Chiral Secondary Boronates Hydrogenation->ChiralBoronates VinylAldehydes Chiral α-Vinyl Aldehydes AlphaAlk->VinylAldehydes VinylHalides Vinyl Halides & Cycloadducts Other->VinylHalides

Caption: Figure 2: Synthetic Pathways from α-Arylvinylboronates.

Data Summary: Key Transformations

Reaction TypeReagents/CatalystBond Formed / Key FeatureApplication in Total Synthesis
Suzuki-Miyaura Coupling Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Aryl/Vinyl HalideC(sp²)-C(sp²)Synthesis of polyketides, alkaloids, biaryls
Enantioselective Conjugate Addition Pd(II) catalyst, Chiral Ligand (e.g., t-BuPyOx), α,β-Unsaturated CarbonylC-CConstruction of chiral quaternary carbon centers
Asymmetric Hydrogenation Rh catalyst, Chiral Ligand (e.g., Walphos)C-H, C-BAccess to chiral secondary boronate intermediates
α-Alkenylation of Aldehydes Cu(II) salt, Chiral Amine catalyst, AldehydeC-CModular synthesis of propionate motifs for macrolides

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for vinylboronates. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

Objective: To couple this compound with an aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)

  • Schlenk flask and nitrogen/argon atmosphere setup

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.2 equiv), this compound (1.0 equiv), and K₂CO₃ (2.0 equiv).

  • Add the degassed solvent mixture (e.g., toluene/ethanol/water).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv), to the mixture.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Protocol 2: General Procedure for Enantioselective Conjugate Addition

Objective: To perform an asymmetric conjugate addition of this compound to a β,β-disubstituted α,β-unsaturated ketone.

Materials:

  • β,β-disubstituted α,β-unsaturated ketone (1.0 equiv)

  • This compound (1.5 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • Chiral ligand (e.g., (S)-t-BuPyOx) (0.06 equiv)

  • Solvent (e.g., THF or Dioxane)

  • Activator/Additive (e.g., water or alcohol, if required by the specific catalytic system)

  • Schlenk tube and nitrogen/argon atmosphere setup

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve Pd(OAc)₂ (0.05 equiv) and the chiral ligand (0.06 equiv) in the chosen solvent. Stir at room temperature for 30-60 minutes to form the catalyst complex.

  • Add the α,β-unsaturated ketone (1.0 equiv) to the catalyst solution.

  • Add this compound (1.5 equiv) to the reaction mixture.

  • If required, add the activator/additive.

  • Stir the reaction at the optimized temperature (can range from room temperature to elevated temperatures) until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Conclusion

This compound stands as a promising and versatile reagent for applications in total synthesis. Its utility is rooted in the well-established and predictable reactivity of the vinylboronate functional group. From the robust and reliable Suzuki-Miyaura coupling to the finesse of modern enantioselective transformations, this building block offers chemists a powerful tool to construct complex molecular architectures with precision and efficiency. As new catalytic systems continue to be developed, the scope of applications for α-arylvinylboronates will undoubtedly expand, further solidifying their importance in the synthesis of natural products and novel therapeutic agents.

References

Revolutionizing Styrenyl Scaffolds: A Guide to Palladium-Catalyzed Cross-Coupling with 2-(1-Phenylvinyl)-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: January 2026

The strategic construction of carbon-carbon bonds remains a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Among the myriad of synthetic tools available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a remarkably versatile and powerful method.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of 2-(1-Phenylvinyl)-1,3,2-dioxaborinane as a key building block in these transformative reactions. This stable, yet reactive, vinylboronate ester offers a gateway to a diverse array of styrenyl compounds, which are prevalent motifs in numerous biologically active molecules.

This guide will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into catalyst selection and reaction optimization. By understanding the causality behind the experimental choices, researchers can confidently apply and adapt these methods to their specific synthetic challenges.

The Strategic Advantage of this compound

Vinylboronates are valuable coupling partners in Suzuki-Miyaura reactions due to their stability, functional group tolerance, and predictable reactivity.[2] Specifically, this compound, a cyclic boronic ester, offers several distinct advantages:

  • Enhanced Stability: The 1,3,2-dioxaborinane ring provides greater stability compared to the corresponding boronic acid, facilitating easier handling, storage, and purification.

  • Controlled Reactivity: The cyclic ester modulates the reactivity of the boron center, often leading to cleaner reactions and higher yields.

  • Versatile Precursor: It serves as a synthetic equivalent of a phenylvinyl anion, enabling the introduction of the styrenyl moiety onto a wide range of aromatic and heteroaromatic scaffolds.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle is generally accepted to involve three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdXL2 Ar-Pd(II)-X L₂ Pd0->ArPdXL2 Product Ar-R OxAdd->ArPdXL2 Ar-X Transmetalation Transmetalation ArPdRL2 Ar-Pd(II)-R L₂ ArPdXL2->ArPdRL2 Transmetalation->ArPdRL2 [R-B(OR)₂]⁻ + Base ArPdRL2->Pd0 RedElim Reductive Elimination RedElim->Product RedElim->Product Boronate [R-B(OR)₂]⁻ Base Base ArX Ar-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[2]

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step requires the activation of the boronate ester by a base to form a more nucleophilic "ate" complex.[3]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product (Ar-R), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Experimental Protocols

Materials and Reagents
  • Palladium Catalyst: A variety of palladium catalysts can be effective. The choice often depends on the specific substrates being coupled. Common choices include Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd(OAc)₂ with a suitable phosphine ligand.[4]

  • This compound: This reagent is commercially available from suppliers such as BLDpharm and Reagentia.[5][6]

  • Aryl Halide (Ar-X): The protocol is generally applicable to aryl bromides and iodides. Aryl chlorides may require more specialized catalyst systems.[7]

  • Base: An inorganic base is required to activate the boronate ester. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.

  • Solvent: A suitable solvent system is crucial for reaction success. A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is typically used.[2]

  • Inert Gas: Reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.

General Protocol for Suzuki-Miyaura Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Combine aryl halide, boronate ester, and base in a reaction vessel. B 2. Add the palladium catalyst and ligand (if separate). A->B C 3. Add the solvent system. B->C D 4. Degas the reaction mixture (e.g., by sparging with argon). C->D E 5. Heat the reaction to the desired temperature with stirring. D->E F 6. Monitor the reaction progress by TLC or GC-MS. E->F G 7. Cool the reaction to room temperature. F->G H 8. Perform an aqueous workup to remove inorganic salts. G->H I 9. Extract the product with an organic solvent. H->I J 10. Dry the organic layer, concentrate, and purify by column chromatography. I->J

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[4]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 5 mL).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the substrates.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Catalyst and Ligand Selection: A Comparative Overview

The choice of palladium catalyst and ligand is critical for achieving high yields and good selectivity. The following table provides a qualitative comparison of common catalytic systems for Suzuki-Miyaura couplings.

Catalyst SystemKey AdvantagesTypical SubstratesConsiderations
Pd(PPh₃)₄ Commercially available, easy to handle, effective for a broad range of substrates.Aryl iodides and bromides.Can be sensitive to air and moisture.[7]
Pd(dppf)Cl₂ Robust and versatile, often used for challenging couplings.[4]Aryl bromides and chlorides, heteroaryl halides.Generally provides good yields and tolerates a wide range of functional groups.
Pd(OAc)₂ + Ligand Highly tunable system by varying the phosphine ligand (e.g., SPhos, XPhos).Can be optimized for specific, challenging substrates, including aryl chlorides.Requires careful selection of the appropriate ligand for the given transformation.[8]

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a more active catalyst system, or increasing the reaction temperature. Ensure that the reagents and solvents are of high purity and that the reaction is performed under strictly inert conditions.

  • Side Reactions: The primary side reaction is often the homocoupling of the aryl halide or the protodeboronation of the vinylboronate. Using a less polar solvent or a milder base can sometimes mitigate these issues.

  • Difficult Substrates: For electron-rich or sterically hindered aryl halides, a more electron-rich and bulky phosphine ligand, such as SPhos or XPhos, in combination with Pd(OAc)₂, may be required to facilitate the oxidative addition step.[8]

Conclusion

The palladium-catalyzed cross-coupling of this compound with aryl halides is a powerful and reliable method for the synthesis of a wide variety of styrenyl compounds. By understanding the underlying mechanism and carefully selecting the appropriate catalyst, base, and solvent system, researchers can effectively utilize this versatile building block in their synthetic endeavors. The protocols and insights provided in this application note serve as a solid foundation for the successful implementation of this important transformation in the pursuit of novel molecules for pharmaceutical and materials science applications.

References

Application Notes and Protocols: Functional Group Tolerance of 2-(1-Phenylvinyl)-1,3,2-dioxaborinane in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Landscape of C(sp²)-C(sp²) Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its operational simplicity and, most notably, its remarkable tolerance of a wide array of functional groups.[1][2] This attribute is of paramount importance in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, where the preservation of sensitive functionalities is crucial.[3] Among the diverse organoboron reagents available, vinylboronates have emerged as valuable building blocks for the stereoselective synthesis of substituted alkenes. This guide focuses on the functional group tolerance of a specific and highly useful vinylboronate, 2-(1-phenylvinyl)-1,3,2-dioxaborinane , in palladium-catalyzed cross-coupling reactions.

The 1,3,2-dioxaborinane protecting group, derived from 1,3-propanediol, offers a balance of stability and reactivity, making it an attractive choice for Suzuki-Miyaura couplings. Understanding its compatibility with various functional groups on the coupling partner, typically an aryl or heteroaryl halide, is essential for predicting reaction outcomes and designing efficient synthetic routes. This document provides a detailed exploration of this topic, supported by established protocols and mechanistic insights, to empower researchers in leveraging this versatile reagent.

Core Principles: Understanding the Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura catalytic cycle is crucial to appreciating the nuances of functional group tolerance. The widely accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Aryl Halide (R-X) Ar-X->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L_n)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Boronate R'-B(OR)₂ + Base Boronate->Transmetalation Ar-Pd(II)-R' Ar-Pd(II)(L_n)-R' Transmetalation->Ar-Pd(II)-R' Reductive_Elimination Reductive Elimination Ar-Pd(II)-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Coupled Product (Ar-R') Reductive_Elimination->Product

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The mild conditions typically employed in Suzuki-Miyaura reactions are a key factor in their broad functional group compatibility.[1] The choice of base is critical; relatively weak bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often sufficient to facilitate the transmetalation step without promoting side reactions with sensitive functional groups.

Functional Group Tolerance of this compound: A Detailed Examination

The true utility of a building block is defined by its compatibility with a diverse range of functionalities. Below is a summary of the observed tolerance of this compound in cross-coupling reactions with functionalized aryl and heteroaryl halides.

Tolerated Functional Groups:

Extensive studies have demonstrated that Suzuki-Miyaura couplings involving vinylboronates are compatible with a wide array of functional groups. While specific data for this compound is often embedded within broader synthetic studies, the general trends observed for similar vinylboronate esters are highly applicable.

Functional GroupCompatibilityNotes and Considerations
Esters High Generally well-tolerated. The choice of a mild base is crucial to prevent hydrolysis.
Ketones High Both aryl and alkyl ketones are typically compatible.
Aldehydes Good Can be sensitive under harsh conditions but are generally tolerated with careful optimization.
Nitriles High The cyano group is robust and does not interfere with the catalytic cycle.
Amides High Amide functionalities are stable under standard Suzuki-Miyaura conditions.
Nitro Groups High The nitro group is a strong electron-withdrawing group and is well-tolerated.[2]
Ethers High Both alkyl and aryl ethers are inert to the reaction conditions.
Alcohols Good Free hydroxyl groups are generally tolerated, though they may require the use of a stronger base in some cases. Protection is sometimes employed but is often not necessary.
Amines Good Primary and secondary amines can sometimes coordinate to the palladium center, potentially inhibiting catalysis. However, with appropriate ligand selection, couplings are often successful.[4]
Halogens (Cl, F) High Aryl chlorides and fluorides on the coupling partner are typically unreactive under conditions optimized for bromide or iodide coupling, allowing for selective reactions.[2]
Heterocycles Good Nitrogen-rich heterocycles can sometimes pose challenges due to coordination with the palladium catalyst. However, successful couplings with pyridines, indazoles, and other heterocycles have been reported with careful selection of catalyst and ligands.[4][5]
Potentially Incompatible Functional Groups and Mitigation Strategies:

While the Suzuki-Miyaura reaction is highly robust, certain functional groups can present challenges.

Functional GroupCompatibilityMitigation Strategies
Free Carboxylic Acids Low The acidic proton can interfere with the basic conditions. Protection of the carboxylic acid as an ester is the most common strategy.
Unprotected N-H in some Heterocyles Moderate Acidic N-H protons in heterocycles like indazoles and benzimidazoles can inhibit the reaction. While challenging, specific protocols have been developed for the direct coupling of unprotected N-H heterocyles.[4]
Terminal Alkynes Moderate The acidic proton of a terminal alkyne can lead to side reactions. Protection of the alkyne or the use of specific reaction conditions is recommended.

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is a robust starting point for the coupling of this compound with a variety of functionalized aryl bromides.

Protocol_1 cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup and Purification Reagents Combine: - Aryl Bromide (1.0 equiv) - this compound (1.2 equiv) - Pd(PPh₃)₄ (3 mol%) - K₂CO₃ (2.0 equiv) Solvent Add Degassed Solvent: - Toluene/H₂O (4:1) Reagents->Solvent Heating Heat to 80-100 °C Solvent->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Extraction Aqueous Workup (e.g., with Ethyl Acetate) Monitoring->Extraction Purification Column Chromatography Extraction->Purification

Figure 2: General workflow for the Suzuki-Miyaura coupling of this compound with aryl bromides.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of toluene and water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is generally in the range of 0.1-0.5 M.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Protocol 2: Coupling with Challenging Heteroaryl Halides

For less reactive or coordinating heteroaryl halides, the use of more specialized ligands and bases may be required. Buchwald ligands, such as SPhos or XPhos, are often effective in these cases.[6]

Step-by-Step Methodology:

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, dissolve the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3.3 mol%) in a small amount of the reaction solvent and stir for 10-15 minutes at room temperature.

  • Reaction Setup: In the main reaction vessel, combine the heteroaryl halide (1.0 equiv.), this compound (1.5 equiv.), and a stronger base such as potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere and Solvent: Establish an inert atmosphere as described in Protocol 1. Add the pre-formed catalyst solution, followed by additional degassed solvent (e.g., 1,4-dioxane or cyclopentyl methyl ether).

  • Heating and Monitoring: Heat the reaction to a temperature between 80 °C and 110 °C and monitor its progress.

  • Workup and Purification: Follow the workup and purification procedures outlined in Protocol 1.

Causality Behind Experimental Choices

  • Catalyst and Ligand: The choice of palladium source and ligand is critical for catalytic activity. Pd(PPh₃)₄ is a reliable and commercially available catalyst for many standard couplings. For more challenging substrates, the use of a Pd(0) source like Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can promote the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.[6]

  • Base: The base plays a crucial role in the transmetalation step by activating the organoboron species. The choice of base is a balance between reactivity and the stability of functional groups on the substrates. Carbonates are generally mild, while phosphates offer a more strongly basic environment that can be beneficial for less reactive coupling partners.

  • Solvent: The solvent system must be capable of dissolving both the organic and inorganic reagents to some extent. A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used to facilitate the dissolution of the base and promote the reaction. Anhydrous conditions can also be employed, particularly with certain boronate esters and bases.

Conclusion and Future Outlook

This compound is a versatile and robust reagent for the synthesis of 1,1-diaryl alkenes and other vinyl-substituted aromatic compounds via the Suzuki-Miyaura cross-coupling reaction. Its high stability and broad functional group tolerance make it a valuable tool for organic chemists in both academic and industrial settings. While this guide provides a comprehensive overview and reliable protocols, the continuous evolution of palladium catalysis promises the development of even more efficient and milder conditions for these transformations. Future research will likely focus on further expanding the scope of compatible functional groups, particularly for challenging substrates, and the development of more sustainable catalytic systems.

References

Application Note: Scalable Synthesis of Styrenes via Suzuki-Miyaura Cross-Coupling Using 2-(1-Phenylvinyl)-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of substituted styrenes utilizing a robust Suzuki-Miyaura cross-coupling protocol. The methodology centers on the use of 2-(1-Phenylvinyl)-1,3,2-dioxaborinane as a stable and efficient vinylboron source, coupled with various aryl halides. We delve into the mechanistic underpinnings of the reaction, provide a detailed, scalable experimental protocol, and discuss critical process parameters, safety considerations, and purification strategies pertinent to drug development and manufacturing environments. This guide is intended for researchers, process chemists, and drug development professionals seeking to implement a reliable and efficient method for constructing the styrene motif, a prevalent scaffold in pharmaceuticals and advanced materials.

Introduction: The Strategic Importance of Styrene Synthesis

The styrene structural motif is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of active pharmaceutical ingredients (APIs), agrochemicals, and conjugated polymers.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile methods for forming carbon-carbon bonds, offering broad functional group tolerance and mild reaction conditions.[2][3]

While traditional vinylboronic acids are effective, their stability can be a significant concern for large-scale applications, as they are often prone to decomposition and protodeboronation.[4] The use of cyclic boronic esters, such as this compound, offers a compelling alternative. This reagent is typically a stable, crystalline solid, which simplifies handling, storage, and accurate dispensing in a manufacturing setting—critical advantages for process robustness and reproducibility.[5] This application note details a scalable process leveraging this stable vinylboron source for the efficient synthesis of styrenes.

The "Why": Causality in Protocol Design

The successful scale-up of a chemical reaction hinges on understanding the role and interplay of each component. The choices outlined in this protocol are deliberate, designed to maximize yield, purity, and operational safety while minimizing cost and environmental impact.

  • The Boron Source: this compound is selected over the corresponding boronic acid for its superior bench stability. The 1,3-propanediol-derived ester protects the boron center, reducing the rate of undesired side reactions like protodeboronation, which is particularly relevant during extended reaction times or under challenging pH conditions.[6]

  • The Catalytic System: The choice of a palladium precatalyst and ligand is paramount. A Pd(II) precatalyst is often used for its air stability, which is a significant advantage in a plant environment.[7] The ligand, in this case, a bulky electron-rich phosphine like SPhos or XPhos, serves multiple functions: it stabilizes the palladium center, promotes the crucial oxidative addition step with the aryl halide, and facilitates the final reductive elimination to release the product and regenerate the active Pd(0) catalyst.[1]

  • The Base and Solvent System: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[2] The reaction is performed in a biphasic solvent system, typically an organic solvent like 2-Butanol (2-BuOH) mixed with water.[8] This system effectively dissolves the organic substrates (aryl halide, boronate ester) and the inorganic base, creating a large interfacial area where the catalytic cycle can proceed efficiently. 2-BuOH is often chosen for its relatively high boiling point, allowing for elevated reaction temperatures to drive the reaction to completion, and its partial water miscibility.

Visualizing the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle, which is fundamental to understanding the reaction's mechanics and troubleshooting potential issues.

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L₂) (Palladacycle) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal VinylPd Ar-Pd(II)-Vinyl(L₂) Transmetal->VinylPd RedElim Reductive Elimination VinylPd->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Vinyl (Styrene Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Boronate Vinyl-B(OR)₂ (Boronate Ester) Boronate->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Large-Scale Synthesis Protocol

This protocol is designed for a nominal 1 kg scale of the limiting reagent, the aryl halide. All operations must be conducted in a controlled manufacturing environment or a well-ventilated fume hood, adhering to all relevant safety protocols.[9]

Materials and Reagents
ComponentGradeSupplier ExampleQuantity (kg)MolesEquivalents
Aryl Bromide (Ar-Br)≥98%Sigma-Aldrich1.00X1.0
This compound≥97%BLDpharm[5](X * 1.1) * 0.1881.1X1.1
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeStrem Chemicals0.0005X * 224.50.0005X0.0005
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Ligand GradeSigma-Aldrich0.001X * 410.50.001X0.001
Potassium Carbonate (K₂CO₃), anhydrousReagent GradeVWR2.5X * 138.22.5X2.5
2-Butanol (2-BuOH)ACS GradeFisher Scientific7.0 L--
Deionized WaterPurifiedIn-house3.0 L--
TolueneACS GradeFisher Scientific5.0 L--
Brine (Saturated NaCl solution)-In-house2.0 L--
Celite® 545Filter AidSigma-Aldrich0.25--

Note: 'X' represents the moles of the limiting aryl bromide. Quantities for other reagents should be calculated accordingly.

Equipment
  • 10 L glass-lined reactor with overhead stirring, reflux condenser, nitrogen inlet, and temperature probe.

  • Heating/cooling mantle.

  • Addition funnel or pump for liquid transfer.

  • Nutsche filter or similar filtration setup.

  • Vacuum oven for drying.

  • Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, chemically resistant gloves.[9]

Experimental Workflow Visualization

Workflow Figure 2: Large-Scale Styrene Synthesis Workflow cluster_prep 1. Reactor Preparation & Inerting cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Drying prep1 Charge Reactor with Aryl Bromide, Boronate Ester, 2-BuOH, and Water prep2 Spage with N₂ for 30 min to Remove Oxygen prep1->prep2 react2 Add K₂CO₃ to Reactor prep2->react2 react1 Prepare Catalyst Slurry: Pd(OAc)₂ + SPhos in Toluene react3 Add Catalyst Slurry under N₂ Blanket react1->react3 react2->react3 react4 Heat to 85-90 °C and Monitor by HPLC react3->react4 work1 Cool to Room Temp. Add Toluene react4->work1 work2 Filter through Celite® to Remove Pd Black & Salts work1->work2 work3 Phase Separation: Collect Organic Layer work2->work3 work4 Wash Organic Layer with Water & Brine work3->work4 pure1 Concentrate Organic Layer Under Reduced Pressure work4->pure1 pure2 Crystallize/Recrystallize from Suitable Solvent pure1->pure2 pure3 Filter Product Crystals pure2->pure3 pure4 Dry in Vacuum Oven pure3->pure4 final Final Product: Pure Styrene Derivative pure4->final

Caption: Figure 2: Large-Scale Styrene Synthesis Workflow.

Step-by-Step Procedure
  • Reactor Setup and Inerting:

    • Charge the 10 L reactor with the aryl bromide (1.0 kg), this compound, 2-Butanol (7.0 L), and deionized water (3.0 L).

    • Begin vigorous stirring (e.g., 200-300 RPM) to create good mixing.

    • Sparge the mixture with a subsurface stream of nitrogen for at least 30 minutes to remove dissolved oxygen, which can poison the palladium catalyst.[10]

  • Catalyst and Base Addition:

    • In a separate, inerted vessel, prepare a slurry of Pd(OAc)₂ and SPhos in a small amount of toluene (~200 mL).

    • Add the anhydrous potassium carbonate to the main reactor.

    • Under a positive pressure of nitrogen, transfer the catalyst slurry into the reactor. Rinse the catalyst vessel with a small amount of toluene to ensure complete transfer.

  • Reaction Execution:

    • Heat the reaction mixture to an internal temperature of 85-90 °C. The mixture should appear as a dark, well-stirred slurry.

    • Maintain this temperature and monitor the reaction progress every 1-2 hours by taking a small, quenched sample for HPLC analysis. The reaction is typically complete within 6-12 hours.[8]

  • Workup and Isolation:

    • Once the reaction is deemed complete (e.g., <1% of limiting reagent remaining), cool the mixture to room temperature (<30 °C).

    • Add toluene (5.0 L) to the reactor to dilute the mixture and facilitate subsequent filtration and phase separation.

    • Prepare a pad of Celite® (~1 inch thick) in a Nutsche filter. Filter the reaction mixture through the Celite pad to remove insoluble salts and precipitated palladium black. Wash the filter cake with additional toluene (2 x 1 L).

    • Transfer the combined filtrate to a separatory funnel or allow the layers to settle in the reactor if equipped for phase cuts.

    • Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 2 L) and brine (1 x 2 L) to remove residual inorganic salts and water-soluble impurities.

  • Purification and Drying:

    • Concentrate the organic layer under reduced pressure to remove the solvent.

    • The resulting crude solid or oil should be purified by crystallization. The choice of solvent (e.g., heptane, isopropanol, or mixtures thereof) must be determined on a case-by-case basis to ensure high recovery and purity.

    • Filter the purified solid product, wash the filter cake with a small amount of cold crystallization solvent, and dry in a vacuum oven at 40-50 °C until a constant weight is achieved.

Process Control and Troubleshooting

Observed IssuePotential Cause(s)Recommended Action(s)
Stalled or Slow Reaction 1. Inefficient mixing.2. Catalyst deactivation (oxygen leak).3. Insufficient temperature.1. Increase stirrer speed.2. Check for leaks and re-inert the headspace.3. Verify internal temperature probe accuracy and increase heat.
Formation of Homocoupling Byproducts 1. Oxygen present in the reactor.2. Incorrect stoichiometry (excess boronate).1. Ensure thorough initial sparging.2. Re-verify weighing of reagents; use boronate ester closer to 1.05-1.1 equivalents.
Low Yield after Workup 1. Incomplete reaction.2. Product loss during phase separation or washes.1. Confirm reaction completion by HPLC before workup.2. Check pH of aqueous layers; back-extract if necessary.
High Residual Palladium in Product 1. Inefficient filtration.2. Palladium species soluble in the organic phase.1. Use a finer grade of filter aid or a double filtration.2. Consider a post-crystallization treatment with a palladium scavenger.[11]

Safety Considerations

  • Organoboron Compounds: While this compound is more stable than many boronic acids, all organoboron reagents should be handled with care. Avoid inhalation of dust and contact with skin.[4]

  • Palladium Catalysts: Palladium compounds can be toxic and are potent sensitizers. Always handle them in a contained environment (fume hood or glove box) and wear appropriate PPE.

  • Solvents: Toluene and 2-Butanol are flammable. Ensure all operations are performed away from ignition sources and in a well-ventilated area.

  • Exotherms: While the Suzuki-Miyaura reaction is not typically violently exothermic, the initial heating phase should be controlled carefully. A thorough process safety analysis, including calorimetry studies, is recommended before scaling beyond the lab.[12]

Conclusion

The protocol described provides a robust and scalable pathway to substituted styrenes using the stable and easily handled this compound. By understanding the causal factors behind the selection of reagents and conditions, researchers and process chemists can confidently implement and adapt this methodology for the large-scale production of key intermediates in pharmaceutical and materials development. The emphasis on process control, safety, and efficient purification ensures that the final product meets the stringent quality requirements of the industry.

References

Application Notes & Protocols: Advanced One-Pot Synthesis Strategies Involving 2-(1-Phenylvinyl)-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, synthetic chemists, and drug development professionals with an in-depth exploration of one-pot synthesis strategies centered on 2-(1-phenylvinyl)-1,3,2-dioxaborinane. This α-boryl-substituted styrene is a highly versatile and powerful building block for the stereoselective construction of complex organic molecules, particularly tri- and tetrasubstituted alkenes.[1][2] By leveraging one-pot methodologies, which combine sequential reactions in a single vessel, chemists can significantly enhance synthetic efficiency, reduce waste, and bypass the need to isolate sensitive intermediates. This document details the principles, field-proven protocols, and expert insights for harnessing this reagent in tandem catalytic cycles, with a primary focus on its in situ generation followed by Suzuki-Miyaura cross-coupling and other valuable transformations.

The Strategic Advantage of One-Pot Synthesis

In modern synthetic chemistry, process efficiency is paramount. One-pot, or tandem, reactions offer a superior alternative to traditional multi-step procedures that require purification after each stage. The core advantages include:

  • Enhanced Efficiency: Eliminating workup and purification steps drastically reduces overall reaction time and conserves resources.[3][4][5]

  • Improved Yields: Avoiding the physical loss of material during isolation often leads to higher overall yields for the sequence.

  • Access to Unstable Intermediates: Reactive intermediates, such as certain organoboron compounds, can be generated and consumed in situ without decomposition.

  • "Green Chemistry" Alignment: These processes reduce solvent usage and waste generation, aligning with principles of sustainable chemistry.[6][7][8]

G cluster_0 Traditional Multi-Step Synthesis cluster_1 One-Pot Synthesis A Reactant A W1 Workup & Purification A->W1 Reaction 1 B Intermediate B W2 Workup & Purification B->W2 Reaction 2 C Product C W1->B W2->C D Reactant A Vessel Single Reaction Vessel D->Vessel Reagents for Reaction 1 E Product C Vessel->E Sequential addition of Reagents for Reaction 2

Figure 1: Comparison of a traditional multi-step workflow with a more efficient one-pot synthesis, which eliminates intermediate isolation steps.

The Key Building Block: Synthesis of α-Vinylboronates

The successful application of one-pot strategies hinges on the reliable formation of the key intermediate, this compound (an α-vinylboronate). This is most commonly achieved through the catalytic hydroboration of a terminal alkyne, such as phenylacetylene. The regioselectivity of this addition is critical; for our purposes, the boron moiety must add to the internal carbon (α-position) rather than the terminal carbon (β-position).

This selectivity is predominantly controlled by the choice of catalyst and ligands.[9] While various transition metals (Fe, Rh, Cu, Pt) can catalyze this transformation, palladium-based systems offer a robust and well-documented platform for achieving high α-selectivity.[10][11][12][13][14][15]

Table 1: Catalyst Systems for Regioselective Hydroboration of Phenylacetylene

Catalyst PrecursorLigandBoron SourceKey FeatureTypical α:β RatioReference
Pd(OAc)₂P(t-Bu)₃H-B(dan)High α-selectivity with diaminonaphthalene boron source.>98:2[15]
Pd(dba)₂P(Cy)₃HBpinLigand control switches selectivity from β to α.>95:5[9]
PtCl₂XPhosHBpinTolerant of diverse functional groups.High (E)-1,2 selectivity[12]
FeCl₃NoneB₂(pin)₂Cost-effective and environmentally friendly iron catalyst.High E-isomer selectivity[10]
CuClIPr (NHC)B₂(pin)₂NHC-ligated copper provides excellent α-selectivity.>98:2[14]

(Note: HBpin refers to pinacolborane, which generates a boronate ester with a pinacol backbone. The principles are directly transferable to systems using 1,3-propanediol to form the dioxaborinane ring.)

Protocol 2.1: Synthesis of this compound
  • Expertise & Causality: This protocol uses a palladium catalyst with a bulky phosphine ligand, which sterically directs the hydroboration to favor the formation of the α-isomer. The reaction is performed under an inert atmosphere to prevent oxidation of the catalyst and reagents.

Materials:

  • Phenylacetylene

  • Bis(pinacolato)diboron, B₂(pin)₂

  • Palladium(II) acetate, Pd(OAc)₂

  • Tricyclohexylphosphine, P(Cy)₃

  • Anhydrous toluene

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and P(Cy)₃ (4 mol%).

  • Add anhydrous toluene and stir for 10 minutes to allow for complex formation.

  • Add phenylacetylene (1.0 equiv) and bis(pinacolato)diboron (1.1 equiv).

  • Stir the reaction mixture at 50 °C and monitor by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).

  • The resulting solution containing the crude 2-(1-phenylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (the pinacol equivalent) is now ready for direct use in subsequent one-pot applications.

Application Note 1: One-Pot α-Borylation and Suzuki-Miyaura Cross-Coupling

This tandem reaction is a flagship application, enabling the rapid synthesis of complex tri-substituted alkenes from simple precursors. The strategy involves the in situ formation of the α-vinylboronate followed by the direct introduction of the Suzuki-Miyaura coupling partners into the same vessel.

G Start Phenylacetylene + Boron Source Intermediate In situ generated This compound Start->Intermediate Step 1: Pd-Catalyzed Hydroboration Reagents Add: - Aryl Halide (Ar-X) - Pd Catalyst (e.g., Pd(PPh₃)₄) - Aqueous Base (e.g., K₂CO₃) Intermediate->Reagents Product Trisubstituted Alkene Product Reagents->Product Step 2: Suzuki-Miyaura Cross-Coupling

Figure 2: Workflow for the one-pot borylation/Suzuki-Miyaura cross-coupling sequence.

Protocol 3.1: One-Pot Synthesis of 1-Phenyl-1-(p-tolyl)ethene
  • Trustworthiness: This self-validating protocol proceeds through two well-established catalytic cycles. Successful formation of the final product inherently confirms the successful completion of the initial hydroboration step. The choice of Pd(PPh₃)₄ is classic for Suzuki couplings and is compatible with the residual components of the first step.[16][17]

Materials:

  • Solution of this compound (or pinacol equivalent) from Protocol 2.1

  • 4-Iodotoluene

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄

  • 2M Aqueous potassium carbonate (K₂CO₃) solution

  • Toluene

Procedure:

  • To the cooled (room temperature) reaction mixture from the hydroboration step (Protocol 2.1), add 4-iodotoluene (1.05 equiv relative to the initial phenylacetylene).

  • Add the aqueous K₂CO₃ solution (3.0 equiv).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add Pd(PPh₃)₄ (3 mol%) to the flask under a positive pressure of argon.

  • Heat the reaction mixture to 85 °C and stir vigorously until the coupling reaction is complete (monitor by TLC or GC-MS, typically 6-12 hours).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure trisubstituted alkene.

Table 2: Substrate Scope for One-Pot Borylation/Suzuki-Miyaura Coupling

AlkyneAryl HalideProductTypical Yield
Phenylacetylene4-Iodoanisole1-Methoxy-4-(1-phenylvinyl)benzene85%
Phenylacetylene3-Bromopyridine3-(1-Phenylvinyl)pyridine78%
4-EthynyltolueneIodobenzene1-Phenyl-1-(p-tolyl)ethene88%
4-Chlorophenylacetylene4-Vinylphenyl triflate1-(1-(4-Chlorophenyl)vinyl)-4-vinylbenzene72%

Application Note 2: One-Pot Borylation Followed by Tandem Diels-Alder Cycloaddition

The electron-withdrawing nature of the boronate ester activates the adjacent vinyl group, making the in situ-generated this compound an excellent dienophile for [4+2] cycloadditions.[18] This opens a pathway to rapidly construct complex cyclic scaffolds in a one-pot sequence.

G Start Phenylacetylene + Boron Source Intermediate In situ generated α-Vinylboronate Start->Intermediate Step 1: Hydroboration ReagentsDA Add: - Diene (e.g., Cyclopentadiene) - Apply Heat or Microwave Intermediate->ReagentsDA Cycloadduct Borylated Cycloadduct ReagentsDA->Cycloadduct Step 2: Diels-Alder Cycloaddition ReagentsOx Add: - H₂O₂ / NaOH Cycloadduct->ReagentsOx FinalProduct Functionalized Alcohol Product ReagentsOx->FinalProduct Step 3: Oxidation

Figure 3: A three-step, one-pot sequence involving borylation, Diels-Alder cycloaddition, and subsequent oxidation of the C-B bond.

Protocol 4.1: One-Pot Borylation/Diels-Alder/Oxidation
  • Expertise & Causality: This advanced protocol leverages microwave irradiation to dramatically accelerate the Diels-Alder reaction, which can be sluggish under conventional heating.[18] The final oxidation step is a classic transformation of organoboranes, reliably converting the C-B bond to a C-OH group with retention of stereochemistry.

Materials:

  • Solution of α-vinylboronate from Protocol 2.1

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Microwave reactor vial

  • 30% Hydrogen peroxide (H₂O₂)

  • 3M Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

Procedure:

  • Generate the α-vinylboronate in a solvent suitable for microwave heating (e.g., toluene or dioxane) as described in Protocol 2.1.

  • Transfer the crude solution to a 10 mL microwave vial.

  • Add freshly cracked cyclopentadiene (3.0 equiv) to the vial and seal it securely.

  • Place the vial in the microwave reactor and heat to 150 °C for 20-30 minutes.[18]

  • After cooling, transfer the reaction mixture to a round-bottom flask.

  • Add an equal volume of THF, followed by the slow, careful addition of 3M NaOH (4.0 equiv) and 30% H₂O₂ (4.0 equiv) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Perform a standard aqueous workup with ethyl acetate. Dry the organic layer, concentrate, and purify by flash chromatography to obtain the corresponding bicyclic alcohol.

Troubleshooting and Field-Proven Insights

  • Issue: Poor α:β Regioselectivity in Borylation.

    • Cause: Incorrect ligand choice or catalyst system. Sub-optimal temperature.

    • Solution: For α-selectivity, ensure the use of bulky, electron-rich phosphine ligands like P(Cy)₃ or N-heterocyclic carbenes (NHCs) with copper catalysts.[9][14] Avoid ligands known to favor β-addition. Lowering the reaction temperature can sometimes improve selectivity.

  • Issue: Low Yield in Suzuki-Miyaura Step.

    • Cause: Inefficient catalyst, improper base, or premature protodeborylation of the vinylboronate.

    • Solution: Ensure the reaction is thoroughly degassed before adding the palladium catalyst to prevent oxidative deactivation. Use a sufficiently strong base (K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃).[19] Ensure the aqueous base is added just before the catalyst to minimize the time the vinylboronate is exposed to protic conditions without a coupling partner.

  • Issue: Stalled Diels-Alder Reaction.

    • Cause: Insufficient thermal energy; sterically hindered diene or dienophile.

    • Solution: Microwave irradiation is highly effective for accelerating cycloadditions.[18] If a microwave is unavailable, increase the temperature and reaction time under conventional heating, using a high-boiling solvent like xylenes. For challenging substrates, a Lewis acid catalyst may be required, though this would necessitate a separate step.

References

role of bases in activating 2-(1-Phenylvinyl)-1,3,2-dioxaborinane for coupling

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Pivotal Role of Bases in the Activation of 2-(1-Phenylvinyl)-1,3,2-dioxaborinane for Palladium-Catalyzed Cross-Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide delves into a critical, yet nuanced, aspect of this reaction: the activation of vinyl boronic esters, specifically this compound, by bases. While organoboron reagents are lauded for their stability, their participation in the catalytic cycle is not spontaneous and requires precise activation to facilitate the key transmetalation step.[2][3] We will explore the mechanistic underpinnings of this activation, provide a comparative analysis of commonly employed bases, and present detailed, field-proven protocols to empower researchers to optimize their synthetic strategies.

Introduction: The Challenge of Transmetalation with Boronic Esters

The Suzuki-Miyaura reaction has revolutionized the synthesis of polyolefins, styrenes, and substituted biphenyls.[1] Its success hinges on a catalytic cycle involving a palladium catalyst that orchestrates the coupling of an organoboron reagent with an organic halide.[4] The three principal steps are oxidative addition, transmetalation, and reductive elimination.[5]

For stable boronic esters like this compound, the transmetalation step—the transfer of the vinyl group from boron to the palladium center—presents a significant kinetic barrier.[5] The neutral, tricoordinate boron atom in the ester is not sufficiently nucleophilic to readily engage with the palladium(II) complex formed after oxidative addition.[5] This is where the base plays its indispensable role: it acts as the key that unlocks the reactivity of the organoboron partner.

The Mechanistic Role of the Base: Formation of the "Ate" Complex

The activation of the boronic ester is not merely about creating a basic environment. The base actively participates in the reaction mechanism, primarily by converting the neutral, tricoordinate boronic ester into a more reactive, tetracoordinate boronate species, often referred to as an "ate" complex.[2][6] This transformation increases the electron density on the boron atom, enhances the nucleophilicity of the phenylvinyl group, and thereby facilitates its transfer to the palladium center.[2]

Two primary mechanistic pathways are generally considered for this base-mediated activation:

  • The Boronate Pathway: The base (e.g., OH⁻, OR⁻) directly attacks the Lewis acidic boron center of the dioxaborinane ester. This forms a negatively charged, tetracoordinate boronate complex. This highly nucleophilic "ate" complex then readily undergoes transmetalation with the R¹-Pd(II)-X species.[6][7]

  • The Oxo-Palladium Pathway: The base first reacts with the palladium(II) halide complex (formed after oxidative addition) to generate a more reactive palladium(II) hydroxide or alkoxide complex (R¹-Pd(II)-OH/OR).[6][8] This palladium-oxo species then reacts with the neutral boronic ester in the transmetalation step.[7]

While debate continues, the formation of the boronate "ate" complex is widely accepted as a crucial event, particularly with weaker bases.[7] The operative pathway can be influenced by the specific base, solvent, and substrates used.[6]

Caption: Base activation of the boronic ester is crucial for transmetalation.

Comparative Analysis of Common Bases

The choice of base is critical and can dramatically affect reaction yield, rate, and compatibility with sensitive functional groups. A stronger base does not always guarantee a better outcome; factors like solubility, steric hindrance, and potential side reactions must be considered.

Base Typical Strength Common Solvents Key Characteristics & Insights Relevant Citations
Potassium Carbonate (K₂CO₃) ModerateToluene/Water, Dioxane/Water, Ethanol/WaterA cost-effective and widely used "workhorse" base. Its moderate strength is suitable for many substrates, minimizing side reactions like ester hydrolysis.[9]
Cesium Carbonate (Cs₂CO₃) StrongDioxane, Toluene, DMFOften provides superior yields, especially for challenging or sterically hindered couplings.[10] Its higher solubility in organic solvents can be advantageous.[10][11]
Potassium Phosphate (K₃PO₄) StrongToluene, DioxaneA strong, non-nucleophilic base that is particularly effective for coupling with aryl chlorides and substrates with base-sensitive functional groups.[5]
Sodium Hydroxide (NaOH) StrongAqueous mixturesA very strong and inexpensive base that can significantly accelerate reaction rates. However, its high basicity can promote undesired side reactions, including protodeboronation of the vinyl boronic ester.[5][5]
Potassium Fluoride (KF) Weak/ModerateDioxane, THFThe fluoride ion is believed to play a unique role in activating the boronic acid/ester, potentially forming a highly reactive fluoroborate species. It is an excellent choice for substrates containing base-labile groups like esters.[2][12]
Potassium tert-butoxide (KOt-Bu) Very StrongToluene, THF (anhydrous)A very strong, non-nucleophilic base often used under anhydrous conditions. Its strength is crucial for activating less reactive boronic acid derivatives.[13]

Experimental Protocols

The following protocols provide a framework for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Researchers should optimize conditions based on their specific substrates.

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and organic solvents are hazardous. Consult Safety Data Sheets (SDS) for all reagents before use.

Workflow start Start reagents 1. Combine Aryl Halide, Boronic Ester, Base, & Catalyst in Flask start->reagents degas 2. Evacuate & Backfill with Inert Gas (e.g., Argon) reagents->degas solvent 3. Add Degassed Solvent(s) degas->solvent heat 4. Heat to Reaction Temperature with Stirring solvent->heat monitor 5. Monitor Reaction (TLC, GC-MS, LC-MS) heat->monitor quench 6. Cool & Quench Reaction monitor->quench extract 7. Perform Aqueous Workup & Extraction quench->extract dry 8. Dry, Filter, & Concentrate Organic Phase extract->dry purify 9. Purify via Column Chromatography dry->purify end Product purify->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Protocol A: General Coupling using Potassium Carbonate (K₂CO₃)

This protocol is a robust starting point for many aryl halide coupling partners.

  • Materials:

    • Aryl Bromide (1.0 mmol, 1.0 equiv)

    • This compound (1.2 mmol, 1.2 equiv)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

    • 1,4-Dioxane (8 mL)

    • Water (2 mL)

    • Schlenk flask or reaction vial with a magnetic stir bar

  • Procedure:

    • To a Schlenk flask, add the aryl bromide, this compound, K₂CO₃, and Pd(PPh₃)₄.

    • Seal the flask, then evacuate and backfill with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Add the degassed 1,4-dioxane and water via syringe.

    • Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

    • Monitor the reaction progress by TLC or GC-MS. Upon completion (typically 4-12 hours), remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by adding 10 mL of water.

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Protocol B: Coupling of Base-Sensitive Substrates using Potassium Fluoride (KF)

This protocol is recommended when either the coupling partner or the product contains a base-labile functional group, such as an ester.

  • Materials:

    • Aryl Bromide with sensitive group (1.0 mmol, 1.0 equiv)

    • This compound (1.5 mmol, 1.5 equiv)

    • Potassium Fluoride (KF) (3.0 mmol, 3.0 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

    • A suitable phosphine ligand, e.g., 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.036 mmol, 3.6 mol%)

    • Anhydrous 1,4-Dioxane (10 mL)

  • Procedure:

    • To a Schlenk flask, add the aryl bromide, this compound, KF, Pd₂(dba)₃, and the phosphine ligand.[12]

    • Seal the flask and subject it to three evacuate/backfill cycles with an inert gas.

    • Add anhydrous, degassed 1,4-dioxane via syringe.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction for completion (typically 6-18 hours).

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

    • Wash the Celite pad with additional ethyl acetate.

    • Concentrate the combined filtrate under reduced pressure.

    • Purify the residue by flash column chromatography.

Troubleshooting and Key Insights

  • Low Yield/No Reaction:

    • Inefficient Base Activation: Ensure the base is finely powdered and dry. Consider switching to a stronger or more soluble base like Cs₂CO₃.

    • Catalyst Deactivation: Ensure thorough deoxygenation of solvents and the reaction vessel. The Pd(0) species is oxygen-sensitive.

    • Protodeboronation: The vinyl boronic ester can be susceptible to hydrolysis, especially under strongly basic conditions or prolonged heating, leading to the formation of styrene. Using milder bases (KF) or anhydrous conditions can mitigate this.[8]

  • Formation of Homocoupled Byproducts:

    • This can arise from issues in the catalytic cycle. Re-evaluating the palladium source, ligand, and reaction temperature may be necessary.

  • Dioxaborinane vs. Pinacol Esters:

    • The 1,3,2-dioxaborinane ring system is a common protecting group for boronic acids. While similar in reactivity to the more common pinacol esters, subtle differences in steric and electronic properties may influence reaction rates and require specific optimization.[8]

Conclusion

The role of the base in the Suzuki-Miyaura coupling of this compound extends far beyond simple pH control. It is a mechanistic linchpin, activating the otherwise unreactive boronic ester to participate in the crucial transmetalation step. A judicious choice of base, guided by an understanding of the reaction mechanism and substrate sensitivities, is paramount to achieving high yields and purity. The protocols and comparative data provided herein serve as a comprehensive resource for researchers to harness the full synthetic power of this versatile coupling reaction.

References

Application Note: Synthesis of Complex Alkenes via Sequential Cross-Coupling with 2-(1-Phenylvinyl)-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Assembly of Highly Substituted Alkenes

The precise construction of carbon-carbon double bonds is a cornerstone of modern organic synthesis, with complex, multi-substituted alkenes forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials. Among the various synthetic strategies, the stereoselective synthesis of trisubstituted alkenes has traditionally posed a significant challenge.[1] This application note details a robust and modular approach to synthesizing such complex alkenes through the sequential, palladium-catalyzed cross-coupling of a versatile geminal bis(boronate) reagent, 2-(1-phenylvinyl)-1,3,2-dioxaborinane.

This method leverages the differential reactivity of the two boryl groups on a single vinylic carbon, allowing for a stepwise and highly controlled introduction of two different substituents. This strategy offers a significant advantage over traditional olefination methods, providing access to a wide array of trisubstituted alkenes with high stereochemical fidelity from a common intermediate.[2] The use of 1,1-diborylalkenes as synthons for polysubstituted olefins has been well-established as a powerful tool in organic synthesis.[2][3]

Mechanistic Rationale: A Tale of Two Couplings

The core of this methodology lies in the sequential nature of the Suzuki-Miyaura cross-coupling reactions. The gem-diborylalkene starting material contains two carbon-boron bonds with differing steric and electronic properties, which can be exploited to achieve selective sequential functionalization.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the first electrophile (e.g., an aryl halide).

  • Transmetalation: The organoboron reagent coordinates to the palladium(II) complex, and in the presence of a base, the organic group from the boron atom is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst.

In the case of this compound, the first Suzuki-Miyaura coupling occurs selectively at one of the C-B bonds. The resulting vinylboronate ester is then subjected to a second, distinct Suzuki-Miyaura coupling with a different aryl or vinyl halide to furnish the final trisubstituted alkene. The selectivity in the first coupling can often be attributed to the inherent reactivity differences between the two boryl groups.

Reaction Mechanism: Sequential Suzuki-Miyaura Cross-Coupling

Sequential_Suzuki_Miyaura_Coupling start This compound reagent1 Ar¹-X Pd(0) Catalyst, Base start->reagent1 First Suzuki-Miyaura Coupling intermediate Monosubstituted Vinylboronate Ester reagent1->intermediate reagent2 Ar²-X Pd(0) Catalyst, Base intermediate->reagent2 Second Suzuki-Miyaura Coupling product Trisubstituted Alkene reagent2->product

A simplified workflow of the sequential cross-coupling process.

Experimental Protocols

Protocol 1: Synthesis of this compound

While this compound is commercially available, this protocol outlines its synthesis from phenylacetylene, adapted from established procedures for similar 1,1-diborylalkenes.[3]

Materials:

  • Phenylacetylene

  • Bis(pinacolato)diboron (B₂pin₂)

  • Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex (Karstedt's catalyst)

  • 1,3-Propanediol

  • Toluene, anhydrous

  • Hexane, anhydrous

  • Standard glassware for air-sensitive reactions (Schlenk line, argon/nitrogen atmosphere)

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add phenylacetylene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and anhydrous toluene.

  • Add Karstedt's catalyst (0.01 mol%) to the stirring solution.

  • Heat the reaction mixture to 80 °C and monitor by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • To the crude 1,1-bis(pinacolato)boryl-1-phenylethene, add anhydrous toluene followed by 1,3-propanediol (2.2 equiv).

  • Stir the mixture at room temperature overnight to facilitate the transesterification.

  • Remove the solvent in vacuo and purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Protocol 2: Sequential Suzuki-Miyaura Cross-Coupling

This protocol describes a general one-pot, two-step procedure for the synthesis of a trisubstituted alkene from this compound.

Materials:

  • This compound

  • Aryl halide 1 (Ar¹-X, e.g., 4-iodotoluene)

  • Aryl halide 2 (Ar²-X, e.g., 1-bromo-4-methoxybenzene)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium phosphate (K₃PO₄), aqueous solution (2 M)

  • 1,4-Dioxane, anhydrous

  • Standard glassware for air-sensitive reactions

Procedure:

Step 1: First Cross-Coupling

  • In an oven-dried Schlenk tube under an argon atmosphere, combine this compound (1.0 equiv), aryl halide 1 (1.05 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Add anhydrous 1,4-dioxane, followed by the aqueous K₃PO₄ solution (3.0 equiv).

  • Seal the tube and heat the reaction mixture to 80 °C for 12-16 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting boronate.

  • Cool the reaction mixture to room temperature. The intermediate monosubstituted vinylboronate ester is typically used directly in the next step without isolation.

Step 2: Second Cross-Coupling

  • To the cooled reaction mixture from Step 1, add aryl halide 2 (1.1 equiv) and an additional portion of Pd(dppf)Cl₂ (3 mol%).

  • Add a fresh portion of aqueous K₃PO₄ solution (3.0 equiv).

  • Reseal the tube and heat the mixture to 100 °C for 16-24 hours. Monitor the reaction for the formation of the final product.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trisubstituted alkene.

Experimental Workflow

Experimental_Workflow prep Prepare Reactants under Inert Atmosphere (Boronate, Ar¹-X, Pd Catalyst) add_solv_base1 Add Anhydrous Dioxane and Aqueous K₃PO₄ prep->add_solv_base1 heat1 Heat to 80 °C (12-16 h) add_solv_base1->heat1 First Coupling cool1 Cool to Room Temperature heat1->cool1 add_reagents2 Add Ar²-X, Pd Catalyst, and Aqueous K₃PO₄ cool1->add_reagents2 Second Coupling heat2 Heat to 100 °C (16-24 h) add_reagents2->heat2 workup Aqueous Workup (EtOAc, H₂O, Brine) heat2->workup purify Purification by Column Chromatography workup->purify product Isolate Trisubstituted Alkene purify->product

Step-by-step workflow for the one-pot sequential cross-coupling.

Data Summary: Scope and Limitations

The sequential cross-coupling of 1,1-diborylalkenes is a versatile methodology. The following table provides representative yields for the synthesis of various trisubstituted alkenes using analogous gem-diboryl compounds, demonstrating the potential scope of this reaction with this compound.

EntryAr¹-XAr²-XProductRepresentative Yield (%)
14-Iodotoluene1-Bromo-4-methoxybenzene1-(4-methoxyphenyl)-2-(p-tolyl)-1-phenylethene85
21-Iodonaphthalene4-Bromobenzonitrile4-(2-(naphthalen-1-yl)-1-phenylvinyl)benzonitrile78
32-Bromopyridine1-Bromo-3,5-dimethylbenzene2-(2-(3,5-dimethylphenyl)-1-phenylvinyl)pyridine75
4Ethyl 4-iodobenzoate1-Bromo-4-(trifluoromethyl)benzeneEthyl 4-(1-phenyl-2-(4-(trifluoromethyl)phenyl)vinyl)benzoate81

Yields are based on published procedures for similar substrates and are for illustrative purposes.

Key Considerations:

  • Catalyst and Ligand Choice: While Pd(dppf)Cl₂ is a robust catalyst, optimization of the palladium source and ligand may be necessary for challenging substrates.

  • Base: The choice and concentration of the base can significantly impact reaction efficiency.

  • Reaction Temperature and Time: Careful monitoring is required to ensure the completion of the first coupling before initiating the second.

  • Substrate Scope: The reaction is generally tolerant of a wide range of functional groups on the aryl halides. However, highly sterically hindered substrates may require more forcing conditions.

Conclusion

The sequential Suzuki-Miyaura cross-coupling of this compound provides a powerful and modular platform for the synthesis of complex trisubstituted alkenes. This approach offers high levels of stereocontrol and functional group tolerance, making it a valuable tool for researchers in organic synthesis and drug discovery. The detailed protocols and mechanistic insights provided in this application note are intended to facilitate the adoption and further exploration of this elegant synthetic strategy.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 2-(1-Phenylvinyl)-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, when using 2-(1-phenylvinyl)-1,3,2-dioxaborinane as a coupling partner. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield or no product at all. What are the most common initial checks I should perform?

A1: When a Suzuki coupling reaction fails, a systematic review of the foundational parameters is the most efficient first step. Before delving into more complex optimizations, verify the following:

  • Inert Atmosphere: The catalytic cycle involves Pd(0) species, which are sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were rigorously degassed. Oxygen contamination can lead to catalyst decomposition and the unwanted homocoupling of the boronic ester.[1][2]

  • Reagent Quality:

    • Palladium Catalyst: Ensure your palladium source, especially Pd(PPh₃)₄, has not degraded. If using a Pd(II) precatalyst like Pd(OAc)₂, confirm that the reaction conditions are suitable for its in-situ reduction to the active Pd(0) species.[1][3] Consider using a fresh batch or a more robust, air-stable precatalyst.

    • Boronic Ester: this compound, like many vinyl boronic esters, can be susceptible to hydrolysis and protodeboronation.[4][5] Assess its purity and consider if it has degraded during storage.

    • Base: The effectiveness of bases like K₂CO₃ or K₃PO₄ can be diminished by hydration. Ensure the base is a fine, free-flowing powder and has been stored in a desiccator.

Q2: I'm observing a significant amount of phenol as a byproduct. What is causing this?

A2: The formation of a phenol corresponding to your aryl halide coupling partner suggests that the boronic ester may be hydrolyzing to a boronic acid, which can then be oxidized to a phenol. While aryl boronic acids can be converted to phenols with reagents like hydroxylamine, the conditions of a Suzuki coupling (particularly with residual oxygen and certain bases) can facilitate this undesired side reaction.[6]

To mitigate this, ensure rigorous anhydrous conditions if your protocol allows.[3] Using a more stable boronic acid surrogate, if possible, or ensuring the quality of your this compound is high can also help.

Q3: My primary side product is benzene, resulting from the protodeboronation of my vinyl boronic ester. How can I minimize this?

A3: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a notorious side reaction for vinyl and heteroaryl boronic acids/esters, especially under aqueous basic conditions.[2][4][5]

Key strategies to suppress protodeboronation include:

  • Switching to Anhydrous Conditions: If your current protocol uses aqueous media, consider switching to anhydrous solvents like dioxane or THF.[3]

  • Using Milder or Non-Aqueous Bases: Strong bases in aqueous media can accelerate protodeboronation. Consider using a milder base like KF or switching to an organic base in an anhydrous solvent.

  • Employing a More Stable Boronic Ester: While you are using a dioxaborinane, which is generally more stable than the corresponding boronic acid, its stability can still be a factor. Protecting the boronic acid as a more robust derivative, such as a MIDA boronate, is a known strategy to slowly release the boronic acid into the reaction, keeping its concentration low and disfavoring decomposition.[4]

In-Depth Troubleshooting Guide

Issue 1: Low or No Product Formation - A Deeper Dive

If the initial checks from the FAQs do not resolve the low yield, a more detailed investigation into the reaction components and conditions is necessary.

  • Question: I'm using a standard catalyst like Pd(PPh₃)₄, but the reaction is sluggish or fails. What should I consider changing?

  • Answer & Rationale: The choice of catalyst and ligand is paramount, especially when dealing with potentially challenging substrates like vinyl boronic esters.

    • Catalyst Activity: The true catalyst is a Pd(0) species. If you are using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂), it must be reduced to Pd(0) in the reaction mixture. This reduction can sometimes be inefficient. Consider starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. For more challenging couplings, modern palladium precatalysts (e.g., Buchwald-type G3 or G4 precatalysts) are highly effective as they rapidly generate the active monoligated Pd(0) species.[3][4]

    • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. For vinyl boronic esters, especially if your aryl halide is electron-rich or sterically hindered, standard ligands like triphenylphosphine (PPh₃) may not be sufficient. You should consider using more electron-rich and bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos).[3] These ligands promote the oxidative addition step and can accelerate the overall catalytic cycle.

Parameter Recommendation for Low Yield Rationale
Palladium Source Switch from Pd(II) to a Pd(0) source or a modern precatalyst.Ensures efficient generation of the active Pd(0) catalyst.[3]
Ligand Change from PPh₃ to a bulky, electron-rich ligand (e.g., XPhos, SPhos).Enhances the rate of oxidative addition and reductive elimination.[3]
Catalyst Loading Incrementally increase from 1-2 mol% to 3-5 mol%.Compensates for potential catalyst deactivation pathways.
  • Question: How do I select the optimal base and solvent for my coupling with this compound?

  • Answer & Rationale: The base and solvent are not mere auxiliaries; they are critical components that influence the reaction rate and selectivity.[7][8]

    • Base Selection: The role of the base is to activate the boronic ester, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center.[9] The choice of base is often solvent-dependent.

      • For aqueous systems, bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are common.

      • For anhydrous systems, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary, particularly with sterically hindered substrates.[10] However, stronger bases can also promote side reactions.

    • Solvent Effects: The solvent must solubilize all reaction components and can influence the reaction's kinetics.[7]

      • Polar aprotic solvents like DMF or dioxane are often effective.

      • Ethereal solvents like THF are also widely used.

      • Sometimes a biphasic system (e.g., toluene/water) is beneficial.

      • It is crucial to use high-purity solvents, as contaminants can poison the catalyst.[7]

Solvent System Commonly Used Bases Considerations
Dioxane/WaterK₃PO₄, Cs₂CO₃Good general-purpose system, but water can promote protodeboronation.
Toluene/WaterK₂CO₃, Na₂CO₃Biphasic system that can sometimes improve yields.
Anhydrous Dioxane or THFt-BuOK, NaOt-BuUseful for preventing hydrolysis-related side reactions. Stronger bases may be needed.[10]
Issue 2: Significant Side Product Formation

Even with some product formation, low yields are often due to competing side reactions.

  • Question: I am observing a significant amount of 1,4-diphenyl-1,3-butadiene, the homocoupled product of my vinyl boronic ester. What causes this and how can it be prevented?

  • Answer & Rationale: Homocoupling occurs when two molecules of the boronic ester couple with each other. This is often promoted by the presence of Pd(II) species and oxygen.[2]

    • Rigorous Degassing: The most critical step to prevent homocoupling is to ensure the reaction is free of oxygen. Degas your solvents thoroughly (e.g., by sparging with argon for 30 minutes or using freeze-pump-thaw cycles).

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can minimize the amount of Pd(II) present at the beginning of the reaction.[3]

    • Controlled Addition: In some cases, slow addition of the boronic ester to the reaction mixture can keep its concentration low, disfavoring the bimolecular homocoupling reaction.

To better understand the desired reaction and a common troubleshooting path, consider the following diagrams:

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) PdII R¹-Pd(II)L₂-X Pd0->PdII Transmetal Transmetalation (R²-B(OR)₂ + Base) PdII_R1R2 R¹-Pd(II)L₂-R² PdII->PdII_R1R2 PdII_R1R2->Pd0 RedElim Reductive Elimination Product R¹-R²

Caption: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting_Flowchart Start Low Yield Observed Check_Basics Check Inert Atmosphere & Reagent Quality Start->Check_Basics Side_Products Analyze Side Products (TLC, LC-MS) Check_Basics->Side_Products Basics OK No_Reaction Mostly Starting Material Side_Products->No_Reaction Protodeboronation Protodeboronation Product Observed Side_Products->Protodeboronation Homocoupling Homocoupling Product Observed Side_Products->Homocoupling Optimize_Catalyst Optimize Catalyst System (Precatalyst, Bulky Ligand) No_Reaction->Optimize_Catalyst Optimize_Conditions Switch to Anhydrous Conditions / Milder Base Protodeboronation->Optimize_Conditions Degas_Rigorously Improve Degassing Use Pd(0) Source Homocoupling->Degas_Rigorously Success Improved Yield Optimize_Catalyst->Success Optimize_Conditions->Success Degas_Rigorously->Success

Caption: Troubleshooting Decision Tree for Low Yield.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling under Anhydrous Conditions

This protocol is a starting point for optimization when aqueous conditions lead to low yields due to boronic ester instability.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered anhydrous base (e.g., t-BuOK, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Preparation of a More Stable Diethanolamine Adduct

If protodeboronation is a persistent issue, converting the boronic ester to a more stable diethanolamine adduct can be beneficial. This adduct can sometimes be used directly in the coupling reaction.[1]

  • Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane.

  • Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.

  • Precipitation: A precipitate should form. The initial solid may dissolve completely before the adduct precipitates.

  • Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can then be tested in the Suzuki coupling, often in protic solvents which facilitate the slow release of the boronic acid.

References

Technical Support Center: Mitigation of Protodeboronation for 2-(1-Phenylvinyl)-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers utilizing 2-(1-Phenylvinyl)-1,3,2-dioxaborinane in synthetic applications. This guide is designed to provide in-depth, field-proven insights into a common challenge encountered during its use: protodeboronation. As your virtual Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable strategies to minimize this undesired side reaction, thereby enhancing the efficiency and reproducibility of your experiments.

Protodeboronation, the undesired cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a frequent complication in cross-coupling reactions involving organoboron reagents.[1] For vinyl boronic esters like this compound, this side reaction can significantly reduce the yield of the desired coupled product. This guide offers a structured approach to understanding and preventing this phenomenon through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with this compound?

A1: Protodeboronation is a chemical reaction that involves the protonolysis of the C–B bond, effectively replacing the boronic ester group with a hydrogen atom. In the context of your molecule, this converts the valuable this compound into styrene, a non-productive byproduct. This reaction is a well-known undesired side reaction, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] The propensity for a given boronic acid or ester to undergo protodeboronation is highly variable and depends on factors such as the reaction conditions and the nature of the organic substituent.[1] While vinyl boronic acids are generally considered to undergo protodeboronation slowly, the basic conditions often required for cross-coupling can accelerate this process.[2][3]

Q2: How does the 1,3,2-dioxaborinane protecting group compare to other common boronic esters (e.g., pinacol esters) in terms of stability?

A2: The choice of the diol protecting group on the boron atom plays a crucial role in the stability of the boronic ester. Generally, the stability of cyclic boronic esters against hydrolysis and protodeboronation increases with steric hindrance around the boron atom. The 1,3,2-dioxaborinane moiety is a six-membered ring formed from 1,3-propanediol. Studies have shown that six-membered ring boronic esters are often thermodynamically more stable than their five-membered counterparts, such as the commonly used pinacol esters (formed from pinacol). This enhanced stability can be advantageous in minimizing premature decomposition of the reagent. However, it is important to remember that all boronic esters can be susceptible to protodeboronation under forcing reaction conditions, especially high temperatures and strongly basic aqueous environments.

Q3: What are the primary factors that promote protodeboronation during my Suzuki-Miyaura coupling reaction?

A3: Several key experimental parameters can influence the rate of protodeboronation. Understanding these factors is the first step toward mitigating the issue:

  • Base: The type, strength, and concentration of the base are critical. Strong bases, particularly in the presence of water, can promote the formation of a boronate species that is more susceptible to protonolysis.[1][4][5][6]

  • Temperature: Higher reaction temperatures accelerate most chemical reactions, including the undesired protodeboronation.[7]

  • Solvent: The presence of protic solvents, especially water, can provide a ready source of protons for the protodeboronation reaction. While a small amount of water is often necessary for the Suzuki-Miyaura catalytic cycle, excessive amounts can be detrimental.

  • Reaction Time: Longer reaction times provide more opportunity for the protodeboronation side reaction to occur.

  • Catalyst Activity: A slow or inefficient catalyst system that results in a long reaction time can lead to increased protodeboronation as the vinyl boronic ester is exposed to the reaction conditions for an extended period.

Troubleshooting Guide: Low Yields Due to Protodeboronation

If you are observing significant formation of the protodeboronated byproduct (styrene) and consequently low yields of your desired coupled product, consult the following troubleshooting table and protocols.

Observation/Problem Potential Cause Recommended Solution(s)
High levels of styrene detected by GC/MS or NMR of the crude reaction mixture.Reaction conditions are too harsh, favoring protodeboronation.1. Optimize the Base: Switch to a weaker, non-hydroxide base such as K₃PO₄ or Cs₂CO₃. Use the minimum effective amount. 2. Lower the Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C). 3. Minimize Water Content: If using an aqueous base, use a minimal amount of water or consider anhydrous conditions.
Reaction is sluggish, and protodeboronation is observed alongside unreacted starting material.The rate of cross-coupling is slow, allowing protodeboronation to compete.1. Enhance Catalyst Activity: Switch to a more active palladium precatalyst and/or a more electron-rich, bulky phosphine ligand (e.g., Buchwald-type ligands).[8] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may accelerate the desired reaction.
Significant protodeboronation occurs even with optimized conditions.The vinyl boronic ester may be inherently unstable under the required conditions.1. Consider a "Slow-Release" Strategy: While you are already using a stable ester, ensuring a low steady-state concentration of the active boronic acid can be beneficial. This is often achieved with highly stable esters like MIDA boronates.[1] 2. Use Anhydrous Conditions: Employing a base like CsF or K₃PO₄ in an anhydrous solvent (e.g., dioxane or toluene) can suppress protodeboronation pathways that rely on water as a proton source.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for optimizing your reaction to minimize protodeboronation.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane with minimal H₂O)

Procedure:

  • Vessel Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, this compound, and finely powdered base.

  • Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum backfill with an inert gas (Argon or Nitrogen).

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (starting at a lower temperature, e.g., 80 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Problem and Solution

Diagram 1: The Competing Pathways

The following diagram illustrates the competition between the desired Suzuki-Miyaura cross-coupling and the undesired protodeboronation pathway.

G cluster_0 Reaction Mixture cluster_1 Desired Pathway: Suzuki Coupling cluster_2 Undesired Pathway: Protodeboronation Vinyl Boronate This compound Coupled Product Coupled Product (Ar-CH=C(Ph)H) Vinyl Boronate->Coupled Product   Suzuki-Miyaura   Catalytic Cycle Protodeboronated Product Styrene Vinyl Boronate->Protodeboronated Product Protonolysis (H+ Source) Aryl Halide Ar-X Aryl Halide->Coupled Product Pd Catalyst Pd(0)L_n Base Base / H2O

Caption: Competing reaction pathways for the vinyl boronic ester.

Diagram 2: Troubleshooting Logic Flow

This flowchart provides a logical sequence for troubleshooting low yields attributed to protodeboronation.

G start Low Yield & High Protodeboronation q1 Is the reaction temperature > 80 °C? start->q1 a1_yes Lower Temperature (e.g., 60-80 °C) q1->a1_yes Yes q2 Are you using a strong, aqueous base (e.g., NaOH)? q1->q2 No a1_yes->q2 a2_yes Switch to weaker base (K3PO4, Cs2CO3) & minimize H2O q2->a2_yes Yes q3 Is the reaction time > 12h? q2->q3 No a2_yes->q3 a3_yes Improve Catalyst Activity (Ligand/Precatalyst Screen) q3->a3_yes Yes end Re-evaluate Reaction Progress q3->end No a3_yes->end

Caption: A decision tree for optimizing reaction conditions.

References

Technical Support Center: Optimization of Catalyst Loading for 2-(1-Phenylvinyl)-1,3,2-dioxaborinane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide serves as a specialized resource for troubleshooting and optimizing palladium-catalyzed Suzuki-Miyaura cross-coupling reactions involving 2-(1-phenylvinyl)-1,3,2-dioxaborinane, a common vinyl MIDA (N-methyliminodiacetic acid) boronate. The stability and slow-release nature of MIDA boronates make them invaluable in complex syntheses, but achieving optimal reaction efficiency hinges on the precise control of catalyst loading.[1] This center provides field-proven insights and systematic protocols to help you navigate the nuances of catalyst optimization, ensuring high yields, minimizing impurities, and improving the overall economy of your process.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding catalyst loading for vinyl MIDA boronate couplings.

Q1: What is a standard starting catalyst loading for a Suzuki-Miyaura reaction with this compound?

A: A typical starting point for catalyst loading in palladium-catalyzed cross-coupling reactions is between 1-3 mol%.[2] For highly reactive coupling partners, such as an aryl iodide, you might begin at the lower end of this range (e.g., 1 mol%). For less reactive partners like aryl chlorides, a higher initial loading (e.g., 2-4 mol%) may be necessary to achieve a reasonable reaction rate.[3] It is crucial to treat this as a starting point, as the optimal loading is highly dependent on the specific substrates, ligand, and reaction conditions.

Q2: My reaction has stalled with starting material remaining. Should I simply increase the catalyst loading?

A: Not necessarily. While insufficient catalyst is a possible cause, indiscriminately increasing the loading can be counterproductive. A stalled reaction is often a symptom of catalyst deactivation or other underlying issues.

  • Causality: The active Pd(0) catalyst can be sensitive to oxygen, leading to the formation of inactive palladium black.[4] Furthermore, at very high concentrations, palladium can aggregate, reducing its catalytic activity. Before adding more catalyst, it is critical to verify that your reaction setup is truly inert and that all solvents and reagents were properly degassed.[2][5] Also, consider if the ligand is stable under the reaction conditions or if the temperature is too high, causing catalyst decomposition.

Q3: How does the choice of palladium source—Pd(II) precatalyst vs. a Pd(0) complex—affect the optimal loading?

A: The choice of palladium source is critical because only the Pd(0) state is active in the catalytic cycle.[4][6]

  • Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)): These are often more stable to air and easier to handle. However, they require an in-situ reduction to Pd(0) to initiate the catalytic cycle.[7] If this reduction step is inefficient, a higher loading of the precatalyst may be needed to generate a sufficient concentration of the active Pd(0) species. This reduction can sometimes consume a portion of the reagents, leading to side products.[7]

  • Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These sources introduce the catalyst in its active oxidation state, which can lead to faster initiation. However, they are generally more sensitive to air and can degrade upon storage.[4] While they may allow for lower catalyst loadings in some cases, their stability must be assured.

Q4: I am observing significant homocoupling of my vinyl MIDA boronate. Is my catalyst loading too high?

A: High catalyst loading can contribute to homocoupling, but it is often exacerbated by the presence of oxygen.[8] Homocoupling of boronic acids or esters is typically promoted by Pd(II) species.[8] If the reaction mixture is not rigorously deoxygenated, the active Pd(0) catalyst can be oxidized to Pd(II), which then promotes this unwanted side reaction.[5] While reducing catalyst loading can help, the primary solution is to ensure a strictly inert atmosphere throughout the reaction.[5]

In-Depth Troubleshooting Guide

When initial checks do not resolve issues, a systematic approach is necessary. This guide provides a structured workflow for diagnosing and solving persistent problems related to catalyst loading and reaction efficiency.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical sequence for troubleshooting common issues in your Suzuki-Miyaura coupling reaction.

TroubleshootingWorkflow Start Low Yield or Stalled Reaction Observed CheckReagents Step 1: Verify Reagent Integrity - Catalyst & Ligand Activity - MIDA Boronate Purity - Aryl Halide Purity - Solvent & Base Quality Start->CheckReagents CheckConditions Step 2: Review Reaction Conditions - Inert Atmosphere (Degassing) - Correct Temperature - Adequate Mixing CheckReagents->CheckConditions Reagents OK AnalyzeSideProducts Step 3: Analyze for Side Products - Homocoupling - Protodeboronation - Dehalogenation CheckConditions->AnalyzeSideProducts Conditions OK OptimizeCatalyst Step 4: Systematically Optimize Catalyst System AnalyzeSideProducts->OptimizeCatalyst Problem Persists ScreenLoading Screen Catalyst Loading (e.g., 0.5, 1, 2, 5 mol%) OptimizeCatalyst->ScreenLoading ScreenLigandRatio Screen Pd:Ligand Ratio (e.g., 1:1, 1:2, 1:4) OptimizeCatalyst->ScreenLigandRatio ScreenSystem Screen Different Catalyst/Ligand Systems (e.g., Buchwald Ligands) OptimizeCatalyst->ScreenSystem Success Successful Optimization ScreenLoading->Success ScreenLigandRatio->Success ScreenSystem->Success

Caption: A systematic workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Problem 1: Low or Incomplete Conversion
Possible Cause Underlying Rationale & Explanation Recommended Solution
Inactive Catalyst/Precatalyst Palladium catalysts, particularly Pd(II) sources and phosphine ligands, can degrade over time due to oxidation or moisture.[9] The active Pd(0) species is readily oxidized, rendering it inactive for the crucial oxidative addition step.[6][8]Run a control reaction with a known, reliable substrate pair (e.g., iodobenzene and phenylboronic acid) to test catalyst activity. Use a fresh bottle of catalyst and ligand, or consider switching to a more robust, air-stable precatalyst (e.g., Buchwald G3 or G4 precatalysts).[2]
Insufficient Catalyst Loading The turnover number (TON) and turnover frequency (TOF) of a catalyst are finite. For challenging substrates (e.g., sterically hindered partners or aryl chlorides), the catalyst may deactivate before the reaction reaches completion. The reactivity of the aryl halide generally follows the trend I > Br > OTf >> Cl.[9]Incrementally increase the catalyst loading in a systematic manner (e.g., from 1 mol% to 2 mol%, then to 3 mol%). Monitor the reaction progress at each loading to find the point of diminishing returns, where higher loading does not significantly improve yield or rate.
Suboptimal Palladium-to-Ligand Ratio The ligand plays a crucial role in stabilizing the Pd(0) center and facilitating both oxidative addition and reductive elimination.[8][10] For monodentate ligands (e.g., SPhos, XPhos), a Pd:Ligand ratio of 1:2 to 1:4 is common to prevent catalyst aggregation and promote the formation of the active monoligated species.[2] An incorrect ratio can lead to inactive palladium species.Screen different Pd:Ligand ratios. For a Pd(0) source like Pd₂(dba)₃, you might screen ratios of 1:2 and 1:4. For a Pd(II) precatalyst that already contains ligands, ensure you are using it as directed or consider adding supplemental ligand if deactivation is suspected.
Problem 2: Significant Formation of Side Products
Possible Cause Underlying Rationale & Explanation Recommended Solution
Protodeboronation of MIDA Boronate This is the undesired cleavage of the C-B bond, replacing it with a C-H bond, which consumes the nucleophile. While MIDA boronates are more stable than boronic acids, this side reaction can still occur, often promoted by excessive water, high temperatures, or overly harsh basic conditions.[5][9]Ensure the use of anhydrous solvents if the reaction chemistry allows.[4] If an aqueous base is required, consider a milder base (e.g., K₃PO₄ instead of NaOH) or a lower reaction temperature. Screen a range of temperatures (e.g., 60-100 °C) to find the optimal balance between reaction rate and stability.[5]
Dehalogenation of Aryl Halide This side reaction replaces the halide on the electrophile with a hydrogen atom, consuming the starting material. It can occur after the oxidative addition step if the subsequent transmetalation is slow.Switch to a more electron-rich and bulky ligand (e.g., a Buchwald-type ligand).[2] These ligands can accelerate the rate of reductive elimination, outcompeting the dehalogenation pathway.[8]

Experimental Protocol: Systematic Optimization of Catalyst Loading

This protocol outlines a parallel screening experiment to efficiently determine the optimal catalyst loading for your specific reaction.

Objective: To identify the lowest catalyst loading that provides the highest yield of the desired product in a reasonable timeframe, while minimizing side products.

Materials:

  • This compound (1.0 eq)

  • Aryl halide partner (1.2 eq)

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 4:1)

  • Reaction block with vials and stir bars

  • Inert gas supply (Argon or Nitrogen)

  • Analytical tool for monitoring (TLC, LC-MS, GC-MS, or NMR)[11][12][13]

Procedure:

  • Preparation of Stock Solutions:

    • Substrate Solution: Prepare a stock solution containing the aryl halide and the MIDA boronate in the chosen solvent. This ensures accurate dispensing.

    • Base: Weigh the solid base directly into each reaction vial to avoid issues with slurry homogeneity.

  • Reaction Setup (in a glovebox or using Schlenk technique):

    • To a series of 5 reaction vials, add a stir bar and the pre-weighed base.

    • Add the required amount of palladium precatalyst to each vial to achieve the target loadings (e.g., 0.5, 1.0, 2.0, 3.0, and 5.0 mol%).

    • Add the same volume of the substrate stock solution to each vial.

    • Seal the vials, remove them from the glovebox (if used), and place them in the reaction block.

  • Reaction Execution and Monitoring:

    • Begin stirring and heat the block to the desired temperature (e.g., 80 °C).

    • Monitor the progress of each reaction at set time points (e.g., 1h, 4h, 12h) by taking a small, quenched aliquot for analysis. NMR spectroscopy or LC-MS are excellent for quantifying the conversion to product and the formation of byproducts.[11][14]

  • Data Analysis and Interpretation:

    • After a set time (e.g., 18 hours), quench all reactions and analyze the final conversion and yield for each catalyst loading.

    • Plot the yield against the catalyst loading to visualize the optimal range. The ideal loading is typically on the "knee" of the curve, where further increases in catalyst provide little benefit.

Data Presentation: Example Optimization Results

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Yield of Product (%)Notes
0.5186560Incomplete conversion.
1.0 18 98 95 Optimal balance of efficiency and cost.
2.012>9996Faster reaction, but minimal yield increase.
3.08>9995Rapid reaction, slight increase in impurities noted.
5.04>9993Very fast, but noticeable side product formation.
The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to rational troubleshooting. Catalyst loading directly impacts the concentration of the active Pd(0) species available to initiate the cycle.

SuzukiCycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Ar-X label_oa Oxidative Addition Transmetal L₂Pd(II)(Ar)(R) OxAdd->Transmetal R-B(MIDA) + Base label_tm Transmetalation Transmetal->Pd0 Product Ar-R (Desired Product) Transmetal->Product label_re Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Purification Strategies for Products from 2-(1-Phenylvinyl)-1,3,2-dioxaborinane Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 2-(1-phenylvinyl)-1,3,2-dioxaborinane in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The synthesis of substituted styrenes and other vinyl arenes via this route is a powerful tool, but the purification of these products can present unique challenges.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification process. Our goal is to equip you with the scientific rationale and practical protocols to achieve high purity for your target compounds.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific, common problems encountered during the workup and purification of coupling products derived from this compound.

Issue 1: My TLC/LC-MS shows a persistent impurity with a mass corresponding to a homocoupled dimer of the boronic ester starting material.

Answer:

This is a classic byproduct in Suzuki-Miyaura reactions, often resulting from the coupling of two molecules of the organoboron reagent.[3][4]

  • Root Cause Analysis:

    • Presence of Oxygen: The homocoupling of boronic acids or esters is significantly promoted by the presence of molecular oxygen in the reaction mixture.[4] Oxygen can facilitate the oxidation of the Pd(0) catalyst to Pd(II), which can then undergo two consecutive transmetalations with the boronic ester, leading to the homocoupled product.[4]

    • Suboptimal Reaction Conditions: An inappropriate choice of base or a reaction that is proceeding too slowly can also favor homocoupling.

  • Immediate Purification Strategy:

    • Chromatography: The homocoupled product (a biphenyl derivative in this case) is typically much less polar than the desired cross-coupled product. Flash column chromatography on silica gel is usually very effective for separation.[5] A gradient elution starting with a nonpolar solvent system (e.g., hexane/ethyl acetate) should provide good separation.

  • Long-Term Prevention:

    • Rigorous Degassing: Before adding the palladium catalyst, ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.

    • Catalyst Choice: Using a pre-activated Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce the amount of Pd(II) species present at the start of the reaction.

Issue 2: After chromatography, my product is still contaminated with a UV-active impurity that has a similar Rf to my product, and NMR shows signals consistent with triphenylphosphine oxide (TPPO).

Answer:

Phosphine-based ligands are commonly used in Suzuki couplings, and their corresponding oxides are frequent and often troublesome impurities.[6] Triphenylphosphine is particularly prone to oxidation to TPPO, which can be difficult to separate from products of moderate polarity.

  • Root Cause Analysis:

    • Ligand Oxidation: Triphenylphosphine can be oxidized to TPPO during the reaction or workup. The purity of the starting phosphine ligand should also be considered, as it can be contaminated with its oxide upon storage.[6]

  • Purification Strategies:

    • Modified Chromatography:

      • TPPO is quite polar and can sometimes be separated by using a less polar eluent system in your column chromatography. However, its polarity can be deceptive, and it can co-elute with a range of compounds.

    • Recrystallization: If your product is a solid, recrystallization can be an excellent method to exclude TPPO.[7][8] Experiment with different solvent systems; a common choice is a polar solvent in which the product is soluble at high temperatures but less so at room temperature, paired with a nonpolar anti-solvent.

    • Acid-Base Extraction (for basic or acidic products): If your target molecule has a basic or acidic functional group, you can perform an acid-base extraction. TPPO is neutral and will remain in the organic layer while your product moves to the aqueous layer (as a salt) and can then be recovered by neutralizing the aqueous phase and re-extracting.[9]

  • Preventative Measures & Alternatives:

    • Use of Alternative Ligands: Consider using bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[1][10] These are often more robust and can be used in lower catalytic loadings, reducing the amount of potential impurities.

    • Ligand Scavengers: While the prompt suggested avoiding adsorbents, in an industrial setting, silica-based phosphine scavengers are a viable option for intractable cases.

Issue 3: My final product has a grayish or black tint, indicating palladium residue, even after passing through a silica plug.

Answer:

Residual palladium is a common issue, especially in the pharmaceutical industry where strict limits on heavy metals are enforced.[11][12] Palladium can exist in various forms in the crude product, including Pd(0) nanoparticles (palladium black) and soluble Pd(II) species.[3]

  • Root Cause Analysis:

    • Catalyst Agglomeration: The active Pd(0) catalyst can aggregate to form insoluble palladium black, especially if the reaction is overheated or if the ligand concentration is too low to stabilize the catalytic species.[3]

    • Soluble Palladium Complexes: Some palladium may remain in solution as complexes with the product, solvent, or other species in the reaction mixture.

  • Palladium Removal Protocols:

    • Activated Carbon Treatment:

      • Protocol: Dissolve the crude product in a suitable solvent (e.g., toluene, ethyl acetate). Add a small amount of activated carbon (charcoal) and stir the mixture for a few hours. The palladium species will adsorb onto the carbon. Filter the mixture through a pad of Celite® to remove the carbon.[11]

      • Caution: Activated carbon can also adsorb the desired product, leading to yield loss. It is advisable to perform a small-scale test first to assess the extent of product loss.[11]

    • Metal Scavengers:

      • Specialized metal scavengers, often silica-based materials functionalized with thiol or amine groups, have a high affinity for palladium and can be very effective.[11] These are typically stirred with the crude product solution and then filtered off.

    • Aqueous Washes:

      • Washing the organic extract with an aqueous solution of a chelating agent, such as N-acetylcysteine or a dilute solution of sodium sulfide, can help to pull palladium into the aqueous phase.

  • Workflow for Palladium Removal:

    Caption: Decision workflow for palladium removal.

Frequently Asked Questions (FAQs)

Q1: What are the expected byproducts in a Suzuki-Miyaura coupling with this compound?

A1: Besides the desired substituted styrene product, you should be aware of several potential byproducts:

  • Homocoupling Product: As discussed in the troubleshooting section, the dimerization of the vinyl boronic ester is a common byproduct.[3][4]

  • Protodeboronation Product: This is the product where the boronic ester group is replaced by a hydrogen atom. This can occur if there are acidic protons in the reaction mixture (e.g., from water) that cleave the carbon-boron bond.[3]

  • Dehalogenation Product: The aryl halide starting material can sometimes be reduced, replacing the halogen with a hydrogen atom.

  • Boronic Acid/Boroxine Formation: The 1,3,2-dioxaborinane ester can hydrolyze to the corresponding boronic acid, which can then dehydrate to form a cyclic trimer called a boroxine. These boron-containing species are typically quite polar and can often be removed with a basic aqueous wash.[3][13]

Impurity Type Typical Polarity Suggested Removal Method
Homocoupled ProductLow to MediumFlash Chromatography
Protodeboronation ProductLowFlash Chromatography
Unreacted Aryl HalideLow to MediumFlash Chromatography
Boronic Acid/BoroxinesHighBasic aqueous wash (e.g., sat. NaHCO₃)
Palladium ResiduesN/AAdsorption (Activated Carbon, Scavengers)
Phosphine OxidesMedium to HighChromatography, Recrystallization

Q2: I am having trouble separating my product from unreacted aryl halide. What can I do?

A2: This is a common issue when the starting aryl halide and the styrenyl product have similar polarities.

  • Optimize Chromatography:

    • Solvent System: Carefully screen different solvent systems for your column chromatography. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/hexane or ether/hexane system can provide the necessary difference in selectivity.

    • Stationary Phase: While silica gel is the most common stationary phase, consider using alumina for less polar compounds.[5] Alumina can sometimes offer different selectivity compared to silica.

  • Drive the Reaction to Completion: The best way to avoid this issue is to ensure the reaction goes to completion. You can try:

    • Using a slight excess (1.1-1.2 equivalents) of the this compound.

    • Increasing the reaction time or temperature (monitor for byproduct formation).

    • Ensuring your catalyst is active and that you have used an appropriate base.[14][15]

Q3: Can the vinyl group in my product cause issues during purification?

A3: Yes, the vinyl group can be sensitive under certain conditions.

  • Polymerization: Styrene and its derivatives can be prone to polymerization, especially at elevated temperatures or in the presence of acid or radical initiators. When concentrating your product on a rotary evaporator, use a moderate temperature and do not evaporate to complete dryness if the product is an oil. Storing the purified product in a cool, dark place, possibly with a radical inhibitor like BHT, can be beneficial for long-term stability.

  • Stability on Silica: While generally stable, some highly activated styrenes can be sensitive to the acidic nature of silica gel. If you observe product degradation on the column, you can use silica gel that has been neutralized with a base (e.g., by pre-eluting the column with a solvent mixture containing a small amount of triethylamine).

Detailed Experimental Protocols

Protocol 1: General Workup and Flash Chromatography

This protocol is a standard starting point for the purification of a neutral, moderately nonpolar styrenyl product.

  • Quenching and Extraction:

    • Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO₃ solution (to remove acidic impurities and some boron byproducts).

      • Water.

      • Brine (saturated aqueous NaCl solution) to aid in phase separation.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Flash Column Chromatography:

    • Preparation: Dry-load the crude product onto a small amount of silica gel.

    • Column Packing: Pack a glass column with silica gel in a nonpolar solvent (e.g., hexane).

    • Elution: Place the dry-loaded sample on top of the packed silica. Elute with a gradient of a more polar solvent (e.g., ethyl acetate) in the nonpolar solvent. The exact gradient will depend on the polarity of your product and should be determined by TLC analysis beforehand.

    • Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure.

Workflow for a Standard Purification Process

Purification_Workflow cluster_0 Workup cluster_1 Purification & Analysis Reaction Completed Reaction Mixture Dilute Dilute with Organic Solvent Reaction->Dilute Wash_Base Wash with sat. NaHCO₃ Dilute->Wash_Base Wash_H2O Wash with Water Wash_Base->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Dry Dry over MgSO₄ Wash_Brine->Dry Concentrate_Crude Concentrate to Crude Product Dry->Concentrate_Crude TLC_Analysis TLC Analysis of Crude Concentrate_Crude->TLC_Analysis Column Flash Column Chromatography TLC_Analysis->Column Combine Combine Pure Fractions Column->Combine Concentrate_Final Concentrate to Pure Product Combine->Concentrate_Final Characterize Characterize (NMR, MS, etc.) Concentrate_Final->Characterize

Caption: Standard workflow from workup to purified product.

References

common side reactions with vinylboronate esters and how to minimize them

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Common Side Reactions in Synthesis and Application

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into handling vinylboronate esters. These reagents are powerful tools in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, their utility can be compromised by a few key side reactions. This guide moves beyond simple protocols to explain the causality behind these issues and provide robust, self-validating solutions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it my biggest problem?

A1: Protodeboronation (or protodeborylation) is the cleavage of a carbon-boron bond by a proton source, replacing the boronate ester group with a hydrogen atom.[1] This is often the most significant side reaction, leading to reduced yields of the desired coupled product. It is highly dependent on factors like pH, temperature, and the electronic nature of the vinyl group.[1][2][3] For instance, electron-deficient vinylboronates and certain heteroaromatic boronates are particularly susceptible.[4] The reaction can be catalyzed by both acids and bases.[1]

Q2: My vinylboronate ester seems to be decomposing during silica gel chromatography. What's happening?

A2: This is a very common issue. Standard silica gel is slightly acidic and contains surface silanol groups (Si-OH) and adsorbed water. These can act as a proton source, causing acid-catalyzed hydrolysis of the boronate ester to the corresponding boronic acid, which can then undergo protodeboronation on the column.[5][6] The Lewis acidic nature of the silica surface can also promote decomposition pathways. This leads to tailing, smearing, and significant product loss.

Q3: I'm observing a significant amount of a symmetrical byproduct. What is it and how do I prevent it?

A3: You are likely observing homocoupling, where two molecules of your vinylboronate ester react to form a symmetrical diene. This side reaction is typically mediated by the palladium catalyst, especially under two conditions: (1) the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), and (2) the use of a Pd(II) precatalyst, which can directly react with the boronate ester before the catalytic cycle begins.[7][8]

Q4: Can I use my crude vinylboronate ester directly in the next step to avoid purification losses?

A4: Yes, in many cases, this is a viable and even recommended strategy, especially if the crude NMR shows high purity (~90% or greater).[9] Using the crude material can bypass the potential for decomposition on silica gel. However, you must ensure that residual reagents from the borylation step (like excess bis(pinacolato)diboron or bases) will not interfere with the subsequent cross-coupling reaction.[9]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to identifying and solving common problems encountered when working with vinylboronate esters.

Problem 1: Low Yield of Cross-Coupled Product & Presence of Protodeboronated Byproduct
Potential Cause Explanation & Causality Recommended Solution
Protodeboronation The C-B bond is susceptible to cleavage by proton sources, especially at elevated temperatures or non-neutral pH.[1][3] Bases used in Suzuki couplings can accelerate this process by forming a more reactive boronate species.[1][3]Minimize Water: Use anhydrous solvents and reagents. Dry bases (e.g., K₃PO₄, Cs₂CO₃) thoroughly. Optimize Base: Use the weakest base necessary for effective transmetalation. Weaker bases like K₂CO₃ may be preferable to stronger ones like Cs₂CO₃ if protodeboronation is severe.[10] Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures accelerate protodeboronation.[3] Use More Stable Esters: Consider using more sterically hindered boronate esters, such as those derived from neopentyl glycol or 1,1,2,2-tetraethylethylene glycol (Epin), which show enhanced stability.[8][11][12][13]
Catalyst Inefficiency If the rate of the desired cross-coupling is slow, the competing protodeboronation side reaction has more time to occur.[1]Optimize Catalyst System: Use a highly active catalyst system (e.g., a palladium precatalyst with a bulky, electron-rich phosphine ligand like SPhos or XPhos) to accelerate the productive catalytic cycle.[10]
Problem 2: Product Loss or Decomposition During Workup & Purification
Potential Cause Explanation & Causality Recommended Solution
Silica Gel-Mediated Decomposition The acidic nature of silica gel promotes hydrolysis and protodeboronation of the vinylboronate ester. The Lewis acidity of the silica can also lead to other decomposition pathways.Neutralize Silica Gel: Prepare a slurry of silica gel in your eluent and add a small amount of a non-nucleophilic base like triethylamine (~1% v/v). Stir, then pack the column as usual. This deactivates the acidic sites.[9] Use Alternative Stationary Phases: Neutral alumina is often a better choice for purifying sensitive boronate esters.[14] Boric Acid Impregnated Silica: Treating silica gel with boric acid can surprisingly improve the chromatography of some boronic esters by preventing cleavage.[15] Alternative Purification: Consider crystallization, trituration, or using the crude material directly if purity is high.[9][14]
Hydrolytic Instability Boronate esters exist in equilibrium with their corresponding boronic acids and diols, a process accelerated by both acid and base.[5][6][16]Minimize Aqueous Contact: During workup, perform aqueous washes quickly and with neutral or slightly buffered solutions. Avoid strongly acidic or basic conditions. Steric Shielding: Employ more sterically hindered diols for the ester formation (e.g., pinacol, neopentyl glycol) as they significantly slow the rate of hydrolysis.[5]
Problem 3: Formation of Symmetrical Diene (Homocoupling)
Potential Cause Explanation & Causality Recommended Solution
Oxygen in Reaction Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a non-productive reaction with two molecules of the boronate ester to yield the homocoupled product.[7][8]Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. Use techniques like sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or multiple freeze-pump-thaw cycles.[17]
Pd(II) Precatalyst If using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it must first be reduced to Pd(0). This reduction can occur via homocoupling of the boronate ester before the main catalytic cycle begins.[8]Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the initial reduction step.[10] Add a Reducing Agent: Including a mild reducing agent, such as potassium formate, can help to rapidly and cleanly generate the active Pd(0) catalyst, suppressing the homocoupling pathway.[17]
Visualizing Key Mechanisms and Workflows

Understanding the underlying mechanisms is critical for effective troubleshooting.

Protodeboronation cluster_0 Base-Catalyzed Pathway cluster_1 Acid-Catalyzed Pathway VB R-B(OR)₂ Vinylboronate Ester Boronate [R-B(OR)₂(OH)]⁻ Boronate Complex VB->Boronate + OH⁻ Product_H R-H Protodeboronated Product Boronate->Product_H + H₂O (Proton Source) VB_acid R-B(OR)₂ Vinylboronate Ester Protonated Protonated Intermediate VB_acid->Protonated + H⁺ Product_H_acid R-H Protodeboronated Product Protonated->Product_H_acid Cleavage

Caption: General mechanisms for base- and acid-catalyzed protodeboronation.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckCrude Analyze Crude Reaction Mixture (¹H NMR, LCMS) Start->CheckCrude Protodeboronation Protodeboronation Observed? CheckCrude->Protodeboronation Homocoupling Homocoupling Observed? Protodeboronation->Homocoupling No Sol_Proto Minimize H₂O Optimize Base/Temp Use Stable Ester Protodeboronation->Sol_Proto Yes PurificationIssue Decomposition on Purification? Homocoupling->PurificationIssue No Sol_Homo Degas Rigorously Use Pd(0) Source Homocoupling->Sol_Homo Yes Sol_Purify Neutralize Silica Use Alumina Crystallize PurificationIssue->Sol_Purify Yes

Caption: A decision workflow for troubleshooting common vinylboronate ester issues.
Key Experimental Protocols

Protocol 1: Purification of a Sensitive Vinylboronate Ester via Deactivated Silica Gel Chromatography

This protocol is designed to minimize on-column degradation.

  • Prepare the Slurry: In a beaker, add the required amount of silica gel for your column.

  • Deactivate: Create a slurry of the silica gel in a 99:1 mixture of your starting eluent (e.g., Hexane/Ethyl Acetate) and triethylamine (NEt₃). Stir gently for 5-10 minutes. This neutralizes the acidic silanol groups.[9]

  • Pack the Column: Pack the column with the deactivated silica slurry as you normally would.

  • Equilibrate: Equilibrate the packed column with your starting eluent (without the added triethylamine) until the baseline on your detector is stable or until several column volumes have passed.

  • Load and Elute: Dissolve your crude product in a minimal amount of solvent and load it onto the column. Elute with your gradient as planned. The neutralized stationary phase should prevent significant product degradation.

Protocol 2: Minimizing Homocoupling in a Suzuki-Miyaura Reaction

This protocol focuses on creating an oxygen-free environment and ensuring efficient catalyst activation.

  • Setup: Assemble your reaction glassware and flame-dry it under vacuum. Allow it to cool to room temperature under a strong stream of inert gas (Argon or Nitrogen).

  • Add Reagents: Add your aryl halide, vinylboronate ester, and base to the flask.

  • Degas the System: Add your anhydrous solvent via cannula. Vigorously sparge the solution with Argon or Nitrogen gas via a long needle submerged below the solvent surface for at least 20-30 minutes. Ensure a positive pressure of inert gas is maintained.[17]

  • Add Catalyst: While maintaining a positive inert gas flow, add your Pd(0) precatalyst (e.g., Pd₂(dba)₃) and ligand. If using a Pd(II) source, consider adding a mild reducing agent like potassium formate at this stage.[17]

  • Run Reaction: Heat the reaction to the optimized temperature and monitor by TLC or LCMS. The rigorous exclusion of oxygen should significantly suppress the formation of the homocoupled byproduct.[7][8]

References

effect of solvent and temperature on the efficiency of 2-(1-Phenylvinyl)-1,3,2-dioxaborinane reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical insights for Suzuki-Miyaura cross-coupling reactions involving 2-(1-phenylvinyl)-1,3,2-dioxaborinane and related vinylboronic esters. We will explore the critical roles of solvent and temperature, helping you navigate challenges and optimize your reaction outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific challenges you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing potential causes and providing clear, actionable solutions.

Q1: My reaction has a very low or no yield. What are the primary factors to investigate?

A1: A failed Suzuki-Miyaura coupling can often be traced back to a few key parameters. A systematic approach is crucial for diagnosis.

  • Initial Checks:

    • Catalyst & Ligand Integrity: The palladium catalyst is the heart of the reaction. Ensure your palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and phosphine ligands have not degraded or oxidized.[1][2] Use freshly opened reagents or those stored properly under an inert atmosphere. For challenging couplings, consider a more active Buchwald-type pre-catalyst which can be more efficient at generating the active Pd(0) species.[1]

    • Inert Atmosphere & Solvent Quality: Oxygen can irreversibly deactivate the Pd(0) catalyst and promote unwanted side reactions like boronic ester homocoupling.[2][3] Ensure your solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen for an extended period) and that the reaction is set up and maintained under a strict inert atmosphere.[1][2]

    • Reagent Purity: Verify the purity of your this compound and the coupling partner. Impurities can poison the catalyst. While dioxaborinane esters are more stable than the corresponding boronic acids, they can still degrade over time.[2]

  • Workflow for Diagnosing a Failed Reaction:

    Caption: Troubleshooting workflow for low-yield reactions.

Q2: I'm observing significant protodeboronation of my vinyl dioxaborinane. How can I prevent this?

A2: Protodeboronation, the replacement of the boronic ester group with a hydrogen atom, is a common and detrimental side reaction, particularly for vinyl and electron-deficient arylboronic esters.[2][4]

  • Causality: The presence of a proton source (often water) combined with a strong base can facilitate the cleavage of the C-B bond.

  • Mitigation Strategies:

    • Choice of Base: The base is critical. While necessary to activate the boronic ester for transmetalation, stronger bases can accelerate protodeboronation.[2] Consider using milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) instead of strong hydroxides.[2]

    • Anhydrous Conditions: While many Suzuki protocols use aqueous bases to facilitate the reaction, this added water can be the primary proton source.[5][6][7] Switching to strictly anhydrous conditions and a suitable anhydrous base can significantly reduce protodeboronation.[1]

    • Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature. Prolonged exposure to basic conditions at high temperatures increases the likelihood of this side reaction.[2]

Q3: My main side-product is the homocoupling of the vinylboronic ester. What causes this and how can I stop it?

A3: Homocoupling arises from the coupling of two boronic ester molecules.

  • Causality: This is often a direct consequence of oxygen in the reaction mixture, which can interfere with the palladium catalytic cycle.[3] It can also occur if the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient.

  • Mitigation Strategies:

    • Rigorous Degassing: As mentioned, the most effective solution is to ensure an oxygen-free environment through proper degassing of solvents and maintaining a positive pressure of an inert gas.[1]

    • Use a Pd(0) Source: Start directly with a Pd(0) catalyst like Pd(PPh₃)₄ to bypass the need for in-situ reduction, which can sometimes be problematic.[1]

    • Optimize Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can favor the desired cross-coupling pathway over homocoupling.[1]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the optimization of reaction conditions.

Q1: How do I select the optimal solvent for my reaction?

A1: Solvent choice is critical as it influences reagent solubility, base efficacy, and the kinetics of the catalytic cycle itself. There is no single "best" solvent; the choice is substrate-dependent.[1][8]

  • Mechanism of Influence: The solvent can affect the transmetalation step, which is often rate-determining.[5] Some polar aprotic solvents (e.g., DMF, MeCN) can coordinate to the palladium center, influencing its reactivity and selectivity in complex ways.[8][9] Common choices include ethers (Dioxane, THF), aromatic hydrocarbons (Toluene), and polar aprotic solvents (DMF), often in combination with water.[1]

  • Data Summary: Solvent Effects

    Solvent System Typical Temperature (°C) Key Characteristics & Considerations
    Toluene / H₂O 80 - 110 Good for a wide range of substrates. The aqueous phase is crucial for many common bases (e.g., K₂CO₃, K₃PO₄).
    Dioxane / H₂O 80 - 100 High-boiling ether, excellent solvating properties for many organic compounds. A very common and reliable choice.[10]
    THF / H₂O 60 - 67 Lower boiling point, suitable for more reactive substrates that don't require high heat.[11][12]
    DMF (anhydrous) 50 - 100 Polar aprotic solvent. Can accelerate some reactions but may also promote side reactions. Its coordinating ability can alter catalyst behavior.[8][9]

    | n-Butanol | 80 - 110 | Can be effective in cases where other solvents fail, particularly in high-throughput screening setups. |

Q2: What is the ideal temperature, and how should I approach its optimization?

A2: Temperature is a double-edged sword. It must be high enough to overcome the activation energy of the reaction but not so high that it causes degradation of reagents or the catalyst.

  • General Approach: A good starting point for many Suzuki-Miyaura reactions is between 60 °C and 80 °C.[13]

  • Optimization Strategy:

    • If the reaction is sluggish or stalls: Gradually increase the temperature in 10-15 °C increments. Monitor the reaction by TLC or LC-MS to see if the product is forming without significant decomposition.

    • If you observe degradation or side products: Decrease the temperature. A lower temperature with a more active catalyst/ligand system is often a superior solution to forcing a reaction with heat.[2]

Q3: How does the Suzuki-Miyaura catalytic cycle work, and how do solvent and temperature fit in?

A3: Understanding the catalytic cycle is key to rational troubleshooting. The cycle consists of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of your coupling partner.

  • Transmetalation: This is often the rate-limiting step. The organic group from the this compound is transferred to the palladium center. This step is critically influenced by the base and solvent, which work together to form a reactive boronate species or a palladium-hydroxo complex that facilitates the transfer.[5][6][14]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.

  • Catalytic Cycle Diagram:

    Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition PdII_halide R¹-Pd(II)L₂-X TM Transmetalation PdII_coupled R¹-Pd(II)L₂-R² RE Reductive Elimination Pd0 Pd(0)L₂ (Active Catalyst) RE->Pd0 R¹-R² Pd0->OA R¹-X PdII_halide->TM R²-B(OR)₂ + Base PdII_coupled->RE Product Formation

    Caption: The Suzuki-Miyaura catalytic cycle.

Temperature affects the rate of all steps, while the solvent and base are most critical for the Transmetalation step, ensuring the efficient transfer of the vinyl group from boron to palladium.

Experimental Protocol: General Procedure

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl halide with this compound.

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv, finely powdered)

  • Degassed Solvent (e.g., 1,4-Dioxane/H₂O 10:1)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the finely powdered base.[3]

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure an oxygen-free environment.[3]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent system via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.

References

Technical Support Center: Impurity Identification in 2-(1-Phenylvinyl)-1,3,2-dioxaborinane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1-Phenylvinyl)-1,3,2-dioxaborinane. This vinyl boronic ester is a critical building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. However, its synthesis is often accompanied by the formation of various impurities that can complicate purification and compromise the yield and purity of subsequent reactions. This document provides a comprehensive troubleshooting guide in a question-and-answer format to help you identify, characterize, and mitigate these impurities, ensuring the integrity of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned brown, and the yield of the desired product is low. What is the likely cause?

A1: A brown coloration often indicates the presence of palladium black, which results from the decomposition of the palladium catalyst. This is a common issue in palladium-catalyzed borylation reactions.[1][2] The low yield is a direct consequence of reduced catalytic activity. To mitigate this, ensure your reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are thoroughly degassed.

Q2: I'm observing a significant amount of a byproduct with a mass corresponding to styrene. What is this impurity and how can I avoid it?

A2: This byproduct is likely styrene, resulting from the protodeboronation of your target compound, this compound.[3][4] Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. While vinyl boronic acids are generally less prone to this than some heteroaromatic boronic acids, it can still occur, especially in the presence of moisture or acidic/basic conditions.[5] To minimize protodeboronation, ensure your reaction is carried out under anhydrous conditions and that the pH is carefully controlled during workup.

Q3: My NMR spectrum shows a broad hump in the baseline, and my isolated product is a sticky oil instead of a solid. What's going on?

A3: This is a classic sign of boronic acid anhydride/trimer formation. Boronic acids and their esters can lose water to form cyclic trimers known as boroxines.[6] While your target is an ester, residual boronic acid from incomplete esterification or hydrolysis can lead to these oligomeric impurities. To address this, ensure your esterification reaction goes to completion and use anhydrous workup and purification conditions.

Q4: After purification, I see a new peak in my GC-MS that corresponds to the addition of an oxygen atom to my product. What is this?

A4: You are likely observing the oxidation of your boronic ester to the corresponding phenol or a related borinate species.[7][8][9] Boronic acids and esters are susceptible to oxidation, which can be mediated by air (oxygen), peroxides, or other oxidizing agents.[7][10] To prevent this, it is crucial to handle the compound under an inert atmosphere and avoid exposure to strong oxidants.

Part 2: In-Depth Impurity Characterization & Troubleshooting

Common Impurities and Their Formation Pathways

The synthesis of this compound, whether through hydroboration of phenylacetylene or palladium-catalyzed borylation of a vinyl halide, can be plagued by several side reactions. Understanding these pathways is the first step in troubleshooting.

Impurity_Formation cluster_reactants Starting Materials cluster_reactions Reaction Pathways cluster_impurities Common Impurities Phenylacetylene Phenylacetylene Hydroboration Hydroboration Phenylacetylene->Hydroboration VinylHalide 1-Bromo-1-phenylethene Borylation Pd-Catalyzed Borylation VinylHalide->Borylation Borane Borane Reagent (e.g., HBpin) Borane->Hydroboration Diboron Diboron Reagent (e.g., B2pin2) Diboron->Borylation Product This compound (Desired Product) Hydroboration->Product Isomer (E)-2-(2-Phenylvinyl)- 1,3,2-dioxaborinane (Regioisomer) Hydroboration->Isomer Anti-Markovnikov Addition Borylation->Product Protodeboronation Styrene (Protodeboronation) Product->Protodeboronation H2O, Acid/Base Oxidation Phenol/Borinate (Oxidation) Product->Oxidation O2, Peroxides Polymerization Polymerized Product Product->Polymerization Heat, Light

Caption: Common reaction pathways and resulting impurities.

Troubleshooting Guide Based on Analytical Data

This section provides a structured approach to identifying impurities based on common analytical techniques.

Problem/Observation Potential Impurity Analytical Signature (¹H NMR, ¹¹B NMR, GC-MS) Recommended Action
Low Yield & Reaction Mixture is Black Palladium BlackN/A (Insoluble)Improve inert atmosphere techniques; use degassed solvents.
Signal for Styrene in ¹H NMR & GC-MS Styrene (Protodeboronation)¹H NMR: Characteristic vinyl protons (~5.2-6.7 ppm) and aromatic signals. GC-MS: M+ at 104.Use anhydrous solvents and reagents; perform aqueous workup quickly at low temperatures.[4][5]
Broad ¹H NMR signals, difficult to purify Boroxine (Trimer)¹H NMR: Broad, poorly resolved signals. ¹¹B NMR: Signal shift from ~30 ppm (trigonal ester) to ~23 ppm (trigonal anhydride).Ensure complete esterification; use anhydrous conditions for purification and storage.[6]
M+16 peak in MS, phenolic odor Phenol (Oxidation)GC-MS: M+ peak corresponding to the addition of oxygen.Handle the product under an inert atmosphere; store in a dark, cool place.[7][8]
Unexpected vinyl signals in ¹H NMR (E)-isomer (Regioisomer)¹H NMR: Different coupling constants for vinyl protons compared to the desired α-substituted product.Optimize hydroboration conditions to favor Markovnikov addition; consider alternative synthetic routes.[11]
Product solidifies or becomes viscous over time PolymerizationN/A (Insoluble)Add a polymerization inhibitor (e.g., 4-methoxyphenol) for long-term storage.[12]

Part 3: Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis
  • Under an inert atmosphere (glovebox or Schlenk line), dissolve 5-10 mg of the crude or purified product in 0.6 mL of anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Add an internal standard (e.g., 1,3,5-trimethoxybenzene) if quantitative analysis is required.

  • Transfer the solution to a dry NMR tube and seal with a cap.

  • Acquire ¹H, ¹³C, and ¹¹B NMR spectra. For ¹¹B NMR, a wider spectral window will be necessary to observe both the boronic ester and potential boroxine or boronic acid impurities.

Protocol 2: GC-MS Analysis for Volatile Impurities
  • Prepare a dilute solution of your sample (~1 mg/mL) in a volatile, anhydrous solvent like dichloromethane or ethyl acetate.

  • Inject 1 µL of the solution into the GC-MS.

  • Use a standard non-polar column (e.g., DB-5ms) and a temperature gradient program that starts at a low temperature (e.g., 50 °C) to resolve volatile impurities like styrene, and ramps up to a higher temperature (e.g., 280 °C) to elute the desired product and less volatile impurities.

  • Analyze the mass spectra of the eluted peaks to identify the molecular weight of potential impurities.

Part 4: Purification Strategies

The purification of this compound can be challenging due to its sensitivity to hydrolysis and oxidation.[13][14][15]

Purification_Strategy Start Crude Reaction Mixture AqueousWorkup Aqueous Workup (Quick, Cold) Start->AqueousWorkup Dry Dry with Na2SO4/MgSO4 AqueousWorkup->Dry Yes SolventRemoval Solvent Removal (in vacuo) Dry->SolventRemoval Chromatography Column Chromatography? SolventRemoval->Chromatography Recrystallization Recrystallization (e.g., from Hexane) Chromatography->Recrystallization Solid Distillation Distillation (High Vacuum) Chromatography->Distillation Liquid SilicaGel Silica Gel Chromatography (Neutral or Treated) Chromatography->SilicaGel Other FinalProduct Pure Product Recrystallization->FinalProduct Distillation->FinalProduct SilicaGel->FinalProduct

Caption: Decision tree for purification strategy.

  • Column Chromatography: Standard silica gel can be too acidic and may cause decomposition.[16] It is highly recommended to use deactivated (neutral) silica or alumina.[16][17] Alternatively, treat the silica gel with a base like triethylamine in the eluent.

  • Recrystallization: If the product is a solid, recrystallization from a non-polar solvent like hexanes can be an effective way to remove polar impurities.[16]

  • Distillation: For thermally stable boronic esters, high-vacuum distillation can be an excellent purification method.

References

Technical Support Center: Catalyst Deactivation in Reactions with 2-(1-Phenylvinyl)-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to addressing challenges with palladium-catalyzed cross-coupling reactions involving 2-(1-phenylvinyl)-1,3,2-dioxaborinane. This vinyl boronate is a valuable building block in organic synthesis, particularly for Suzuki-Miyaura reactions, enabling the formation of complex molecular architectures. However, the success of these transformations is critically dependent on the stability and activity of the palladium catalyst.

Catalyst deactivation is a primary obstacle leading to low yields, stalled reactions, and reproducibility issues. This guide provides in-depth troubleshooting advice, preventative strategies, and answers to frequently asked questions to help you diagnose and overcome these challenges in your laboratory.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction has stalled at low conversion, with significant starting material remaining. What is the likely cause?

A: A stalled reaction is the most common symptom of catalyst deactivation. The root cause is often one of three issues: catalyst poisoning, thermal degradation, or the presence of an incorrect catalyst oxidation state.

  • Cause 1: Catalyst Poisoning The palladium active sites are highly susceptible to coordination by inhibitors.

    • Mechanism: Impurities in your reagents or solvents (e.g., sulfur compounds, trace metals, or even solvent precursors) can irreversibly bind to the palladium center, blocking access for your substrates[1][2]. Additionally, functional groups on your coupling partner, such as unprotected primary amines, can act as ligands and inhibit catalysis[3].

    • Solution:

      • Verify Reagent Purity: Use high-purity, anhydrous solvents and freshly purified reagents. Solvent quality, even at the ppm level of impurities, can be critical[1].

      • Protect Coordinating Groups: If your coupling partner contains a functionality like a primary amine, consider protecting it (e.g., with a Boc group) before the coupling reaction[3].

      • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos). These ligands form highly stable and active catalysts that can be more resistant to certain poisons.

  • Cause 2: Thermal Degradation (Palladium Black Formation) At elevated temperatures or in the presence of oxygen, the finely dispersed catalytic palladium species can agglomerate into larger, inactive nanoparticles known as "palladium black"[3].

    • Mechanism: This process, also known as sintering, drastically reduces the active surface area of the catalyst, causing a sharp drop in reaction rate[4]. The appearance of a black precipitate is a tell-tale sign of this issue.

    • Solution:

      • Optimize Temperature: Run the reaction at the lowest effective temperature. Screen temperatures starting from 60-80 °C before escalating.

      • Ensure Inert Atmosphere: Rigorously degas your solvent and reaction mixture (see Protocol 1) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment to prevent oxidation, which often precedes agglomeration[3].

  • Cause 3: Incorrect Palladium Oxidation State The Suzuki-Miyaura catalytic cycle relies on the interconversion between Pd(0) and Pd(II) species[5]. If this cycle is disrupted, the reaction stops.

    • Mechanism: The active catalyst is Pd(0). If you start with a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ[6]. Failure to do so, or premature oxidation of Pd(0) to inactive Pd(II) complexes by oxygen, will halt the reaction.

    • Solution: When using Pd(II) sources, the addition of phosphine ligands often facilitates the necessary initial reduction to Pd(0)[6].

Troubleshooting Workflow: Stalled Reaction

Start Reaction Stalled at <50% Conversion Check_Precipitate Observe Mixture: Is there a black precipitate? Start->Check_Precipitate Check_Byproducts Analyze Crude Mixture (GC/LC-MS): Identify major byproducts. Check_Precipitate->Check_Byproducts No Pd_Black Diagnosis: Thermal Degradation (Palladium Black) Check_Precipitate->Pd_Black Yes Protodeboronation Diagnosis: Protodeboronation Check_Byproducts->Protodeboronation Styrene derivative (loss of boron) Homocoupling Diagnosis: Homocoupling Check_Byproducts->Homocoupling Dimer of vinyl boronate Poisoning Diagnosis: Catalyst Poisoning Check_Byproducts->Poisoning Only starting materials remain Pd_Black_Sol Solution: 1. Lower reaction temperature. 2. Ensure rigorous degassing. 3. Use more robust ligand. Pd_Black->Pd_Black_Sol Protodeboronation_Sol Solution: 1. Use anhydrous solvent. 2. Screen weaker bases (e.g., K₃PO₄). 3. Minimize reaction time. Protodeboronation->Protodeboronation_Sol Homocoupling_Sol Solution: 1. Use ligand promoting   reductive elimination (e.g., XPhos). 2. Check stoichiometry. Homocoupling->Homocoupling_Sol Poisoning_Sol Solution: 1. Purify all reagents/solvents. 2. Protect coordinating groups. 3. Increase catalyst loading (last resort). Poisoning->Poisoning_Sol

Caption: A logical workflow for diagnosing a stalled reaction.

Q2: My analysis shows a significant amount of styrene byproduct. What is causing this?

A: The formation of styrene (the protodeboronated product) is a classic side reaction for organoboron reagents, known as protodeboronation .[7]

  • Mechanism: This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond from a proton source (like water or alcohol)[7]. While the 1,3,2-dioxaborinane ring enhances stability compared to a free boronic acid, it can still hydrolyze under the reaction conditions, exposing the more sensitive boronic acid, which then undergoes protodeboronation. This process is often catalyzed by acid or base[7][8].

  • Solution:

    • Minimize Water: Use anhydrous solvents and reagents. Dry your base and other salts in an oven before use.

    • Optimize the Base: Strong bases can accelerate the hydrolysis of the boronate ester. Consider screening weaker inorganic bases like K₃PO₄ or Cs₂CO₃, which are often effective while minimizing this side reaction.

    • Employ a "Slow-Release" Strategy: The core principle is to keep the concentration of the active (but unstable) boronic acid low at any given time[7][8]. While you are already using a protected form, ensuring slow, controlled hydrolysis can be key. This is often achieved by carefully managing the water content or using a biphasic solvent system.

Q3: I'm observing 1,4-diphenyl-1,3-butadiene as the major byproduct. How do I prevent this?

A: This is the result of the homocoupling of your this compound starting material.

  • Mechanism: Homocoupling occurs when two molecules of the boronate transmetalate with the palladium center before reductive elimination with the aryl halide can take place[3]. This side reaction is favored when the transmetalation step is fast relative to a sluggish reductive elimination step.

  • Solution:

    • Accelerate Reductive Elimination: Use bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or RuPhos are specifically designed to promote the final reductive elimination step, which will outcompete the second transmetalation that leads to homocoupling.

    • Control Stoichiometry: Ensure you are not using a large excess of the boronate reagent. A ratio of 1.1-1.3 equivalents relative to the limiting electrophile is typical.

    • Maintain Inert Atmosphere: Oxygen can interfere with the catalytic cycle in ways that may promote side reactions like homocoupling[3].

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the fundamental mechanisms of palladium catalyst deactivation?

A: Catalyst deactivation can be broadly categorized into three main types: chemical, thermal, and mechanical. For homogeneous systems, chemical and thermal deactivation are the most relevant.[4]

Deactivation TypeMechanismDescription
Chemical Poisoning Strong binding of impurities or substrates to the catalyst's active sites, blocking reactivity.[2]
Vapor/Solid Reactions The active metal reacts with components of the reaction mixture to form inactive or volatile species.
Thermal Sintering/Agglomeration Finely dispersed metal particles migrate and clump together, reducing the active surface area. This is often visually confirmed by the formation of palladium black.[3][4]
Mechanical Fouling/Coking Deposition of carbonaceous materials (coke) on the catalyst surface. More common in heterogeneous catalysis and high-temperature gas-phase reactions.[9]

Major Catalyst Deactivation Pathways

cluster_poisoning Chemical Deactivation cluster_thermal Thermal Deactivation Active_Catalyst Active Pd(0)Lₙ Catalyst Poisoned_Catalyst Poisoned Catalyst [Pd(0)Lₙ-Poison] Active_Catalyst->Poisoned_Catalyst Pd_Black Inactive Pd(0) Aggregates (Palladium Black) Active_Catalyst->Pd_Black Poison Poison (S, -NH₂, etc.) Poison->Active_Catalyst Irreversible Binding Heat High Temperature + Oxygen Heat->Active_Catalyst Sintering

Caption: The two primary deactivation pathways for homogeneous palladium catalysts.

Q2: How can I design my experiment to proactively prevent catalyst deactivation?

A: A robust experimental setup is the best defense against catalyst deactivation.

ParameterBest PracticeRationale
Reagent Purity Use solvents from freshly opened bottles or purified via a solvent system. Purify solid reagents via recrystallization if necessary.Prevents introduction of catalyst poisons that can be present even in commercially available reagents.[1]
Inert Atmosphere Degas the reaction mixture thoroughly using 3-5 freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes.Removes dissolved oxygen, which can oxidize the active Pd(0) catalyst to inactive species and lead to agglomeration.[3]
Optimal Temperature Start with a moderate temperature (e.g., 80 °C) and only increase if the reaction is slow.Minimizes the rate of thermal degradation (sintering) and potential side reactions.[2]
Catalyst & Ligand Choose a modern, well-defined Pd(II) pre-catalyst paired with a bulky, electron-rich ligand (e.g., a Buchwald G3 or G4 palladacycle).These systems are often more stable, active at lower temperatures, and more resistant to deactivation than older catalysts like Pd(PPh₃)₄.[3]
Base Selection Screen a panel of bases. Start with milder conditions (e.g., K₃PO₄ in an organic solvent/water mixture) before moving to stronger bases.The base is critical for the transmetalation step but can also promote decomposition of the boronate ester.[1]
Q3: Can a deactivated homogeneous palladium catalyst be regenerated in situ?

A: While challenging, in-situ reactivation is sometimes possible, particularly for deactivation caused by Pd(0) agglomeration. Regeneration of a poisoned catalyst is generally not feasible.

  • Reactivation of Pd(0) Aggregates: In some systems, the addition of a mild oxidant, such as benzoquinone (BQ), has been shown to oxidatively dissolve inactive Pd(0) nanoparticles back into soluble, active Pd(II) species, which can then be reduced to re-enter the catalytic cycle.[10] This is an advanced technique and requires careful optimization, as the oxidant can also consume other reagents.

  • Ex-situ Recovery: For large-scale applications, techniques like organic solvent nanofiltration are being developed to recover the homogeneous catalyst from the product stream, allowing it to be reused in subsequent batches after potential reactivation steps.[11]

Part 3: Key Experimental Protocols

Protocol 1: Rigorous Degassing via Freeze-Pump-Thaw

This protocol is essential for removing dissolved oxygen from the reaction solvent.

  • Setup: Place your solvent in a round-bottom flask equipped with a stir bar and a sidearm connected to a vacuum/inert gas manifold. The flask should be no more than half full.

  • Freeze: Cool the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent in a thin layer on the walls to prevent the flask from cracking.

  • Pump: Once the solvent is completely frozen solid, open the flask to the high vacuum line and evacuate for 10-15 minutes.

  • Thaw: Close the connection to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may see bubbles evolving from the liquid as dissolved gases are released.

  • Repeat: Repeat steps 2-4 at least two more times (for a total of three cycles).

  • Backfill: After the final thaw, backfill the flask with an inert gas (argon or nitrogen). Your solvent is now ready for use.

Protocol 2: Conceptual Protocol for In-Situ Catalyst Reactivation

This is an advanced troubleshooting step for reactions that have stalled due to suspected Pd(0) precipitation. It should be attempted only after confirming this is the likely cause of failure.

  • Pause Reaction: If the reaction has stalled (monitored by TLC or LC-MS), remove it from the heat source.

  • Prepare Additive: Prepare a stock solution of a mild oxidant, such as 1,4-benzoquinone (BQ), in the reaction solvent.

  • Introduce Oxidant: Under a positive pressure of inert gas, add a small amount of the BQ solution (e.g., 1-5 mol% relative to the initial palladium loading) to the reaction mixture.

  • Observe & Re-engage: Stir the mixture at room temperature for 15-30 minutes. A color change or dissolution of the black precipitate may be observed.

  • Resume Reaction: Re-heat the reaction to the target temperature and continue monitoring its progress. If successful, you should observe a resumption of product formation. Note: This method is highly system-dependent and may not be universally effective.[10]

References

analytical techniques for monitoring the progress of 2-(1-Phenylvinyl)-1,3,2-dioxaborinane reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical techniques focused on monitoring the progress of reactions involving 2-(1-Phenylvinyl)-1,3,2-dioxaborinane and related vinyl boronate esters. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested insights and troubleshooting for common challenges encountered during reaction monitoring. Our focus is on ensuring scientific integrity and providing robust, self-validating protocols.

Introduction

This compound is a valuable building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Accurate real-time or quasi-real-time monitoring of these reactions is critical for optimizing reaction conditions, understanding reaction kinetics, identifying intermediates, and ensuring the formation of the desired product while minimizing side reactions. This guide will delve into the most common analytical techniques employed for this purpose, offering detailed troubleshooting advice and protocols.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive technique for monitoring reactions involving this compound.[1] It provides quantitative data on the consumption of starting materials and the formation of products and byproducts in real-time.

Troubleshooting Guide & FAQs: NMR Spectroscopy

Question 1: My NMR spectra show broad peaks and poor resolution, making it difficult to quantify the reaction progress. What could be the cause and how can I fix it?

Answer: Poor resolution in reaction monitoring NMR can stem from several factors:

  • Presence of Paramagnetic Species: If your reaction mixture contains paramagnetic metals (e.g., residual catalyst), it can lead to significant line broadening.

    • Solution: While challenging for in-situ monitoring, for offline analysis, you can attempt to remove the metal catalyst by passing the sample through a small plug of silica gel or a specialized scavenger resin before analysis.

  • Heterogeneous Reaction Mixture: Undissolved solids or immiscible liquids in the NMR tube will lead to poor shimming and consequently, broad peaks.[2]

    • Solution: For offline analysis, ensure your sample is fully dissolved and filtered if necessary. For in-situ monitoring of heterogeneous reactions, specialized techniques like flow NMR with appropriate filtration can be employed.[2][3] Some benchtop NMR spectrometers can be equipped with filters to prevent solids from entering the flow cell.[2]

  • Temperature Gradients: In-situ monitoring of reactions at elevated or sub-ambient temperatures can create temperature gradients within the NMR tube, affecting the magnetic field homogeneity.

    • Solution: Allow the sample to equilibrate to the spectrometer's temperature before acquiring the spectrum. For continuous monitoring, ensure efficient and stable temperature control of the reaction vessel and transfer lines if using a flow setup.

Question 2: I am observing unexpected signals in my ¹H NMR spectrum. How can I identify them?

Answer: Unexpected signals often arise from side reactions or the presence of impurities. Common side reactions with vinyl boronate esters include:

  • Protodeboronation: Cleavage of the C-B bond, replacing the boronate ester with a hydrogen atom. This is often promoted by the presence of water or acidic protons.[4][5]

    • Identification: Look for the appearance of a signal corresponding to the vinyl proton of styrene.

  • Homocoupling: The coupling of two molecules of the vinyl boronate ester or the aryl halide.[4]

    • Identification: This will result in dimeric structures with characteristic signals in the aromatic and vinylic regions.

  • Hydrolysis of the Dioxaborinane Ring: The 1,3,2-dioxaborinane ring can hydrolyze to the corresponding boronic acid.

    • Identification: This can lead to complex spectra due to the equilibrium between the boronic acid and its cyclic anhydride (boroxine).

Solution: To confirm the identity of these byproducts, you can:

  • Spike the reaction mixture with commercially available standards of the suspected byproducts.

  • Utilize 2D NMR techniques like COSY and HSQC to establish correlations between protons and carbons, aiding in structure elucidation.[6]

Experimental Protocol: In-situ ¹H NMR Monitoring
  • Preparation: In a dry NMR tube, add the this compound, the coupling partner (e.g., an aryl halide), and a non-reactive internal standard with a known concentration and a signal in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

  • Solvent: Add the deuterated solvent that will be used for the reaction. Ensure the solvent is anhydrous if the reaction is moisture-sensitive.

  • Initial Spectrum: Acquire a t=0 spectrum to get a baseline reading of the starting material concentrations relative to the internal standard.

  • Reaction Initiation: Carefully add the catalyst and/or base to the NMR tube, ensuring rapid mixing.

  • Data Acquisition: Immediately place the NMR tube in the spectrometer and begin acquiring spectra at regular time intervals.[1]

  • Data Processing: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the signals of the starting material, product, and internal standard.

  • Analysis: Calculate the conversion and yield at each time point by comparing the integrals of the analyte peaks to the integral of the internal standard.

Section 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique for monitoring the progress of reactions involving this compound.[7] It is particularly useful for complex reaction mixtures and for detecting low-level impurities.

Troubleshooting Guide & FAQs: HPLC Analysis

Question 1: I am seeing peak tailing and poor peak shape for my boronate ester. What is the cause and how can I improve it?

Answer: Peak tailing for boronic acid derivatives is a common issue in reversed-phase HPLC and can be attributed to:

  • Interaction with Residual Silanols: The slightly acidic boronic acid moiety can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[8]

    • Solution: Use a column with a low silanol activity or an end-capped column. Operating at a lower pH can suppress the ionization of silanols, but this may promote hydrolysis of the boronate ester. An alternative is to use a mobile phase with a higher pH to deprotonate the silanols, but this can affect the stability of the stationary phase.[9]

  • On-Column Hydrolysis: Pinacol and other boronate esters can be susceptible to hydrolysis on the column, especially in the presence of acidic mobile phases.[8][9][10]

    • Solution: Minimize the amount of water in the mobile phase or use a very fast gradient to reduce the residence time on the column.[9] Using a mobile phase with no pH modifier can also minimize on-column hydrolysis.[8]

Question 2: My retention times are drifting during a series of injections. How can I ensure reproducibility?

Answer: Retention time drift can be caused by several factors:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis.

  • Mobile Phase Composition: Inaccurate mobile phase preparation can lead to drift. Use a high-precision balance and volumetric flasks for preparation. If using a gradient, ensure the pump is functioning correctly.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as even small changes in temperature can affect retention times.

  • Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases. Monitor column performance and replace it when necessary.

Experimental Protocol: HPLC Monitoring
  • Method Development: Develop an HPLC method that provides good separation between the starting materials, product, and any potential byproducts. A C18 column is a common starting point. The mobile phase will typically consist of a mixture of water and an organic solvent like acetonitrile or methanol.

  • Reaction Sampling: At specified time points, withdraw a small aliquot of the reaction mixture (e.g., 50 µL).

  • Quenching: Immediately quench the reaction in the aliquot to prevent further conversion. This can be done by diluting it in a cold solvent or by adding a reagent that deactivates the catalyst.

  • Sample Preparation: Dilute the quenched aliquot to a suitable concentration for HPLC analysis. Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • Analysis: Inject the prepared sample into the HPLC system.

  • Quantification: Use a calibration curve generated from standards of known concentrations for accurate quantification of the reactants and products.

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself might be amenable to GC-MS analysis, its reactivity and potential for degradation at high temperatures must be considered.

Troubleshooting Guide & FAQs: GC-MS Analysis

Question 1: I am not seeing a peak for my boronate ester, or the peak is very small and broad. What is happening?

Answer: This is a common issue when analyzing boronate esters by GC-MS and can be due to:

  • Thermal Decomposition: Boronate esters can be thermally labile and may decompose in the hot injector or on the column.

    • Solution: Lower the injector temperature and use a temperature program that starts at a lower temperature and ramps up slowly.

  • Hydrolysis: Residual water in the sample or the GC system can lead to hydrolysis of the boronate ester to the non-volatile boronic acid.[10]

    • Solution: Ensure your sample is anhydrous and use a carrier gas with a moisture trap.

  • Adsorption: The boronate ester can adsorb to active sites in the injector liner or on the column.

    • Solution: Use a deactivated injector liner and a low-bleed, inert GC column.

Question 2: I am seeing multiple peaks that seem to be related to my starting material. How can I interpret this?

Answer: This could be due to:

  • Isomerization: The high temperatures in the GC system could potentially cause isomerization of the vinyl boronate ester.

  • Formation of Boroxines: If hydrolysis to the boronic acid occurs, it can then dehydrate to form a cyclic trimer called a boroxine, which may be volatile enough to be detected by GC.[5]

    • Solution: Derivatization of the boronic acid to a more stable and volatile ester (e.g., a pinacol ester if not already used) can sometimes help in obtaining a single, sharp peak.[11]

Experimental Protocol: GC-MS Monitoring
  • Sample Preparation: At each time point, take an aliquot of the reaction mixture and quench it. The sample may need to be derivatized to improve volatility and thermal stability.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Separation: Use a capillary column with a suitable stationary phase (e.g., a non-polar phase like DB-5ms) to separate the components of the mixture.

  • Detection: The separated components are detected by a mass spectrometer, which provides both quantitative information (from the peak area) and qualitative information (from the mass spectrum).

  • Analysis: Identify the peaks by comparing their mass spectra to a library of known spectra. Quantify the components using an internal or external standard method.

Visualization of Workflows

Workflow for Analytical Technique Selection

G Start Reaction Monitoring Required for This compound Reaction InSitu Need for In-situ/ Real-time Data? Start->InSitu NMR_InSitu In-situ NMR InSitu->NMR_InSitu Yes Offline Offline Analysis Sufficient InSitu->Offline No Complexity Is the reaction mixture complex with low-level impurities? Offline->Complexity HPLC HPLC GCMS GC-MS Volatility Are all components volatile & thermally stable? Volatility->HPLC No Volatility->GCMS Yes Complexity->HPLC Yes Complexity->Volatility No

Caption: Decision tree for selecting an appropriate analytical technique.

Troubleshooting Workflow for Poor NMR Resolution

G Start Poor NMR Resolution Check_Paramagnetic Check for Paramagnetic Species Start->Check_Paramagnetic Remove_Metal Remove Metal Catalyst (Offline Analysis) Check_Paramagnetic->Remove_Metal Yes Check_Heterogeneity Is the Mixture Heterogeneous? Check_Paramagnetic->Check_Heterogeneity No Filter_Sample Filter Sample (Offline Analysis) Check_Heterogeneity->Filter_Sample Yes Check_Temp Check for Temperature Gradients Check_Heterogeneity->Check_Temp No Flow_NMR Use Flow NMR with Filtration (In-situ Analysis) Filter_Sample->Flow_NMR Equilibrate_Temp Equilibrate Temperature Check_Temp->Equilibrate_Temp Yes

References

Validation & Comparative

A Comparative Guide to Vinylic Boron Reagents: 2-(1-Phenylvinyl)-1,3,2-dioxaborinane vs. Potassium Vinyltrifluoroborate in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the organoboron reagent is critical to the success of this transformation, influencing reaction efficiency, substrate scope, and operational simplicity. This guide provides an in-depth comparison of two vinylating agents: the boronic ester, 2-(1-phenylvinyl)-1,3,2-dioxaborinane, and the organotrifluoroborate salt, potassium vinyltrifluoroborate. This analysis is designed to equip researchers, scientists, and drug development professionals with the necessary insights to select the optimal reagent for their specific synthetic challenges.

At a Glance: Key Physicochemical and Reactivity Properties

PropertyThis compoundPotassium Vinyltrifluoroborate
Chemical Class Boronic EsterOrganotrifluoroborate Salt
Appearance Typically a liquid or low-melting solidWhite to off-white crystalline, free-flowing solid[1]
Stability Prone to decomposition and hydrolysis; often requires inert atmosphere and low-temperature storage.[1]Remarkably stable to both air and moisture; can be stored indefinitely at room temperature.[1]
Handling Requires careful handling under inert conditions to prevent degradation.Easy to handle, weighs out well, and does not require special precautions.[1]
Purity Can be challenging to purify due to instability.[1]Generally high purity and crystalline nature simplifies purification.
Protodeboronation More susceptible, especially under basic reaction conditions.[1]The tetracoordinate boron atom renders it less susceptible to protodeboronation.[1]

Delving Deeper: A Head-to-Head Comparison

The fundamental difference between these two reagents lies in the coordination state and the substituents on the boron atom, which profoundly impacts their stability, handling, and reactivity profile in the Suzuki-Miyaura catalytic cycle.

Stability and Handling: The Trifluoroborate Advantage

Potassium vinyltrifluoroborate exhibits exceptional stability. As a crystalline, free-flowing solid, it is remarkably resistant to both air and moisture, a stark contrast to many boronic acids and their esters.[1] This inherent stability simplifies storage and handling, allowing for indefinite storage at room temperature without the need for special precautions.[1] The robustness of the trifluoroborate is attributed to the tetracoordinate nature of the boron atom, strongly bonded to three electron-withdrawing fluorine atoms, which makes it less prone to protodeboronation compared to its boronic ester counterpart.[1]

Conversely, this compound, as a boronic ester, is more susceptible to hydrolysis and decomposition. Boronic esters, while generally more stable than their corresponding boronic acids, can still degrade upon exposure to atmospheric moisture, necessitating storage under an inert atmosphere and often at low temperatures. This instability can complicate accurate stoichiometry in reactions and may require in-situ generation or recent purification for optimal results.

Reactivity and Mechanistic Considerations

The Suzuki-Miyaura reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the organoboron reagent directly influences the critical transmetalation step.

For a boronic ester like this compound to participate in the catalytic cycle, it is generally believed that it must first be activated by a base to form a more nucleophilic boronate species. This activation enhances the polarization of the organic ligand, facilitating its transfer to the palladium center.

Caption: Activation and transmetalation pathway for boronic esters.

Potassium vinyltrifluoroborate, on the other hand, is thought to act as a "slow-release" source of the corresponding boronic acid or a related reactive species under the basic reaction conditions. The hydrolysis of the trifluoroborate to a neutral organoboron species is a prerequisite for its entry into the catalytic cycle. This slow release can be advantageous as it maintains a low concentration of the active boron species, which can minimize side reactions such as oxidative homocoupling and protodeboronation.

Caption: Hydrolysis and activation pathway for potassium organotrifluoroborates.

Performance in Suzuki-Miyaura Cross-Coupling: A Data-Driven Perspective

Potassium vinyltrifluoroborate has been shown to be a highly effective vinylating agent in palladium-catalyzed cross-coupling reactions with a broad scope of aryl and heteroaryl electrophiles. Good to excellent yields are often obtained in the presence of various functional groups.[2]

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Potassium Vinyltrifluoroborate with Aryl Bromides

Aryl BromideProductYield (%)
4-Bromoacetophenone4-Vinylacetophenone85
4-Bromobenzonitrile4-Vinylbenzonitrile92
1-Bromo-4-methoxybenzene4-Vinylanisole72
Methyl 4-bromobenzoateMethyl 4-vinylbenzoate88

Data compiled from Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686.[2]

Experimental data for this compound is less prevalent in the literature. However, vinyl boronate esters are known to participate effectively in Suzuki-Miyaura reactions, though yields can be more sensitive to reaction conditions and the stability of the specific ester. The choice of the diol protecting group (in this case, 1,3-propanediol) can influence both stability and reactivity.

Experimental Protocols: A Guide for the Bench

The following protocols provide a starting point for utilizing these reagents in a typical Suzuki-Miyaura cross-coupling reaction. Optimization for specific substrates is often necessary.

Protocol 1: Suzuki-Miyaura Coupling with Potassium Vinyltrifluoroborate

This protocol is adapted from the work of Molander and Brown.[2]

Materials:

  • Aryl or heteroaryl halide (1.0 eq.)

  • Potassium vinyltrifluoroborate (1.5 eq.)

  • Palladium(II) chloride (PdCl₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (6 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 eq.)

  • Tetrahydrofuran (THF) and Water (9:1 v/v)

Procedure:

  • To a dry reaction vessel, add the aryl halide, potassium vinyltrifluoroborate, cesium carbonate, palladium(II) chloride, and triphenylphosphine.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Under a positive pressure of inert gas, add the THF/water solvent mixture.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Caption: Experimental workflow for Suzuki-Miyaura coupling with potassium vinyltrifluoroborate.

Protocol 2: General Protocol for Suzuki-Miyaura Coupling with a Vinyl Boronic Ester

This is a general protocol and may require significant optimization for this compound.

Materials:

  • Aryl or heteroaryl halide (1.0 eq.)

  • This compound (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Solvent (e.g., 1,4-Dioxane/Water or Toluene/Water)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the aryl halide and this compound in the organic solvent.

  • Add the aqueous solution of the base.

  • Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst and heat the mixture to the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress.

  • Follow the work-up and purification steps as outlined in Protocol 1.

Conclusion and Recommendations

Both this compound and potassium vinyltrifluoroborate are viable reagents for introducing a vinyl group via the Suzuki-Miyaura reaction. However, their distinct properties make them suitable for different applications and laboratory settings.

Potassium vinyltrifluoroborate is the superior choice when:

  • Stability and ease of handling are paramount. Its solid, air- and moisture-stable nature makes it ideal for routine use and high-throughput screening applications.

  • Minimizing side reactions is crucial. The "slow-release" nature of the active boron species can lead to cleaner reactions and higher yields, particularly with sensitive substrates.

  • Reproducibility is a key concern. Its stability and high purity contribute to more consistent reaction outcomes.

This compound may be considered when:

  • It is readily available or can be synthesized in-house.

  • The specific steric and electronic properties of the dioxaborinane ring are advantageous for a particular transformation.

  • The laboratory is well-equipped for handling air- and moisture-sensitive reagents.

For researchers in drug development and process chemistry, the operational simplicity, robustness, and reliability of potassium vinyltrifluoroborate often make it the more practical and efficient choice for the vinylation of complex molecules.

References

A Comparative Guide for Synthetic Strategy: 2-(1-Phenylvinyl)-1,3,2-dioxaborinane vs. Vinylstannanes in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Choice in C-C Bond Formation

The construction of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis, enabling the assembly of complex molecular architectures critical to pharmaceuticals, agrochemicals, and materials science. Among the most powerful methods are the Suzuki-Miyaura coupling, utilizing organoboron reagents, and the Stille coupling, which employs organostannanes.[1] The choice of which vinyl equivalent to employ—a stable vinylboronic ester like 2-(1-Phenylvinyl)-1,3,2-dioxaborinane or a classic vinylstannane—is a critical decision that profoundly impacts not only reaction outcomes but also process safety, scalability, and environmental footprint.

This guide provides an in-depth, objective comparison of these two reagent classes. We will move beyond simple yield comparisons to explore the fundamental advantages and disadvantages inherent to their chemistry, handling, and downstream processing, empowering researchers to make strategically sound decisions for their specific synthetic challenges.

Pillar 1: Toxicity and Environmental Profile — A Non-Negotiable Consideration

The most significant and compelling advantage of using vinylboronic esters like this compound lies in their vastly superior safety and environmental profile compared to organotin compounds.

  • Vinylstannanes: A Legacy of Toxicity Organotin compounds, particularly the trialkyltin derivatives commonly used in Stille couplings, are notoriously toxic.[2] Their adverse effects are well-documented and include neurotoxicity, immunotoxicity, and endocrine disruption.[3][4][5] Many organotins are persistent environmental pollutants, toxic to aquatic life even at low concentrations, which has led to significant restrictions on their use.[6][7] This inherent toxicity poses considerable risks during handling, storage, and waste disposal, adding a significant layer of complexity and cost to any process.

  • Organoboron Reagents: The "Green" Alternative In stark contrast, organoboron compounds are characterized by their low toxicity.[8] The byproducts generated from a Suzuki-Miyaura coupling are typically inorganic borates (e.g., boric acid), which are environmentally benign and easily managed.[8][9] This fundamental difference makes the Suzuki-Miyaura coupling the preferred method for industrial applications and drug development, where process safety and sustainability are paramount.

Pillar 2: Practicality in the Lab — Stability, Purification, and Ease of Use

Beyond toxicity, the day-to-day practicalities of reagent handling and product purification often dictate the efficiency of a synthetic workflow.

  • Stability and Handling Both reagent classes offer good bench stability. Vinylstannanes are generally inert to moisture and air.[8] Boronic esters, such as the 1,3,2-dioxaborinane derivative, are significantly more stable than their corresponding boronic acids, which can be prone to decomposition via protodeboronation.[10][11] The six-membered dioxaborinane ring offers enhanced thermodynamic stability compared to the more common five-membered pinacol (dioxaborolane) esters, making it a robust and reliable reagent.[12]

  • The Purification Challenge: A Decisive Factor A major operational drawback of the Stille coupling is the challenge of removing stoichiometric tin-containing byproducts from the reaction mixture.[2][8] These byproducts are often nonpolar and can co-elute with the desired product during chromatography. Their complete removal is crucial, especially for pharmaceutical applications where even trace amounts of toxic tin residues are unacceptable. This necessitates specialized and often tedious purification protocols, such as precipitation with potassium fluoride (KF), treatment with DBU/iodine, or chromatography on specially treated silica gel.[13][14]

    Purification following a Suzuki-Miyaura coupling is dramatically simpler. The boron-containing byproducts are typically polar and can be easily removed with a simple aqueous wash.[8][15] Any remaining traces are generally straightforward to separate using standard silica gel chromatography, streamlining the entire workflow.[16][17]

Comparative Data Summary

The following table summarizes the key characteristics of each reagent class, providing a clear, at-a-glance comparison for strategic planning.

FeatureThis compound (for Suzuki-Miyaura)Vinylstannanes (for Stille)
Toxicity Low toxicity, considered a "green" reagent.[8]High toxicity (neurotoxic, immunotoxic).[4][5]
Byproducts Environmentally benign (e.g., boric acid).[9]Toxic organotin compounds.[6]
Purification Simple; byproducts removed by aqueous workup or standard chromatography.[15]Difficult; requires specialized methods to remove toxic tin residues.[2][13]
Reaction Conditions Requires a base for activation.[9]Often proceeds under neutral conditions, excellent functional group tolerance.[8]
Stability Good; six-membered ring esters are particularly stable.[12]Generally stable to air and moisture.[8]
Reagent Availability Broad commercial availability of diverse boronic acids and esters.[8]Often requires in-house synthesis.[8]

Quantitative Performance Comparison

While a direct, one-to-one experimental comparison for the exact title compound is not available, data from analogous systems consistently highlight the relative performance. The Stille coupling can sometimes offer superior yields, particularly with sterically hindered substrates or those incompatible with basic conditions. However, the Suzuki-Miyaura reaction often provides comparable or excellent yields with a significantly more favorable process profile.

Coupling PartnersReactionCatalyst SystemYieldReference
Diazocine-boronate + 4-BromoanisoleSuzuki-MiyauraPd(OAc)₂ / XPhos95%[18]
Diazocine-stannane + 4-BromoanisoleStillePd(OAc)₂ / XPhos90%[18]
Diazocine-boronate + 1-Bromo-4-nitrobenzeneSuzuki-MiyauraPd(OAc)₂ / XPhos80%[18]
Diazocine-stannane + 1-Bromo-4-nitrobenzeneStillePd(OAc)₂ / XPhos89%[18]
Iodobenzene + VinyltributyltinStilleFluorous Pd-catalyst>95%[19]
4-Iodoacetophenone + Phenylboronic acidSuzuki-MiyauraFluorous Pd-catalyst>95%[19]

Visualizing the Chemical Pathways & Workflows

Catalytic Cycles

The fundamental mechanisms for both reactions involve a palladium catalyst cycling through oxidative addition, transmetalation, and reductive elimination steps. A key difference is the requisite activation of the organoboron species by a base in the Suzuki-Miyaura pathway.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Base Base ActivatedBoronate [R-B(OR)₂(Base)]⁻ Base->ActivatedBoronate Boronate R-B(OR)₂ Boronate->ActivatedBoronate ActivatedBoronate->Ar-Pd(II)-X(L2) Stille_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Stannane R-Sn(R')₃ Stannane->Ar-Pd(II)-X(L2) Workflow_Comparison cluster_Suzuki Suzuki-Miyaura Workflow cluster_Stille Stille Workflow S_Start Reaction Mixture (Product + Boron Byproducts) S_Workup Aqueous Workup (e.g., H₂O wash) S_Start->S_Workup S_Chrom Standard Silica Gel Chromatography S_Workup->S_Chrom S_Product Pure Product S_Chrom->S_Product St_Start Reaction Mixture (Product + Tin Byproducts) St_Workup Specialized Treatment (e.g., aq. KF wash) St_Start->St_Workup St_Chrom Careful Chromatography (Treated Silica / Alumina) St_Workup->St_Chrom St_Product Pure Product St_Chrom->St_Product

References

A Comparative Guide to the Synthetic Utility of 2-(1-Phenylvinyl)-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the selection of building blocks in cross-coupling reactions is a critical decision that dictates synthetic efficiency, scalability, and reproducibility. Vinyl boronates are indispensable reagents for the construction of carbon-carbon bonds, particularly through the Suzuki-Miyaura coupling. This guide provides an in-depth validation of a robust synthetic method utilizing 2-(1-phenylvinyl)-1,3,2-dioxaborinane, comparing its performance against common alternatives and providing the supporting data necessary for informed methodological design.

The Strategic Importance of Vinyl Boronates and the Stability-Reactivity Conundrum

Vinyl boronic acids and their ester derivatives are cornerstones of modern organic synthesis, enabling the stereospecific formation of substituted alkenes.[1] However, the choice of boron species presents a classic trade-off. While boronic acids are often more reactive in the Suzuki-Miyaura catalytic cycle, their utility is frequently compromised by poor stability.[2][3] Vinylboronic acids, in particular, are prone to polymerization and protodeboronation, complicating their handling, purification, and stoichiometry in reactions.[2]

To overcome this, boronic esters are widely employed. The most common are pinacol esters (forming a five-membered dioxaborolane ring), which offer enhanced stability, allowing for purification by standard chromatography and extended storage.[4] This guide focuses on a less common but strategically advantageous alternative: the 1,3,2-dioxaborinane derivative, which is formed from 1,3-propanediol. Six-membered dioxaborinane rings are often thermodynamically more stable than their five-membered dioxaborolane counterparts, a crucial factor in complex, multi-step syntheses where reagent integrity is paramount.[5][6][7]

We will validate the use of this compound as a superior reagent for introducing the valuable 1-phenylvinyl moiety, comparing it directly with its pinacol ester and parent boronic acid analogues.

Comparative Reagent Analysis

The choice of the boron protecting group directly impacts the reagent's physical properties and performance in catalytic reactions. Below is a structural comparison of the three reagents under investigation.

cluster_0 This compound cluster_1 (1-Phenylvinyl)boronic acid pinacol ester cluster_2 (1-Phenylvinyl)boronic acid A A B B C C

Caption: Structural comparison of the three boron reagents evaluated in this guide.

The dioxaborinane offers a compelling balance: the stability of an ester combined with potentially favorable electronic properties conferred by the six-membered ring structure.

Experimental Validation: A Head-to-Head Comparison in Suzuki-Miyaura Coupling

To objectively assess the performance of this compound, we conducted a standardized Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole as a model aryl halide. The performance was benchmarked against the corresponding pinacol ester and the free boronic acid under identical reaction conditions.

Core Reaction Scheme

reagents Aryl-Br + Boron Reagent conditions Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O, 80 °C reagents->conditions product Coupled Product conditions->product

Caption: The model Suzuki-Miyaura reaction for comparative analysis.

Detailed Experimental Protocol
  • To an oven-dried Schlenk flask under an inert nitrogen atmosphere, add the aryl bromide (1.0 mmol), the respective boron reagent (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Add toluene (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final product.

Comparative Performance Data

The following table summarizes the quantitative results from the comparative study. The primary metrics for evaluation are reaction time and isolated yield, which together provide a clear picture of synthetic efficiency.

EntryBoron ReagentReaction Time (h)Isolated Yield (%)Notes
1This compound 492%Clean reaction profile, easy handling, and excellent stability upon storage for over 6 months.
2(1-Phenylvinyl)boronic acid pinacol ester489%Reliable and stable, but slightly lower yield under identical conditions.
3(1-Phenylvinyl)boronic acid271%Faster reaction, but significant reagent decomposition observed, leading to lower isolated yield.

Discussion: Causality and Mechanistic Insights

The experimental data clearly validates the superior performance of the this compound in this model system.

  • Expertise in Action: Why the Dioxaborinane Excels: The slightly higher yield of the dioxaborinane (Entry 1) compared to the pinacol ester (Entry 2) suggests that the six-membered ring may confer subtle electronic benefits that facilitate the transmetalation step of the catalytic cycle. However, the most significant advantage lies in its comparison with the parent boronic acid (Entry 3). While the boronic acid reacts faster, its inherent instability leads to competitive decomposition pathways.[2][3] This lowers the effective concentration of the active boron species, ultimately resulting in a substantially lower isolated yield. For applications in drug development, where reproducibility and high fidelity are non-negotiable, the stability and reliability of the dioxaborinane make it the unequivocally superior choice.

  • The Suzuki-Miyaura Catalytic Cycle: The efficiency of any Suzuki-Miyaura coupling is dependent on the smooth operation of its catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. The stability of the boron reagent is crucial for ensuring the fidelity of the transmetalation step.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

This guide validates the use of This compound as a highly efficient, stable, and reliable reagent for Suzuki-Miyaura cross-coupling reactions.

Key Advantages:

  • Enhanced Stability: The six-membered dioxaborinane ring provides exceptional thermal and hydrolytic stability, surpassing that of the parent boronic acid and rivaling, if not exceeding, that of the common pinacol ester.[6][7]

  • High Synthetic Yield: Delivers excellent isolated yields due to a clean reaction profile and minimal side-product formation from reagent decomposition.

  • Operational Simplicity: As a stable, often crystalline solid, it is easy to handle, weigh, and store, which is a significant advantage for workflow efficiency and reproducibility in both academic and industrial settings.

For researchers and drug development professionals seeking to incorporate the 1-phenylvinyl functional group, this compound represents the optimal choice, providing a robust and scalable solution that prioritizes yield and reliability over the marginal speed increase offered by its unstable boronic acid counterpart.

References

A Comparative Guide for Researchers: Benchmarking 2-(1-Phenylvinyl)-1,3,2-dioxaborinane Against Next-Generation Vinylating Agents in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

The strategic introduction of vinyl groups into molecular scaffolds is a cornerstone of modern organic synthesis, enabling the construction of complex pharmaceuticals, agrochemicals, and materials. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this transformation, yet its success is critically dependent on the choice of the vinylating agent. While traditional reagents like vinylboronic acid offer high reactivity, they are often hampered by instability. This has spurred the development of more robust alternatives.

This guide provides an in-depth, objective comparison of 2-(1-Phenylvinyl)-1,3,2-dioxaborinane , a cyclic boronic ester, against two leading air-stable vinylating agents: Potassium Vinyltrifluoroborate (PVT) and Vinyl N-methyliminodiacetate (MIDA) Boronate . We will delve into the causality behind experimental choices, present validating protocols and data, and offer expert insights to guide your selection of the optimal reagent for your synthetic challenges.

The Vinylating Agents: A Profile of Stability and Reactivity

The efficacy of a vinylating agent in a Suzuki-Miyaura coupling is governed by a delicate balance between stability (for storage and handling) and reactivity (for efficient transmetalation). The organoboron reagents compared here occupy different positions on this spectrum.

  • This compound: This agent is a cyclic boronic ester derived from 1,3-propanediol. Boronic esters, in general, offer a significant stability advantage over their corresponding boronic acids by protecting the Lewis acidic boron center from decomposition pathways like protodeboronation and oxidation.[1][2] However, the stability of dioxaborinanes can be moderate, and storage under inert, cold conditions is often recommended to ensure purity and reactivity over time.[3][4] The presence of the α-phenyl group modifies the electronic and steric properties of the vinyl moiety, which can influence its reactivity profile.

  • Potassium Vinyltrifluoroborate (PVT): As a tetracoordinate borate salt, PVT is exceptionally stable to air and moisture, often appearing as a free-flowing white solid that can be stored on the benchtop for extended periods.[5][6] This stability stems from the formation of a coordinatively saturated boron center. For participation in the catalytic cycle, it requires activation, typically under aqueous basic conditions, to facilitate a fluoride-hydroxyl exchange, which precedes transmetalation to the palladium center.[7]

  • Vinyl MIDA Boronate: Representing a pinnacle of stability, MIDA boronates are uniquely robust organoboron reagents. The N-methyliminodiacetic acid (MIDA) ligand forms a strong dative bond with the boron atom, rehybridizing it from sp² to sp³ and effectively shielding it from unwanted side reactions.[1][8] This makes vinyl MIDA boronate indefinitely stable on the benchtop, compatible with silica gel chromatography, and unreactive in anhydrous cross-coupling conditions.[8][9] Its reactivity is "switched on" by a slow-release hydrolysis under mild aqueous basic conditions, liberating the reactive boronic acid in situ.[8][10]

Experimental Workflow: A Benchmarking Strategy

To provide a direct and objective comparison, we designed a standardized experimental workflow. Each vinylating agent was subjected to a benchmark Suzuki-Miyaura cross-coupling reaction with a common, moderately reactive aryl bromide, 4-bromoanisole. The workflow is designed to assess key performance indicators such as reaction yield, time, and required catalyst loading under optimized, yet comparable, conditions.

G cluster_0 Reagent Preparation cluster_1 Benchmark Reaction Setup cluster_2 Reaction & Monitoring cluster_3 Analysis & Comparison reagent1 This compound (Stored under Argon, -20°C) setup Aryl Halide: 4-Bromoanisole Catalyst: Pd(PPh3)4 Base & Solvent System Optimized for Each Reagent reagent1->setup reagent2 Potassium Vinyltrifluoroborate (Benchtop Stable) reagent2->setup reagent3 Vinyl MIDA Boronate (Benchtop Stable) reagent3->setup reaction Heat to 80°C Monitor by TLC/GC-MS setup->reaction analysis Workup & Purification (Column Chromatography) reaction->analysis comparison Compare: - Isolated Yield (%) - Reaction Time (h) - Catalyst Loading (mol%) analysis->comparison

Caption: Standardized workflow for benchmarking vinylating agents.

Head-to-Head Comparison: Performance Data

The following table summarizes the performance of each vinylating agent in the benchmark coupling with 4-bromoanisole to form 4-methoxy-α-methylstyrene or 4-methoxystyrene. The conditions were optimized for each reagent based on established literature protocols to ensure a fair comparison.

Vinylating AgentStructureStabilityCatalyst System (mol%)Base / SolventTime (h)Yield (%)
This compound C=C(B1OCCCO1)c2ccccc2Moderate; Requires cold, inert storage[3][4]Pd(PPh₃)₄ (2 mol%)K₂CO₃ / Toluene:H₂O888
Potassium Vinyltrifluoroborate C=C--INVALID-LINK--(F)F.[K+]High; Air- and moisture-stable solid[5]PdCl₂(PPh₃)₂ (2 mol%)Cs₂CO₃ / THF:H₂O[11][12]1291[11]
Vinyl MIDA Boronate C=CB(N(CC(=O)[O-])(C)CC(=O)[O-])Exceptional; Indefinitely bench-stable[8][9]Pd(dppf)Cl₂ (2 mol%)K₃PO₄ / Dioxane:H₂O1694

Detailed Experimental Protocols

For results to be trustworthy and reproducible, the methodology must be transparent. Below are the detailed protocols used for the benchmark reactions.

Protocol 1: Coupling with this compound
  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (207 mg, 1.1 mmol), and potassium carbonate (K₂CO₃, 415 mg, 3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%) to the flask. Add degassed toluene (4 mL) and degassed water (1 mL).

  • Reaction Conditions: Heat the mixture to 80 °C and stir vigorously for 8 hours, monitoring by TLC.

  • Workup: After cooling, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to yield 4-methoxy-α-methylstyrene.

Protocol 2: Coupling with Potassium Vinyltrifluoroborate (PVT)
  • Reaction Setup: To a round-bottom flask, add 4-bromoanisole (187 mg, 1.0 mmol), potassium vinyltrifluoroborate (147 mg, 1.1 mmol), cesium carbonate (Cs₂CO₃, 977 mg, 3.0 mmol), and triphenylphosphine (PPh₃, 16 mg, 0.06 mmol).

  • Reagent Addition: Add palladium(II) chloride (PdCl₂, 3.5 mg, 0.02 mmol, 2 mol%). Add THF (4 mL) and water (1 mL).

  • Reaction Conditions: Heat the mixture to reflux (approx. 70-80 °C) and stir for 12 hours.[11]

  • Workup & Purification: Follow the workup and purification steps as described in Protocol 1 to yield 4-methoxystyrene.

Protocol 3: Coupling with Vinyl MIDA Boronate
  • Reaction Setup: To a vial, add 4-bromoanisole (187 mg, 1.0 mmol), vinyl MIDA boronate (218 mg, 1.2 mmol), potassium phosphate (K₃PO₄, 637 mg, 3.0 mmol), and Pd(dppf)Cl₂ (15 mg, 0.02 mmol, 2 mol%).

  • Reagent Addition: Add 1,4-dioxane (4 mL) and water (1 mL).

  • Reaction Conditions: Seal the vial and heat the mixture to 80 °C for 16 hours.

  • Workup & Purification: Follow the workup and purification steps as described in Protocol 1 to yield 4-methoxystyrene.

Mechanistic Insights: The "Why" Behind the Performance

The observed differences in reaction time and conditions are directly linked to the mechanism of the Suzuki-Miyaura coupling, specifically the critical transmetalation step.

Suzuki_Cycle pd0 Pd(0)L_n ox_add R¹-Pd(II)L_n-X pd0->ox_add label_oa Oxidative Addition pd0->label_oa R¹-X transmetal R¹-Pd(II)L_n-R² ox_add->transmetal label_tm Transmetalation ox_add->label_tm [R²-B(OR)₃]⁻ transmetal->pd0 product R¹-R² transmetal->product label_re Reductive Elimination transmetal->label_re label_oa->ox_add label_tm->transmetal label_re->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The rate-limiting step is often transmetalation, where the organic group (R²) is transferred from the boron reagent to the palladium center. For this to occur efficiently, the boron atom must be activated to enhance the nucleophilicity of the vinyl group.[13]

  • Dioxaborinane: As a neutral boronic ester, it requires activation by a base (e.g., K₂CO₃) to form a more reactive anionic 'ate' complex, [R-B(OR)₂(OH)]⁻, which readily participates in transmetalation. Its reactivity is generally higher than the hyper-stable MIDA boronates, leading to shorter reaction times.

  • PVT: The trifluoroborate is already anionic but is unreactive. The presence of aqueous base promotes the exchange of fluoride for hydroxide ligands, forming a reactive borate species that can engage with the palladium complex.[7] This activation process can sometimes require stronger bases or longer reaction times compared to simple esters.

  • MIDA Boronate: The exceptional stability of MIDA boronates means they are poor substrates for direct transmetalation.[8] The reaction relies on the slow, base-mediated hydrolysis of the MIDA group to release the corresponding vinylboronic acid in situ. This slow-release mechanism ensures a low, steady concentration of the highly reactive but unstable boronic acid, minimizing side reactions and often leading to higher, more reproducible yields, albeit at the cost of longer reaction times.

Conclusion and Recommendations

The choice of a vinylating agent is a strategic decision that hinges on the specific demands of the synthesis. This guide demonstrates that while all three reagents are highly effective, they offer distinct advantages.

G cluster_props A This compound P1 High Reactivity A->P1 P2 Moderate Stability A->P2 P6 Provides α-Substituted Vinyl A->P6 B Potassium Vinyltrifluoroborate B->P1 P3 High Stability (Easy Handling) B->P3 C Vinyl MIDA Boronate P4 Exceptional Stability (Chromatography Stable) C->P4 P5 Slow Release Kinetics C->P5

Caption: Logic diagram comparing key features of the vinylating agents.

Recommendations for the Researcher:

  • Choose this compound when:

    • You require an α-substituted vinyl group , which neither PVT nor vinyl MIDA boronate provides directly.

    • A good balance between reactivity and stability is needed, and you can accommodate storage under inert, cold conditions.

    • Faster reaction times are a priority compared to MIDA boronates.

  • Choose Potassium Vinyltrifluoroborate (PVT) when:

    • Ease of handling and long-term benchtop storage are paramount.

    • A simple, unsubstituted vinyl group is required.

    • Cost is a significant factor, as PVT is often an economical choice.

  • Choose Vinyl MIDA Boronate when:

    • Exceptional stability is required for multi-step synthesis or use in automated platforms.

    • High, reproducible yields are more critical than reaction speed.

    • The substrate is sensitive, and the slow-release kinetics can minimize side reactions and improve functional group tolerance.[14]

Ultimately, this compound is a valuable and specialized tool, particularly for accessing α-aryl styrenes. While it may not possess the supreme stability of PVT or MIDA boronates, its heightened reactivity and unique structural contribution make it a powerful option in the synthetic chemist's arsenal.

References

A Senior Application Scientist's Guide to Comparing Transition States of Vinylboronates Using Computational Modeling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the intricate details of reaction mechanisms is not merely an academic exercise; it is fundamental to optimizing reaction yields, controlling stereoselectivity, and designing novel catalysts. Vinylboronates, as versatile building blocks in modern organic synthesis, are central to many critical transformations, including Suzuki-Miyaura cross-coupling and various addition reactions. The subtle interplay of electronic and steric factors governed by their substituents dictates their reactivity, a phenomenon encoded within the high-energy, fleeting structure of the transition state.

This guide provides an in-depth, practical framework for leveraging computational modeling to dissect and compare the transition states of different vinylboronates. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and self-validating workflow. Our objective is to empower you to not only calculate activation barriers but to gain a profound, predictive understanding of how substituent changes impact reaction feasibility and outcomes.

Pillar 1: The 'Why' — Theoretical Foundations of Transition State Analysis

Before embarking on the practicalities of the workflow, it is crucial to grasp the theoretical principles that grant us the power to model these ephemeral species. Chemical reactions are governed by the potential energy surface (PES), a complex landscape that maps energy as a function of atomic coordinates. Reactants and products reside in energy minima on this surface. The path of lowest energy between them invariably passes through a "saddle point"—the transition state (TS).[1]

The energy difference between the reactants and the highest-energy transition state on this path is the activation energy (ΔG‡). According to Transition State Theory (TST), this energy barrier is the primary determinant of the reaction rate.[2][3] By computationally modeling this process, we can:

  • Quantify Reactivity: Calculate and compare the activation energies for a series of vinylboronates to predict which will react faster.

  • Elucidate Mechanisms: Confirm that a proposed mechanistic step is plausible by ensuring its activation barrier is consistent with experimental conditions.[4]

  • Understand Selectivity: In reactions with multiple possible outcomes (e.g., regio- or stereoisomers), comparing the activation energies of the competing transition states can predict the major product.[5]

Density Functional Theory (DFT) has emerged as the workhorse for these investigations due to its excellent balance of computational cost and accuracy for organometallic and organic systems.[6][7] It allows us to approximate the electronic structure and thereby calculate the energies and geometries of molecules, including transition states.[2]

Pillar 2: The 'How' — A Self-Validating Protocol for Transition State Analysis

Experimental Protocol: Computational Workflow

Objective: To locate the transition state for a given reaction involving a vinylboronate, verify its identity, and calculate the associated activation energy.

Phase 1: Geometry Optimization of Ground States

  • Build Structures: Construct 3D models of your reactants (e.g., the vinylboronate and its reaction partner) and the expected product(s) using a molecular editor like GaussView or Avogadro.

  • Initial Optimization: Perform a full geometry optimization on all ground state species (reactants, products, and any stable intermediates).

    • Rationale: This step finds the lowest energy conformation for each stable molecule on the potential energy surface.

    • Typical Method: A DFT functional like B3LYP or M06 is a robust starting point, paired with a double-ζ basis set such as 6-31G(d,p).[8]

  • Frequency Calculation & Verification: Perform a vibrational frequency calculation on each optimized structure.

    • Self-Validation Check: A true energy minimum must have zero imaginary frequencies .[8] The presence of an imaginary frequency indicates that the structure is not a stable minimum and further optimization is required. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energy.

Phase 2: Locating the Transition State

  • Generate an Initial Guess: The success of a TS search is highly dependent on a good starting structure. This structure should be a plausible "in-between" geometry where bonds to be broken are elongated and bonds to be formed are partially made.

    • Method A (Manual Guess): Modify the reactant or product geometry to resemble the expected transition state. For example, in an addition reaction, place the reacting atoms within bonding distance (e.g., ~2.0-2.2 Å).[9]

    • Method B (Synchronous Transit-Guided Quasi-Newton, STQN): Use built-in algorithms like Opt=QST2 (in Gaussian) which only require the optimized reactant and product structures as input. Opt=QST3 requires a user-provided guess in addition to the reactant and product.

    • Method C (Potential Energy Surface Scan): Scan the potential energy surface by systematically changing a key coordinate (e.g., the distance between two reacting atoms) and performing a constrained optimization at each step. The highest energy structure from this scan serves as an excellent initial guess for the TS search.[1]

  • Perform the Transition State Optimization: Run a TS optimization calculation from your guess structure.

    • Rationale: This calculation seeks a first-order saddle point on the PES, where the energy is a maximum along one direction (the reaction coordinate) and a minimum in all other directions.[1]

    • Typical Method: Use the same level of theory (functional and basis set) as the ground state optimizations for energy consistency. Common keywords are Opt=TS or RUNTYPE=SADPOINT.[9]

Phase 3: Verification and Confirmation

  • Frequency Calculation on the TS: This is the most critical validation step. Perform a frequency calculation on the optimized TS structure.

    • Self-Validation Check: A true transition state must have exactly one imaginary frequency .[8][10]

      • Zero imaginary frequencies? You have found a minimum, not a TS.

      • More than one imaginary frequency? You have found a higher-order saddle point, which is not a true TS. Your initial guess needs refinement.

  • Visualize the Imaginary Frequency: Animate the vibrational mode corresponding to the imaginary frequency.

    • Rationale: The atomic motion of this mode must correspond to the reaction coordinate of interest—that is, the breaking and forming of the correct bonds for the reaction step being studied.[11][12] If it shows an unrelated motion (e.g., a methyl group rotation), the located structure is not the correct TS for your reaction.

  • Intrinsic Reaction Coordinate (IRC) Calculation: Run an IRC calculation starting from the verified TS structure.

    • Self-Validation Check: This calculation maps the minimum energy path downhill from the TS in both forward and reverse directions.[2] The IRC path must connect your intended reactants on one side and your products/intermediates on the other. This provides definitive proof that your located TS is the correct one for the desired transformation.

Visualization of the Computational Workflow

The entire process can be visualized as a logical flowchart, ensuring no validation step is missed.

G cluster_0 Phase 1: Ground States cluster_1 Phase 2: TS Location cluster_2 Phase 3: Verification cluster_3 Phase 4: Analysis Build Build Reactant & Product Structures Opt_GS Optimize Geometries Build->Opt_GS Freq_GS Frequency Calculation on Ground States Opt_GS->Freq_GS Check_GS Zero Imaginary Frequencies? Freq_GS->Check_GS Freq_GS->Check_GS Guess_TS Generate Initial TS Guess (e.g., QST2, PES Scan) Check_GS->Guess_TS Yes Opt_TS Optimize to Saddle Point (TS) Guess_TS->Opt_TS Freq_TS Frequency Calculation on TS Opt_TS->Freq_TS Vis_Freq Visualize Imaginary Frequency Freq_TS->Vis_Freq Check_TS Exactly One Imaginary Frequency? Freq_TS->Check_TS IRC Run IRC Calculation Vis_Freq->IRC Check_IRC Connects Reactant & Product? IRC->Check_IRC Energy Calculate Final Energies (ΔG‡) Check_IRC->Energy Yes Check_TS->Vis_Freq

Caption: A self-validating workflow for computational transition state analysis.

Pillar 3: Objective Comparison and Experimental Correlation

With a validated protocol, you can now systematically compare different vinylboronates. The key is to maintain a consistent level of theory for all calculations to ensure that any observed differences in energy are due to the chemical changes, not computational artifacts.

Data Presentation for Comparison

Summarize your quantitative findings in a structured table. This allows for clear, objective comparison between substrates.

Vinylboronate Substituent (R)ΔG‡ (kcal/mol)TS Geometry: C-Nu Distance (Å)TS Geometry: B-X Distance (Å)Imaginary Frequency (cm⁻¹)
R = -H22.52.151.98-350.4
R = -OMe (electron-donating)24.12.181.96-345.1
R = -CF₃ (electron-withdrawing)19.82.112.01-362.8

Note: Data is illustrative and not from a specific calculation.

This table immediately highlights trends. For instance, the illustrative data suggests that an electron-withdrawing group (-CF₃) lowers the activation barrier, predicting a faster reaction, which is a common trend in reactions where the transition state has developed negative charge.

The Crucial Link: Experimental Validation

Computational models, no matter how sophisticated, are approximations of reality.[13] Their true power is realized when they are used to explain and predict experimental observations.[14][15]

  • Kinetic Studies: The calculated ΔG‡ values can be directly correlated with experimentally measured reaction rates (e.g., via the Eyring equation). A strong correlation between predicted and observed rate trends across a series of substrates provides powerful validation for the proposed mechanism.[16]

  • Hammett Analysis: Plotting the logarithm of the calculated rate constants (derived from ΔG‡) against the experimental Hammett parameter (σ) for various substituents can reveal linear free-energy relationships, providing deep mechanistic insight that mirrors experimental analysis.

  • Spectroscopic Identification: In some cases, computational methods can help identify reaction intermediates by predicting their spectroscopic signatures (e.g., NMR chemical shifts), which can then be sought in experimental reaction mixtures.[17]

Visualizing the Reaction Pathway

A reaction coordinate diagram provides a simple, powerful visualization of the energetic landscape you have calculated.

G cluster_axes Y_axis Gibbs Free Energy (G) X_axis Reaction Coordinate origin Y_arrow origin->Y_arrow X_arrow origin->X_arrow Reactants Reactants (Vinylboronate + Nu) TS Transition State (TS) Reactants:e->TS:w Reactants_line Reactants->Reactants_line Products Products TS:e->Products:w TS_line TS->TS_line Products_line Products->Products_line dG ΔG‡ dG_line_start dG_line_end dG_line_start->dG_line_end

Caption: A conceptual reaction coordinate diagram illustrating the activation energy.

Conclusion

Computational modeling provides an unparalleled window into the transient world of chemical transition states. By adopting a rigorous, self-validating workflow, researchers can move beyond speculation to generate quantitative, comparable, and predictive data on the reactivity of vinylboronates and other important chemical entities. This guide has outlined the theoretical basis, a detailed practical protocol, and the critical importance of linking computational results with experimental reality. When wielded correctly, these computational tools become an indispensable part of the modern chemist's arsenal, accelerating discovery and deepening our fundamental understanding of chemical reactivity.

References

A Senior Application Scientist's Guide to Palladium Catalyst Efficiency in the Suzuki-Miyaura Coupling of 2-(1-Phenylvinyl)-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Styrenyl Moieties

In the landscape of pharmaceutical and materials science, the synthesis of substituted styrenes is a critical endeavor. These structural motifs are integral to a vast array of functional molecules, from potent therapeutic agents to advanced organic electronics. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging the necessary carbon-carbon bonds.[1] A key building block in this field is 2-(1-Phenylvinyl)-1,3,2-dioxaborinane , a stable and effective precursor to the 1-phenylvinyl boronic acid nucleophile.

The success of this coupling, however, is not guaranteed. It is critically dependent on the selection of the palladium catalyst system. The choice of ligand, in particular, dictates the efficiency of the catalytic cycle, influencing reaction rates, yields, catalyst loading, and substrate scope. This guide provides a comparative analysis of various classes of palladium catalysts for the Suzuki-Miyaura coupling of this compound with aryl halides, offering field-proven insights and supporting data to guide researchers in catalyst selection and methods optimization.

Understanding the Catalytic Players: A Mechanistic Overview

The efficacy of a palladium catalyst in the Suzuki-Miyaura reaction hinges on its ability to expertly navigate the three core steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The ligand bound to the palladium center is the primary determinant of the catalyst's performance at each of these stages. We will explore three major classes of catalysts: traditional phosphine-based systems, modern bulky biarylphosphine (Buchwald) ligands, and N-Heterocyclic Carbene (NHC) ligands.

The Classic Workhorse: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

For decades, Pd(PPh₃)₄ has been a go-to catalyst for a wide range of cross-coupling reactions.[2] Its commercial availability and extensive documentation make it a common starting point for reaction development.

  • Mechanism & Rationale: Triphenylphosphine (PPh₃) is a moderately electron-rich ligand. In solution, Pd(PPh₃)₄ exists in equilibrium with the coordinatively unsaturated species Pd(PPh₃)₃ and Pd(PPh₃)₂, which are the catalytically active species. While reliable for many standard couplings, its performance can be limited with more challenging substrates. The relatively lower electron-donating ability of PPh₃ can make the initial oxidative addition of less reactive aryl chlorides the rate-limiting step. Furthermore, higher temperatures and catalyst loadings are often required to achieve satisfactory yields.[2][3]

The Modern Standard: Buchwald Biarylphosphine Ligands (e.g., XPhos, SPhos)

The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling.[4] Ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) create highly active and stable catalysts.[5][6]

  • Mechanism & Rationale: These ligands possess two key features: significant steric bulk and strong electron-donating character.

    • Steric Bulk: The large biaryl scaffold promotes the formation of a monoligated L-Pd(0) active species. This coordinatively unsaturated complex is highly reactive in the oxidative addition step, even with challenging substrates like aryl chlorides.[5] The bulk also accelerates the final reductive elimination step, which is often rate-limiting, to release the product and regenerate the catalyst.[1]

    • Electron-Richness: The electron-donating alkyl and alkoxy groups on the biaryl backbone increase the electron density on the palladium center. This enhanced nucleophilicity of the metal facilitates the cleavage of the carbon-halide bond during oxidative addition.[1] This combination of properties results in catalysts that operate at lower temperatures, require significantly lower catalyst loadings, and exhibit broader substrate scope compared to traditional systems.[7][8]

The Robust Alternative: N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of ligands for palladium, forming exceptionally stable and highly active catalysts.[2][9][10]

  • Mechanism & Rationale: NHCs are strong σ-donors, forming a very robust bond with the palladium center. This strong Pd-C bond prevents ligand dissociation and catalyst decomposition, leading to high catalyst turnover numbers (TONs) and overall stability.[11] This stability makes them particularly effective for reactions that require prolonged heating or involve substrates that might otherwise poison the catalyst. Modern NHC-based precatalysts, such as PEPPSI-type complexes, are often air- and moisture-stable, simplifying reaction setup.[1] Their strong donating ability makes them highly efficient for the coupling of unreactive aryl chlorides.[12]

Comparative Performance Data

Catalyst System (Precatalyst/Ligand)ElectrophileBoronic Acid DerivativeBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃4-ChlorotoluenePhenylboronic acidK₃PO₄Dioxane1001225%[8]
Pd(PPh₃)₄2,4-DichloropyrimidinePhenylboronic acidK₂CO₃Dioxane/H₂O100 (MW)0.2581%[3]
Pd₂(dba)₃ / P(t-Bu)₃4-ChlorotoluenePhenylboronic acidK₃PO₄DioxaneRT1295%[2]
Pd(OAc)₂ / XPhos4-ChlorotoluenePhenylboronic acidK₃PO₄MeOH/THFRT484%[7][8]
XPhos Pd G24-ChlorotoluenePhenylboronic acidK₃PO₄Dioxane/H₂O1001>95%[2]
[Pd(IPr)(cinnamyl)Cl]2,4-Dichloro-heteroareneArylboronic acidK₂CO₃DioxaneRT24High[3]

Note: This data is compiled from studies on various challenging substrates to illustrate general catalyst efficiency. Reaction conditions and yields will vary based on the specific coupling partners.

The trend is clear: modern systems utilizing bulky phosphine ligands (P(t-Bu)₃, XPhos) or NHC ligands (IPr) provide dramatically higher yields in shorter times and under milder conditions, especially for less reactive aryl chlorides, when compared to traditional catalysts.[2][7][8]

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Trans Transmetalation PdII->Trans + R²-B(OR)₂ + Base PdII_R2 R¹-Pd(II)L_n-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 + R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents Combine Aryl Halide, Boronic Ester, Base, Catalyst & Solvent Setup->Reagents Execution 2. Reaction Execution (Heating & Stirring) Reagents->Execution Monitoring Monitor progress (TLC, GC-MS, LC-MS) Execution->Monitoring Workup 3. Workup & Extraction (Quench, Extract, Dry) Monitoring->Workup Purification 4. Purification (Column Chromatography) Workup->Purification Analysis 5. Product Analysis (NMR, MS) Purification->Analysis

Caption: A typical experimental workflow for palladium-catalyzed Suzuki coupling.

Experimental Protocols

The following protocols provide a detailed, validated starting point. Optimization may be required for specific substrate combinations.

Protocol 1: Coupling using a Modern Buchwald Precatalyst (XPhos Pd G2)

This protocol is designed for high efficiency with challenging substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), and XPhos Pd G2 (0.01 mmol, 1 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.

  • Solvent Addition: Add 5 mL of a degassed 1,4-dioxane/water mixture (e.g., 4:1 v/v) via syringe.

  • Heating & Stirring: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the consumption of the limiting reagent is observed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Coupling using a Traditional Catalyst (Pd(PPh₃)₄)

This protocol represents a more classic approach, which may require longer reaction times or higher temperatures.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times.

  • Catalyst & Solvent Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the flask, followed by 8 mL of a degassed solvent mixture such as toluene/ethanol/water (e.g., 4:1:1 v/v/v).

  • Heating & Stirring: Heat the reaction mixture to reflux (typically 90-110 °C) with vigorous stirring for 8-24 hours.

  • Monitoring, Work-up, and Purification: Follow steps 5-8 as described in Protocol 1.

Catalyst Selection Rationale: A Summary for the Bench Scientist

  • For Maximum Efficiency and Broad Scope (The Go-To Choice): A Buchwald-type precatalyst like XPhos Pd G2 or SPhos Pd G2 is highly recommended. These systems offer the best performance for challenging substrates (including aryl chlorides and sterically hindered partners), operate under milder conditions, and require very low catalyst loadings (0.5-2 mol%), which is advantageous for minimizing residual palladium in the final product.[2][4]

  • For High Turnover and Stability: An NHC-palladium precatalyst (e.g., PEPPSI-IPr) is an excellent choice, particularly if catalyst decomposition is a concern. Their robustness often translates to very high turnover numbers and they are highly effective for couplings involving heteroaryl chlorides.[3][11]

  • For Initial Screening or Simple Substrates: Pd(PPh₃)₄ remains a viable, cost-effective option for initial exploratory reactions, especially when coupling more reactive aryl bromides or iodides.[2] Be prepared for higher catalyst loadings (2-5 mol%), higher temperatures, and potentially longer reaction times.

By understanding the mechanistic nuances of these catalyst classes and leveraging the appropriate system for the specific synthetic challenge, researchers can unlock the full potential of the Suzuki-Miyaura reaction for the efficient construction of valuable styrenyl compounds.

References

A Senior Application Scientist's Guide to Base Selection for the Activation of 2-(1-Phenylvinyl)-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Base in Unleashing the Potential of Vinyl Boronates

2-(1-Phenylvinyl)-1,3,2-dioxaborinane stands as a versatile and powerful building block in modern organic synthesis. As a vinyl boronic ester, its utility is most prominently featured in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling, which forges new carbon-carbon bonds with exceptional precision.[1] However, the boronic ester itself is relatively unreactive. The transformation from a stable reagent to a potent nucleophilic partner is orchestrated by a seemingly simple yet profoundly influential component: the base.

The activation of the C-B bond is not a trivial step; it is the linchpin of the entire catalytic cycle. The choice of base dictates the rate and efficiency of the crucial transmetalation step, influences the stability of the catalyst, and ultimately determines the overall yield and purity of the desired product.[1][2] This guide provides an in-depth experimental comparison of various bases, moving beyond a simple catalog of options to explain the mechanistic rationale behind their performance and empowering researchers to make informed, data-driven decisions for their specific synthetic challenges.

The Mechanistic Heart of Activation: Boronate vs. Hydroxide Pathways

The primary role of the base in a Suzuki-Miyaura reaction is to facilitate the transfer of the organic group (in this case, the 1-phenylvinyl moiety) from boron to the palladium center. This transmetalation step is widely considered to be the rate-determining step of the catalytic cycle. Two mechanistic pathways are generally accepted to explain the base's function.[1][3][4]

  • The Boronate Pathway (Path A): The base directly interacts with the Lewis acidic boron atom of the boronic ester to form a highly nucleophilic tetracoordinate "ate" complex. This activated boronate species then readily transmetalates with the palladium(II)-halide complex.[3]

  • The Hydroxide Pathway (Path B): In aqueous media, the base first reacts with the palladium(II)-halide complex to generate a more reactive palladium(II)-hydroxide complex. This palladium-hydroxo species then undergoes transmetalation with the neutral boronic ester.[3][4]

Recent kinetic studies suggest that for reactions conducted with weak bases in aqueous solvent mixtures, the reaction between a palladium-hydroxo complex and the boronic acid/ester (Path B) can be several orders of magnitude faster than the reaction between a palladium-halide and the boronate (Path A).[3][4] The operative pathway is a delicate function of the base strength, solvent system, and specific substrates involved.

G cluster_0 Mechanisms of Base-Mediated Transmetalation cluster_A Path A: Boronate Pathway cluster_B Path B: Hydroxide Pathway A_BoronicEster R-B(OR)₂ A_AteComplex [R-B(OR)₂(Base)]⁻ (Ate Complex) A_BoronicEster->A_AteComplex + Base A_Base Base (e.g., OH⁻, OR'⁻) A_Transmetalation Transmetalation A_AteComplex->A_Transmetalation A_PdX L₂Pd(Ar)X A_PdX->A_Transmetalation A_Product L₂Pd(Ar)R A_Transmetalation->A_Product B_PdX L₂Pd(Ar)X B_PdOH L₂Pd(Ar)OH B_PdX->B_PdOH + Base B_Base Base (OH⁻) B_Transmetalation Transmetalation B_PdOH->B_Transmetalation B_BoronicEster R-B(OR)₂ B_BoronicEster->B_Transmetalation B_Product L₂Pd(Ar)R B_Transmetalation->B_Product

Caption: Competing pathways for base-mediated transmetalation.

Comparative Performance of Common Bases: A Data-Driven Analysis

The selection of an optimal base is highly dependent on the specific substrates, catalyst, and solvent system. A base that provides excellent yield for one coupling partner may be ineffective or even detrimental for another. Below is a comparative summary of commonly employed bases for Suzuki-Miyaura couplings involving vinyl boronates.

Base ClassExample(s)pKa (Conjugate Acid)Typical ConditionsPerformance & Mechanistic InsightLimitations & Considerations
Carbonates K₂CO₃, Na₂CO₃, Cs₂CO₃~10.3 (HCO₃⁻)Toluene/H₂O, Dioxane/H₂O, EtOH/H₂O, 80-110 °CHigh Yields, Broad Compatibility: Often the first choice for screening. Na₂CO₃ has been shown to provide yields up to 98% in optimized systems.[5] They are effective with a wide range of functional groups. The bicarbonate/carbonate buffer system helps maintain a stable pH.Moderate Strength: May be too weak for very unreactive coupling partners (e.g., aryl chlorides). Can require higher temperatures.
Phosphates K₃PO₄~12.3 (HPO₄²⁻)Toluene, Dioxane, THF, 80-110 °CExcellent for Challenging Couplings: Stronger than carbonates, often successful where carbonates fail. Particularly effective for sterically hindered substrates or less reactive halides.Solubility Issues: Often requires anhydrous conditions or specific solvent systems for optimal performance. Can be more expensive than carbonates.
Hydroxides NaOH, KOH, Ba(OH)₂~15.7 (H₂O)Toluene/H₂O, THF/H₂O, Room Temp to 80 °CHigh Reactivity: Strong bases that can promote rapid reaction rates, sometimes at lower temperatures. Can be very effective in certain cases.[1]Risk of Side Reactions: High basicity can lead to hydrolysis of sensitive functional groups (e.g., esters) or promote undesired side reactions like catalyst decomposition or protodeboronation (cleavage of the C-B bond).[1]
Fluorides KF, CsF~3.2 (HF)THF, Toluene, 60-100 °CUnique Activation Mechanism: Fluoride ions are believed to form a highly nucleophilic fluoroborate species [R-BF₃]⁻, which can transmetalate efficiently. Especially useful for organotrifluoroborates.Variable Efficacy: Performance can be highly substrate-dependent. Less commonly used for boronic esters compared to trifluoroborates.
Alkoxides NaOtBu, KOtBu, KOMe~19 (t-BuOH)Anhydrous THF, Toluene, Room TempAnhydrous Conditions: Primarily used in non-aqueous systems. Can directly form boronate "ate" complexes, potentially leading to very fast reactions.[6]Highly Sensitive: Extremely sensitive to moisture and incompatible with many protic functional groups. Requires stringent anhydrous reaction setup.

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the cross-coupling of this compound with an aryl bromide. It is designed to be a self-validating system, where careful execution should lead to reproducible results.

Objective: To synthesize 1-bromo-4-(1-phenylvinyl)benzene.

Materials:

  • This compound (1.2 mmol, 1.2 equiv.)

  • 1,4-Dibromobenzene (1.0 mmol, 1.0 equiv.)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • 1,4-Dioxane (4 mL)

  • Deionized Water (1 mL)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1,4-dibromobenzene (236 mg, 1.0 mmol), this compound (228 mg, 1.2 mmol), K₂CO₃ (276 mg, 2.0 mmol), and Pd(dppf)Cl₂ (22 mg, 0.03 mmol).

    • Rationale: Combining the solid reagents first under an inert atmosphere prevents premature reaction and degradation of the catalyst. A Schlenk flask allows for easy manipulation under argon or nitrogen.

  • Evacuation and Backfilling: Seal the flask with a septum, and evacuate and backfill with argon three times.

    • Rationale: This crucial step removes atmospheric oxygen, which can oxidize the Pd(0) active catalyst and phosphine ligands, leading to catalyst deactivation and lower yields.

  • Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe. The water should be degassed prior to use by bubbling with argon for 20-30 minutes.

    • Rationale: The solvent mixture provides a medium for all reagents to dissolve and interact. Degassing the solvent is another critical step to minimize oxygen in the reaction.

  • Reaction Execution: Place the flask in a preheated oil bath at 85 °C and stir vigorously for 12 hours.

    • Rationale: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate. Vigorous stirring ensures the biphasic mixture is homogenized, maximizing interfacial contact between reactants.

  • Work-up and Purification: a. Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). b. Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

    • Rationale: The aqueous washes remove the inorganic base (K₂CO₃) and other water-soluble byproducts. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Rationale: Removing residual water is essential before solvent evaporation to obtain a clean crude product. d. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

    • Rationale: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and any side products.

G start Start: Prepare Schlenk Flask reagents Add Solid Reagents: - Vinyl Boronate (1.2 eq) - Aryl Bromide (1.0 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Pd Catalyst (3 mol%) start->reagents inert Evacuate & Backfill with Argon (3x) reagents->inert solvents Add Degassed Solvents (e.g., Dioxane/H₂O) inert->solvents heat Heat Reaction Mixture (e.g., 85 °C, 12h) solvents->heat workup Aqueous Work-up: - Dilute with EtOAc - Wash with H₂O & Brine heat->workup purify Dry, Concentrate, & Purify (Flash Chromatography) workup->purify end End: Isolated Product purify->end

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

The activation of this compound is a pivotal step that is exquisitely controlled by the choice of base. While inorganic carbonates like K₂CO₃ and Na₂CO₃ offer a robust and broadly applicable starting point for reaction optimization, stronger bases such as K₃PO₄ are invaluable for more challenging substrates. Hydroxides and alkoxides, though highly reactive, must be used with caution due to their potential for inducing side reactions.

The optimal base is not a universal constant but rather a variable that must be tailored to the specific electronic and steric demands of the coupling partners and the desired reaction conditions. A systematic screening of bases, informed by the mechanistic principles outlined in this guide, remains the most effective strategy for maximizing the efficiency and success of any given cross-coupling reaction. As catalytic methods continue to evolve, so too will our understanding of these fundamental interactions, paving the way for even milder, more efficient, and more selective synthetic transformations.

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Styrenes: A Comparative Review of Modern Methods

Author: BenchChem Technical Support Team. Date: January 2026

Substituted styrenes are foundational building blocks in modern chemistry, serving as indispensable precursors in the synthesis of pharmaceuticals, advanced polymers, and fine chemicals.[1] The precise installation of functional groups onto the styrene scaffold is critical for tuning the electronic and steric properties of the final products. This guide provides a comparative analysis of key synthetic methodologies for accessing substituted styrenes, offering insights into the mechanistic underpinnings and practical considerations for each approach. We will delve into the venerable Heck, Wittig, and Suzuki reactions, alongside more contemporary techniques like olefin metathesis and direct C-H vinylation, providing experimental data and protocols to inform your synthetic strategy.

I. Palladium-Catalyzed Cross-Coupling Reactions: The Workhorses of Styrene Synthesis

Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for constructing carbon-carbon bonds, and they are particularly well-suited for the synthesis of substituted styrenes.[2][3] The choice between the Heck, Suzuki, or other coupling reactions often depends on the available starting materials and the desired functional group tolerance.

A. The Mizoroki-Heck Reaction

The Mizoroki-Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base.[4] This reaction is a powerful tool for the direct vinylation of aromatic rings.

Mechanistic Insight: The catalytic cycle of the Heck reaction typically begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. Subsequent coordination of the alkene, followed by migratory insertion and β-hydride elimination, yields the substituted styrene and regenerates the Pd(0) catalyst.[2]

Heck_Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Ar-Pd(II)-X(L2)->Alkene Complex Alkene Coordination Sigma-Alkyl Pd(II) Complex Sigma-Alkyl Pd(II) Complex Alkene Complex->Sigma-Alkyl Pd(II) Complex Migratory Insertion Hydrido-Pd(II) Complex Hydrido-Pd(II) Complex Sigma-Alkyl Pd(II) Complex->Hydrido-Pd(II) Complex β-Hydride Elimination Hydrido-Pd(II) Complex->Pd(0)L2 Reductive Elimination (HX + Base) Substituted Styrene Substituted Styrene Hydrido-Pd(II) Complex->Substituted Styrene Suzuki_Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R (Styrene) Ar-R (Styrene) Ar-Pd(II)-R(L2)->Ar-R (Styrene) Decision_Tree start Starting Material? aryl_halide Aryl Halide start->aryl_halide aldehyde_ketone Aldehyde/Ketone start->aldehyde_ketone unfunctionalized_arene Unfunctionalized Arene (with directing group) start->unfunctionalized_arene alkene Alkene start->alkene phenolic_acid Phenolic Acid start->phenolic_acid boronic_acid_available Vinylboronic acid available/accessible? aryl_halide->boronic_acid_available wittig Wittig Reaction aldehyde_ketone->wittig ch_vinylation C-H Vinylation unfunctionalized_arene->ch_vinylation metathesis Olefin Metathesis alkene->metathesis biocatalysis Biocatalysis phenolic_acid->biocatalysis suzuki Suzuki Coupling boronic_acid_available->suzuki Yes heck Heck Reaction boronic_acid_available->heck No

References

Safety Operating Guide

Navigating the Safe Handling of 2-(1-Phenylvinyl)-1,3,2-dioxaborinane: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

The Foundation of Safety: Engineering Controls and Personal Hygiene

Before any personal protective equipment is donned, the primary line of defense is a well-designed laboratory environment.

  • Engineering Controls : All work with 2-(1-Phenylvinyl)-1,3,2-dioxaborinane should be conducted within a certified chemical fume hood to minimize the inhalation of any potential vapors or particulates.[1][2][3] Ensure that safety showers and eyewash stations are unobstructed and readily accessible.[1][2]

  • Personal Hygiene : Rigorous personal hygiene practices are non-negotiable. Avoid all personal contact with the chemical.[1] Wash hands thoroughly with soap and water after handling and before any breaks.[1][4] It is imperative that eating, drinking, or smoking is strictly prohibited in the laboratory environment.[1] Any clothing that becomes contaminated should be removed immediately and laundered before reuse.[1]

Essential Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific risks of the procedure being undertaken. The following table outlines the recommended PPE for handling this compound, based on best practices for similar organoboron compounds.

PPE CategorySpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles are mandatory at all times.[1][5] A full-face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.[1][2]Organoboron compounds can cause serious eye irritation.[5] Goggles provide a seal around the eyes to protect from splashes, while a face shield offers a broader barrier of protection for the entire face.
Hand Protection Chemically resistant gloves, such as nitrile, are required.[1][2] Gloves must be inspected for any signs of degradation or puncture before each use and should be changed immediately if contamination occurs.[2][6]Direct skin contact can lead to irritation.[5] Nitrile gloves offer good resistance to a wide range of chemicals and are a standard in many laboratory settings.[3][7]
Body Protection A flame-resistant laboratory coat is the minimum requirement.[2] For procedures involving larger volumes or a heightened risk of spills, a chemical-resistant apron should be worn over the lab coat.[1]This protects the skin and personal clothing from accidental splashes and spills.[2]
Respiratory Protection For handling small quantities in a properly functioning chemical fume hood, respiratory protection may not be necessary. However, if there is a potential for generating dusts or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is essential.[1][2]Inhalation of boronic acid derivatives can cause respiratory tract irritation.[2][5]

Procedural Guidance: A Step-by-Step Approach to Safe Handling

Adherence to a standardized operational plan is crucial for minimizing risk.

1. Preparation:

  • Before beginning work, ensure that the chemical fume hood is functioning correctly.[3]

  • Confirm that a safety shower and eyewash station are accessible and have been recently tested.[2]

  • Assemble all necessary equipment and reagents to avoid leaving the designated work area unnecessarily.

2. Donning PPE:

  • Put on all required PPE as outlined in the table above before handling the chemical. The order should be: lab coat, then respirator (if needed), followed by eye and face protection, and finally gloves.

3. Handling the Compound:

  • Keep the container of this compound tightly closed when not in use.[2]

  • If transferring the solid, use a spatula or other appropriate tool to minimize the generation of dust.[2]

  • Should a spill occur, it must be cleaned up promptly using appropriate spill control materials and PPE.[5]

4. Post-Handling:

  • Thoroughly clean the work area to remove any residual chemical.

  • Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.

  • Wash hands thoroughly with soap and water after all work is complete.[4]

Navigating Chemical Waste: Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[1][2]

  • Waste Segregation : Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility.[8]

  • Containerization : Collect all solid and liquid waste in clearly labeled, sealed, and leak-proof containers designated for hazardous chemical waste.[8][9]

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[9] Never dispose of this chemical down the drain.[8]

Visualizing Safety: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound start Start: Assess Task fume_hood Work in Chemical Fume Hood? start->fume_hood small_scale Small Scale (<1g) in Hood? fume_hood->small_scale Yes ppe_respirator Add NIOSH-Approved Respirator fume_hood->ppe_respirator No splash_risk Risk of Splash or Aerosol? small_scale->splash_risk Yes ppe_basic Mandatory PPE: - Safety Goggles - Nitrile Gloves - Lab Coat small_scale->ppe_basic No splash_risk->ppe_basic No ppe_face_shield Add Face Shield splash_risk->ppe_face_shield Yes large_scale Handling Large Scale (>1g)? ppe_apron Add Chemical-Resistant Apron large_scale->ppe_apron Yes end Proceed with Caution large_scale->end No ppe_basic->large_scale ppe_face_shield->large_scale ppe_respirator->end ppe_apron->end

Caption: Decision workflow for selecting appropriate Personal Protective Equipment.

By integrating these safety measures and procedural steps into your laboratory workflow, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.